molecular formula C6H5NO3 B7756681 2-Nitrophenol CAS No. 25154-55-6

2-Nitrophenol

Cat. No.: B7756681
CAS No.: 25154-55-6
M. Wt: 139.11 g/mol
InChI Key: IQUPABOKLQSFBK-UHFFFAOYSA-N
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Description

2-nitrophenol is a yellow solid. Sinks in and mixes slowly with water. (USCG, 1999)
2-nitrophenol is a member of the class of 2-nitrophenols that is phenol in which one of the hydrogens that is ortho to the hydroxy group has been replaced by a nitro group. It is a conjugate acid of a 2-nitrophenolate.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitrophenol
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InChI

InChI=1S/C6H5NO3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H
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InChI Key

IQUPABOKLQSFBK-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])O
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Molecular Formula

C6H5NO3
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Related CAS

824-39-5 (hydrochloride salt)
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DSSTOX Substance ID

DTXSID1021790
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Molecular Weight

139.11 g/mol
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Physical Description

2-nitrophenol is a yellow solid. Sinks in and mixes slowly with water. (USCG, 1999), Other Solid, Light yellow solid with a peculiar aromatic smell;, YELLOW CRYSTALS.
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Boiling Point

417 to 421 °F at 760 mmHg (Decomposes) (NTP, 1992), 216 °C
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Flash Point

108 °C c.c.
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Freely soluble in ... carbon disulfide, alkali hydroxides; slightly soluble in cold water, Very soluble in alcohol, ether, acetone, chlorine, In water, 2100 mg/L at 20 °C; 10,800 mg/L at 100 °C, In water, 2.5X10+3 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.21 (poor)
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Density

1.49 at 68 °F (USCG, 1999) - Denser than water; will sink, Density: 1.2942 g/cu cm at 40 °C, 1.49 g/cm³
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Vapor Pressure

1 mmHg at 120.7 °F (NTP, 1992), 0.11 [mmHg], Vapor pressure = 1 mm Hg at 49.3 °C, 0.113 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.015
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Color/Form

Light yellow needles or prisms, MONOCLINIC, Yellow needles from alcohol

CAS No.

88-75-5
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Melting Point

113 to 115 °F (NTP, 1992), 44-45 °C, 45-46 °C
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Foundational & Exploratory

Quantum Chemical Characterization of 2-Nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the quantum chemical characterization of 2-Nitrophenol, focusing on density functional theory (DFT) applications.

Executive Summary

2-Nitrophenol (o-Nitrophenol) represents a paradigmatic system for studying intramolecular hydrogen bonding (IMHB) and electronic resonance in aromatic compounds. Unlike its isomers (m- and p-nitrophenol), the ortho positioning of the hydroxyl (-OH) and nitro (-NO


) groups facilitates the formation of a stable six-membered chelate ring.

This guide provides a standardized computational workflow for researchers to characterize 2-Nitrophenol. It synthesizes data from DFT studies (B3LYP/6-311++G(d,p)) to establish benchmarks for geometry, vibrational spectroscopy, and reactivity descriptors relevant to drug development and environmental degradation studies.

Theoretical Framework & Computational Methodology

To achieve high-fidelity results that correlate with experimental X-ray and spectroscopic data, the following computational parameters are recommended as the field standard.

The Standard Model
  • Theory Level: Density Functional Theory (DFT).[1][2][3][4][5][6]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the most widely validated functional for this organic system, providing an optimal balance between computational cost and accuracy for vibrational frequencies.

  • Basis Set: 6-311++G(d,p) .[1][4][6][7]

    • Diffuse functions (++): Critical for describing the lone pairs on Oxygen and the anionic character of the nitro group.

    • Polarization functions (d,p): Essential for accurately modeling the hydrogen bond directionality.

Computational Workflow

The following self-validating workflow ensures that the calculated properties represent a true minimum on the Potential Energy Surface (PES).

ComputationalWorkflow Start Input Structure (Z-Matrix/Cartesian) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Harmonic Approx.) Opt->Freq Check Imaginary Frequencies? Freq->Check Check->Opt Yes (Saddle Point) NBO NBO Analysis (Charge Transfer/Hyb.) Check->NBO No (True Min) FMO FMO & Reactivity (HOMO-LUMO/MEP) NBO->FMO End Validated Model FMO->End

Figure 1: Standardized computational workflow for the quantum chemical analysis of 2-Nitrophenol.

Structural Dynamics: The Intramolecular Hydrogen Bond

The defining feature of 2-Nitrophenol is the intramolecular hydrogen bond (IMHB) between the hydroxyl hydrogen and one of the nitro oxygens. This interaction locks the molecule into a planar


 symmetry, significantly altering its physicochemical properties compared to its isomers.
Geometry Parameters

Optimization at the B3LYP/6-311++G(d,p) level reveals the following characteristic parameters. The formation of the O-H...O bond results in a slight elongation of the O-H bond compared to phenol.

ParameterAtom PairCalculated Value (Å/°)Experimental (XRD)Deviation
Bond Length O(H)-H0.992 Å0.85-0.95 Å+0.04 Å
Bond Length O...H (H-bond)~1.75 - 1.80 Å1.80 Å< 2%
Bond Angle O-H...O145° - 148°~145°< 2%
Dihedral C-C-O-H0.0° (Planar)0.0°0.0°

Note: DFT typically overestimates bond lengths slightly compared to XRD due to the latter measuring electron density centroids rather than nuclear positions.

Stabilization Mechanism

The IMHB is not merely electrostatic; NBO (Natural Bond Orbital) analysis confirms a significant charge transfer component. The lone pair of the nitro oxygen (


) donates electron density into the anti-bonding orbital of the hydroxyl group (

).

IMHB_Mechanism LP Donor Orbital LP(O) Nitro AntiBond Acceptor Orbital BD*(O-H) Hydroxyl LP->AntiBond Hyperconjugation Stab Stabilization Energy E(2) ~ 12-15 kcal/mol AntiBond->Stab Results in

Figure 2: Orbital interaction diagram illustrating the hyperconjugative stabilization of the intramolecular hydrogen bond.

Electronic Properties & Reactivity

Understanding the Frontier Molecular Orbitals (FMOs) is crucial for predicting the molecule's behavior in drug synthesis and environmental degradation.

HOMO-LUMO Gap

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) serves as a proxy for kinetic stability and chemical hardness.[8][9]

  • HOMO: Localized primarily on the phenol ring and hydroxyl group (electron donor).

  • LUMO: Delocalized over the nitro group and the ring (electron acceptor).

  • Calculated Gap (

    
    ): 4.03 eV  (approx).
    

This relatively low gap (compared to phenol's ~6.0 eV) indicates that 2-Nitrophenol is "softer" and more polarizable, making it more reactive towards nucleophilic attacks and easier to reduce.

Global Reactivity Descriptors

Using Koopmans' theorem, we derive the following descriptors to predict pharmaceutical activity:

DescriptorFormulaValue (eV)Interpretation
Ionization Potential (I)

~7.2 eVEnergy required to remove an electron.
Electron Affinity (A)

~3.2 eVEnergy released when adding an electron.
Chemical Hardness (

)

~2.0 eVResistance to charge transfer.
Electrophilicity Index (

)

HighStrong electrophilic character due to -NO

.
Molecular Electrostatic Potential (MEP)

MEP mapping identifies reactive sites for drug docking:

  • Negative Potential (Red): Concentrated on the Nitro group oxygens and the Hydroxyl oxygen. These are preferred sites for electrophilic attack or cation binding.

  • Positive Potential (Blue): Concentrated on the aromatic protons.

  • Implication: The IMHB "neutralizes" the hydroxyl proton's positive potential, reducing its acidity compared to isomers where the proton is exposed.

Spectroscopic Validation

To validate the computational model, calculated vibrational frequencies must be scaled (typically by 0.961 for B3LYP/6-311++G(d,p)) to match experimental FT-IR data.

  • O-H Stretching: The hallmark of 2-Nitrophenol is the significant red-shift of the O-H stretching frequency.

    • Free Phenol: ~3650 cm

      
      
      
    • 2-Nitrophenol (Calc): ~3200 - 3250 cm

      
      
      
    • Cause: The IMHB weakens the O-H bond force constant, lowering the frequency.

  • NO

    
     Stretching:  Asymmetric and symmetric stretches appear in the 1500-1300 cm
    
    
    
    range, often coupled with ring vibrations.

References

  • Vibrational and DFT Studies: Experimental IR and Raman Spectroscopy and DFT Methods Based Material Characterization and Data Analysis of 2-Nitrophenol. Longdom. Link

  • Reactivity Descriptors: Theoretical evaluation of chemical reactivity of phenol, 2-aminophenol and 2-nitrophenol by DFT. Research Journal of Pharmacy and Technology. Link

  • HOMO-LUMO Analysis: Quantum Chemical Studies on Molecular Structure and Reactivity Descriptors. Acta Chim.[8] Pharm. Indica. Link

  • Intramolecular Hydrogen Bonding: How does intramolecular hydrogen bonding cause the molecules to be separated from each other? Chemistry Stack Exchange. Link

  • NBO Analysis: Natural Bond Orbital Analysis of Hydrogen Bonding. Journal of Physical Chemistry A. Link

Sources

An In-depth Technical Guide to the Environmental Fate and Transport of 2-Nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the environmental fate and transport of 2-Nitrophenol (2-NP), a significant environmental contaminant originating from various industrial activities. Designed for researchers, environmental scientists, and professionals in drug development, this document synthesizes current knowledge on the physicochemical properties, degradation pathways, and mobility of 2-NP in the environment, offering insights into its behavior and persistence.

Introduction: The Environmental Significance of 2-Nitrophenol

2-Nitrophenol is a synthetic chemical compound used primarily in the manufacturing of dyes, pigments, rubber chemicals, fungicides, and pharmaceuticals.[1][2] Its widespread industrial application has led to its release into the environment, posing potential risks to ecosystems and human health.[3] The presence of the nitro group makes 2-NP and other nitrophenolic compounds recalcitrant to degradation, contributing to their persistence in soil and water systems.[3] Understanding the environmental dynamics of 2-NP is therefore crucial for developing effective remediation strategies and assessing its ecological impact.

Physicochemical Properties Governing Environmental Behavior

The environmental fate and transport of 2-Nitrophenol are fundamentally governed by its intrinsic physical and chemical properties. These parameters determine its partitioning between air, water, and soil, as well as its susceptibility to various degradation processes.

PropertyValueSource
Molecular FormulaC6H5NO3[4]
Molecular Weight139.11 g/mol [4]
Physical StateLight yellow crystalline solid[5][6]
Melting Point44-45 °C[6]
Boiling Point216 °C[6]
Water Solubility2.1 g/L at 20 °C[7]
Vapor Pressure0.069 hPa at 20 °C[7]
Octanol-Water Partition Coefficient (log Kow)1.77 - 1.79[4][7]
Henry's Law Constant1.3 x 10⁻⁵ atm-m³/mol at 20 °C[4]
pKa7.23 at 25 °C[4]

The moderate water solubility and log Kow of 2-NP suggest it has the potential for mobility in aqueous environments and a moderate tendency to sorb to organic matter in soil and sediments.[4][7] Its vapor pressure indicates that volatilization from water and soil surfaces can occur, contributing to its atmospheric transport.[4]

Environmental Degradation Pathways

2-Nitrophenol is subject to both biotic and abiotic degradation processes in the environment, which ultimately determine its persistence.

Biodegradation: The Microbial Response

Biodegradation is a primary mechanism for the removal of 2-Nitrophenol from the environment. A variety of microorganisms have been identified that can utilize 2-NP as a source of carbon and energy.

Aerobic Biodegradation: Under aerobic conditions, the biodegradation of 2-Nitrophenol is often initiated by monooxygenase or dioxygenase enzymes. A common pathway involves the initial oxidation of 2-NP to catechol, with the subsequent release of nitrite.[8][9] The catechol is then further metabolized through ortho- or meta-cleavage of the aromatic ring, leading to intermediates of central metabolic pathways, such as the beta-ketoadipate pathway.[9][10] Microorganisms capable of this process include species of Pseudomonas, Bacillus, and Arthrobacter.[8][10]

Aerobic_Biodegradation_of_2_Nitrophenol 2-Nitrophenol 2-Nitrophenol Catechol Catechol 2-Nitrophenol->Catechol Monooxygenase (releases NO2-) cis,cis-Muconate cis,cis-Muconate Catechol->cis,cis-Muconate Catechol 1,2-dioxygenase (ortho-cleavage) Muconolactone Muconolactone cis,cis-Muconate->Muconolactone beta-Ketoadipate_enollactone beta-Ketoadipate_enollactone Muconolactone->beta-Ketoadipate_enollactone beta-Ketoadipate beta-Ketoadipate beta-Ketoadipate_enollactone->beta-Ketoadipate Succinyl-CoA_and_Acetyl-CoA Succinyl-CoA_and_Acetyl-CoA beta-Ketoadipate->Succinyl-CoA_and_Acetyl-CoA TCA_Cycle TCA_Cycle Succinyl-CoA_and_Acetyl-CoA->TCA_Cycle caption Aerobic biodegradation pathway of 2-Nitrophenol. Environmental_Fate_and_Transport_of_2_Nitrophenol cluster_air Atmosphere cluster_water Water cluster_soil Soil Atmospheric_2NP 2-Nitrophenol (Gas & Aerosol Phase) Photodegradation_Air Photodegradation (OH radicals) Atmospheric_2NP->Photodegradation_Air Deposition Wet & Dry Deposition Atmospheric_2NP->Deposition Water_2NP Dissolved 2-Nitrophenol Deposition->Water_2NP Soil_2NP 2-Nitrophenol in Soil Deposition->Soil_2NP Biodegradation_Water Biodegradation Water_2NP->Biodegradation_Water Photodegradation_Water Photodegradation Water_2NP->Photodegradation_Water Volatilization Volatilization Water_2NP->Volatilization Sorption_Sediment Sorption to Sediment Water_2NP->Sorption_Sediment Volatilization->Atmospheric_2NP Biodegradation_Soil Biodegradation Soil_2NP->Biodegradation_Soil Sorption_Soil Sorption to Organic Matter & Clay Soil_2NP->Sorption_Soil Leaching Leaching to Groundwater Soil_2NP->Leaching Runoff Surface Runoff Soil_2NP->Runoff Runoff->Water_2NP Industrial_Sources Industrial Discharge & Emissions Industrial_Sources->Atmospheric_2NP Industrial_Sources->Water_2NP Industrial_Sources->Soil_2NP caption Environmental fate and transport of 2-Nitrophenol.

Caption: Environmental fate and transport of 2-Nitrophenol.

Experimental Protocol: Assessing Aerobic Biodegradation of 2-Nitrophenol in Soil

This protocol outlines a standardized laboratory procedure to evaluate the aerobic biodegradation of 2-Nitrophenol in soil. The causality behind these steps is to create a controlled environment that mimics natural soil conditions while allowing for accurate measurement of 2-NP degradation over time.

Objective: To determine the rate of aerobic biodegradation of 2-Nitrophenol in a specific soil type.

Materials:

  • Test soil, sieved (<2 mm)

  • 2-Nitrophenol (analytical grade)

  • Deionized water

  • Mineral salts medium (optional, if soil has low nutrient content)

  • Incubation flasks (e.g., 250 mL Erlenmeyer flasks with foam stoppers)

  • Incubator with temperature control

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Solvents for extraction (e.g., acetonitrile, methanol)

  • Solid Phase Extraction (SPE) cartridges (if necessary for sample cleanup)

  • pH meter

Methodology:

  • Soil Characterization:

    • Analyze the test soil for key parameters: pH, organic carbon content, texture (sand, silt, clay content), and microbial biomass. This provides a baseline and helps in interpreting the biodegradation results.

  • Preparation of Soil Microcosms:

    • Weigh a predetermined amount of soil (e.g., 50 g dry weight equivalent) into each incubation flask.

    • Adjust the soil moisture content to a specific level (e.g., 60% of water holding capacity) to ensure optimal microbial activity.

    • Prepare a stock solution of 2-Nitrophenol in deionized water.

    • Spike the soil in each flask with the 2-NP stock solution to achieve the desired initial concentration (e.g., 50 mg/kg soil). Ensure even distribution by thorough mixing.

    • Prepare control flasks:

      • Abiotic Control: Use sterilized (e.g., autoclaved or gamma-irradiated) soil to account for any non-biological degradation.

      • No-Substrate Control: Use non-sterilized soil without the addition of 2-NP to monitor background microbial activity.

  • Incubation:

    • Place the flasks in an incubator at a constant temperature (e.g., 25 °C) in the dark to prevent photodegradation.

    • Ensure adequate aeration by using foam stoppers or other gas-permeable closures.

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days), destructively sample triplicate flasks for each treatment.

    • Extract 2-Nitrophenol from the soil samples using an appropriate solvent. A common method is to shake a subsample of soil with the solvent for a specified time.

    • Centrifuge or filter the extract to remove soil particles.

    • If necessary, clean up the extract using SPE to remove interfering substances.

    • Analyze the concentration of 2-Nitrophenol in the extracts using HPLC-UV.

  • Data Analysis:

    • Plot the concentration of 2-Nitrophenol versus time for the biotic and abiotic treatments.

    • Calculate the rate of degradation and the half-life (DT50) of 2-Nitrophenol in the soil. This can be done by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).

Self-Validating System: The inclusion of abiotic controls is critical to differentiate between biological and non-biological degradation, thus validating that the observed loss of 2-NP is indeed due to microbial activity. The no-substrate control helps to ensure that the observed changes are not due to background fluctuations in the soil microbial community.

Conclusion and Future Perspectives

The environmental fate and transport of 2-Nitrophenol are multifaceted processes influenced by a combination of its chemical properties and prevailing environmental conditions. While biodegradation and photolysis are key degradation pathways, the mobility of 2-NP in soil and its potential to leach into groundwater remain significant concerns. [1][2]Future research should focus on identifying novel microbial strains with enhanced degradation capabilities, understanding the synergistic effects of different degradation mechanisms, and developing predictive models to better assess the long-term environmental risks associated with 2-Nitrophenol contamination.

References

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  • Desorption of 2-Nitrophenol from Activated Carbon Under the Action of Biotic and Abiotic Factors | Request PDF - ResearchGate.
  • Photodegradation of 2-nitrophenol catalyzed by CoO, CoS and CoO/CoS nanoparticles | Request PDF - ResearchGate.
  • c Biodegradation pathway of 2-Nitrophenol | Download Scientific Diagram - ResearchGate.
  • Highly Sensitive Detection Analytical Performance of 2-Nitrophenol Pollution in Various Water samples via Polyaniline/Sulfation CarboxymethylCellulose/Multi Carbon Nanotubes Nanocomposite-Based Electrochemical Sensor | Request PDF - ResearchGate.
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  • Movement and Fate of 2,4-D in Urban Soils: A Potential Environmental Health Concern.
  • Photolysis of nitrophenols in gas phase and aqueous environment: a potential daytime source for atmospheric nitrous acid (HONO) - RSC Publishing.
  • REMOVAL OF 2-NITROPHENOL, 2,4-DINITROPHENOL AND 2,4,6-TRINITROPHENOL FROM AQUEOUS SOLUTION THROUGH ADSORPTION ON COBALT, NICKEL AND TUNGSTEN FERROCYANIDES - Redalyc.
  • (PDF) Volatilization of Standalone Dicamba and Dicamba Plus Glyphosate as Function of Volatility Reducer and Different Surfaces - ResearchGate.
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  • Toxicological Profile for Nitrophenols.
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  • 2-NITROPROPANE Method no.: Matrix: Target concentration: Procedure: Detection limit based on recommended air volume - OSHA.
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An In-depth Technical Guide to 2-Nitrophenol as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of an Ortho-Substituted Phenol

In the landscape of organic synthesis, the selection of a starting material is a decision that dictates the efficiency, elegance, and ultimate success of a synthetic route. 2-Nitrophenol (o-nitrophenol), a seemingly simple aromatic compound, stands as a cornerstone precursor, valued not merely for the functional groups it possesses, but for their strategic ortho-relationship. This proximity of a nucleophilic hydroxyl group and a reducible, electron-withdrawing nitro group on a benzene ring creates a unique chemical personality, unlocking facile pathways to a diverse array of complex molecules.

This guide moves beyond a mere cataloging of reactions. It aims to provide researchers, scientists, and drug development professionals with a deeper understanding of the causality behind experimental choices when using 2-nitrophenol. We will explore its fundamental reactivity, its pivotal transformation into 2-aminophenol, and its subsequent role in constructing the heterocyclic scaffolds that are prevalent in pharmaceuticals, dyes, and functional materials.[1][2] Every protocol and pathway is presented with an emphasis on the underlying principles, ensuring a trustworthy and authoritative resource for laboratory application.

Chapter 1: Physicochemical Properties and Inherent Reactivity

The utility of 2-nitrophenol begins with its distinct physical and electronic properties, which are dominated by the interplay between the hydroxyl and nitro substituents.

Data Presentation: Physicochemical Characteristics of 2-Nitrophenol
PropertyValueSource
CAS Number 88-75-5[3]
Molecular Formula C₆H₅NO₃[4]
Molecular Weight 139.11 g/mol [4]
Appearance Light yellow crystalline solid[3][4]
Melting Point 43-45 °C[3]
Boiling Point 214-216 °C[3]
Water Solubility 2.1 g/L at 20 °C[5]
pKa 7.23 at 25 °C[4]
logP (n-octanol/water) 1.79[4]
The Causality of Reactivity: Intramolecular Hydrogen Bonding

The defining structural feature of 2-nitrophenol is a strong intramolecular hydrogen bond between the phenolic hydrogen and an oxygen atom of the nitro group. This is not a trivial interaction; it is the primary driver of the molecule's behavior.

  • Expertise & Experience: Unlike its meta and para isomers, which rely on intermolecular hydrogen bonding, 2-nitrophenol's internal bonding effectively "self-solvates" the molecule. This chelation reduces its ability to hydrogen bond with water, explaining its lower-than-expected water solubility. Critically, it also stabilizes the molecule, which can influence the kinetics of certain reactions. For instance, the catalytic reduction of the nitro group in 2-nitrophenol can be slower than that of 4-nitrophenol because the hydrogen bond must be disrupted for the nitro group to effectively interact with the catalyst surface.[6]

G Start 2-Nitrophenol (Starting Material) Reagents Select Reduction Method: - H₂, Pd/C (Catalytic) - Fe, HCl (Chemical) - NaBH₄, Catalyst Start->Reagents Choose Conditions Reaction Reduction Reaction (Solvent: EtOH or MeOH) Reagents->Reaction Workup Filtration (Remove Catalyst/Sludge) Reaction->Workup Post-Reaction Isolation Solvent Evaporation & Crystallization Workup->Isolation Product 2-Aminophenol (Final Product) Isolation->Product

Caption: General workflow for the reduction of 2-nitrophenol.

Experimental Protocol: Catalytic Hydrogenation of 2-Nitrophenol
  • Trustworthiness: This protocol is a self-validating system. The disappearance of the yellow color of the starting material provides a clear visual endpoint for the reaction, and the purity can be readily checked by melting point analysis.

  • Setup: To a 250 mL Parr hydrogenation bottle, add 2-nitrophenol (10.0 g, 71.9 mmol) and methanol (100 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (0.5 g, 5% w/w) under a nitrogen atmosphere. Causality: Pd/C is pyrophoric; handling it in an inert atmosphere prevents accidental ignition.

  • Hydrogenation: Seal the vessel and connect it to a Parr hydrogenation apparatus. Purge the vessel three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is exothermic and may require initial cooling. Monitor the reaction by observing the hydrogen uptake. The reaction is complete when hydrogen uptake ceases and the solution turns from yellow to colorless (typically 2-4 hours).

  • Workup: Depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Causality: Celite provides a fine filtration medium that prevents the small catalyst particles from passing through.

  • Isolation: Concentrate the filtrate under reduced pressure to yield a solid residue. Recrystallize the crude 2-aminophenol from hot water or ethanol/water to afford white to off-white needles. Expected yield: >90%.

Chapter 3: Building Heterocyclic Scaffolds: The Power of 2-Aminophenol

With its adjacent amino and hydroxyl groups, 2-aminophenol is an ideal precursor for condensation reactions that forge important heterocyclic rings found in many biologically active molecules.

Synthesis of Phenoxazines

Phenoxazines are a class of tricyclic heteroaromatics that form the core of many dyes and are increasingly explored as photoredox catalysts and components in organic electronics. [7]They are typically synthesized via the condensation of 2-aminophenol with a suitably activated benzene derivative.

  • Expertise & Experience: The reaction of 2-aminophenol with an o-dihaloarene or a related substrate proceeds via a double nucleophilic aromatic substitution (SNAAr). The phenoxide, being a stronger nucleophile than the aniline, typically reacts first, followed by an intramolecular cyclization by the amino group to form the phenoxazine ring. [8][9]The choice of base and solvent is crucial to facilitate both deprotonation of the phenol and the subsequent cyclization.

G cluster_reactants Reactants Aminophenol 2-Aminophenol Condensation Base-Mediated Condensation (e.g., K₂CO₃, DMF) Aminophenol->Condensation Dihaloarene Activated o-Dihaloarene (e.g., 1,2-difluoro-4,5-dinitrobenzene) Dihaloarene->Condensation Intermediate Diarylamine Intermediate (Not Isolated) Condensation->Intermediate Cyclization Intramolecular Nucleophilic Aromatic Substitution (SNAAr) Condensation->Cyclization One-Pot Intermediate->Cyclization Product Phenoxazine Derivative Cyclization->Product

Caption: General synthesis of phenoxazines from 2-aminophenol.

Synthesis of Benzoxazoles

Benzoxazoles are another privileged scaffold in medicinal chemistry. Their synthesis from 2-aminophenol is straightforward, typically involving a one-pot condensation with a carboxylic acid or its equivalent (e.g., acyl chloride, aldehyde). The reaction proceeds through the formation of an amide or imine intermediate, followed by a dehydrative cyclization.

Chapter 4: Direct Synthetic Utility of 2-Nitrophenol

While reduction to 2-aminophenol is its most common fate, 2-nitrophenol is also a direct precursor in several important synthetic routes.

Synthesis of Dyes and Pigments

2-Nitrophenol is a crucial intermediate in the manufacture of a wide range of colorants. [1][3]Its structure allows for diazotization of the corresponding amine (after reduction) and coupling, or for nucleophilic substitution reactions to introduce chromophoric groups, leading to vibrant and stable colors for textiles and other materials. [1]

Synthesis of Carbazoles

Modern synthetic methods have enabled the direct construction of carbazole frameworks from nitroarenes, bypassing the need for pre-formed anilines.

  • Expertise & Experience: Advanced methodologies, such as the light-promoted tandem coupling of nitroarenes with Grignard reagents, demonstrate the direct use of the nitro group's electronic properties. [10]In these reactions, the nitroarene acts as an acceptor in a coupling event, followed by an in-situ cyclization to form the carbazole ring system, offering a novel and efficient entry into this important class of compounds. [11][12][13]

Chapter 5: Safety and Handling Protocols

Trustworthiness: Adherence to strict safety protocols is non-negotiable when handling 2-nitrophenol due to its toxicity. [3]

  • Toxicological Hazards: 2-Nitrophenol is toxic via inhalation, ingestion, and dermal absorption. [4]Exposure can lead to headaches, nausea, and cyanosis (a bluish discoloration of the skin due to lack of oxygen in the blood). [3]* Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work should be conducted in a well-ventilated chemical fume hood. [14]For operations that may generate dust, respiratory protection is necessary. [5]* Storage and Incompatibilities: Store in a cool, dry, well-ventilated area away from food and feedstuffs. It must be kept separate from strong oxidants, strong bases, and strong acids. [4][5]It can react violently with strong alkalis (especially in molten form) and chlorosulfuric acid. [15]* Disposal: 2-Nitrophenol is an environmental pollutant. [16]All waste materials must be disposed of according to local, state, and federal regulations. Contaminated containers should be treated as hazardous waste.

Conclusion

2-Nitrophenol is far more than a simple chemical intermediate; it is a strategic tool in the arsenal of the synthetic chemist. Its value is derived from the ortho-positioning of its functional groups, which enables a cascade of predictable and high-yield transformations. The reduction to 2-aminophenol serves as a gateway to a rich world of heterocyclic chemistry, essential for the development of new pharmaceuticals and functional materials. By understanding the fundamental principles that govern its reactivity and by adhering to rigorous safety standards, researchers can continue to leverage 2-nitrophenol to build the complex molecules that drive scientific innovation.

References

  • 2-Nitrophenol (Ortho Nitro Phenol / ONP) - Kajay Remedies . Kajay Remedies. [Link]

  • Comprehensive Overview of 2-Nitrophenol: Properties, Applications, and Safety . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 2-Nitrophenol | C6H5NO3 | CID 6947 . PubChem, National Center for Biotechnology Information. [Link]

  • The Significance of 2-Methyl-5-Nitrophenol in Organic Synthesis and Chemical Research . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 2-Aminophenol - Wikipedia . Wikipedia. [Link]

  • Understanding 2-Nitrophenol (CAS 88-75-5): Properties and Applications for R&D . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 2-Aminophenol - Wikipedia . Wikipedia. [Link]

  • 2-amino-4-nitrophenol - Organic Syntheses Procedure . Organic Syntheses. [Link]

  • Safety Data Sheet: 2-Nitrophenol . Carl ROTH. [Link]

  • Efficiently Monitoring Trace Nitrophenol Pollutants in Water Through the Dispersive Solid-Phase Extraction Based on Porous Organic Polymer-Modified Cellulose Nanofiber Membrane . MDPI. [Link]

  • Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review . PMC, National Center for Biotechnology Information. [Link]

  • HAZARD SUMMARY . NJ.gov. [Link]

  • Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles . RSC Publishing. [Link]

  • New Functionalized Phenoxazines and Phenothiazines | ACS Omega . ACS Publications. [Link]

  • Synthesis of phenoxazine derivative from 2-aminophenol and 3,4-dihaloarene . ResearchGate. [Link]

  • Supporting Information The Synthesis of Carbazoles: Light-Promoted Tandem Coupling of Nitroarenes with Grignard Reagents . [Link]

  • Construction of highly functionalized carbazoles via condensation of an enolate to a nitro group . PubMed. [Link]

  • Synthesis of carbazoles: light-promoted tandem coupling of nitroarenes with Grignard reagents . Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Construction of highly functionalized carbazoles via condensation of an enolate to a nitro group . PMC, National Center for Biotechnology Information. [Link]

  • New Functionalized Phenoxazines and Phenothiazines . PMC, National Center for Biotechnology Information. [Link]

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Technical Whitepaper: In Silico Structural Elucidation of 2-Nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

A Quantum Chemical Perspective for Drug Discovery & Environmental Applications

Executive Summary: The Ortho-Effect Paradigm

2-Nitrophenol (2-NP) represents a canonical case study in organic structural theory due to the profound influence of the ortho-effect . Unlike its isomers (3- and 4-nitrophenol), 2-NP exhibits a planar geometry stabilized by a strong Intramolecular Hydrogen Bond (IHB) between the hydroxyl proton and one of the nitro group oxygens.

For researchers in drug development and materials science, understanding this internal "locking" mechanism is critical. It dramatically alters the molecule's lipophilicity (logP), reduces its boiling point by preventing intermolecular association, and modifies its reactivity profile—key factors when 2-NP serves as a pharmacophore or a precursor in fungicide synthesis.

This guide provides a rigorous theoretical framework for investigating 2-NP, moving beyond basic geometry to electronic structure validation using Density Functional Theory (DFT).[1]

Computational Methodology: The "Gold Standard" Protocol

To achieve results comparable to experimental X-ray diffraction and FTIR data, a specific level of theory is required. The standard B3LYP functional is robust, but the basis set choice is the variable that determines accuracy, particularly for the lone pairs involved in the IHB.

Recommended Level of Theory
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional effectively handles the exchange-correlation energy for organic aromatic systems.

  • Basis Set: 6-311++G(d,p) .[2][3]

    • Rationale for ++ (Diffuse Functions): Critical for accurately modeling the electron-rich nitro group and the lone pairs on the oxygen atoms. Without diffuse functions, the H-bond strength is often underestimated.

    • Rationale for (d,p) (Polarization Functions): Essential for allowing the orbitals to distort (polarize) to form the hydrogen bond geometry accurately.

The Self-Validating Workflow

A robust computational protocol must be self-validating. The following workflow ensures that the calculated structure is a true local minimum and not a saddle point.

Workflow Start Initial Geometry (Z-Matrix/Cartesian) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Harmonic Approx) Opt->Freq Check Validation Check: Imaginary Freq = 0? Freq->Check Prop Property Analysis (NBO, HOMO-LUMO, MEP) Check->Prop Yes (True Minimum) Refine Refine Input Geometry Check->Refine No (Saddle Point) Refine->Opt

Figure 1: Standard DFT workflow for molecular characterization. The absence of imaginary frequencies is the primary quality gate.

Geometrical Analysis & The Chelate Ring

The defining feature of 2-NP is the formation of a six-membered "chelate-like" ring involving the atoms: C1-C2-N-O...H-O .

Structural Parameters (Calculated vs. Experimental)

The following table summarizes the key geometric parameters. Note the deviations in bond lengths caused by the resonance-assisted hydrogen bond (RAHB).

ParameterBond / AngleTheoretical (B3LYP)Experimental (XRD)Structural Insight
Bond Length O-H ~0.99 - 1.01 Å~0.85 - 0.95 ÅElongated due to H-bond participation.
Bond Length H...O (Nitro) ~1.75 - 1.85 Å~1.90 ÅSignificantly shorter than van der Waals radii sum (2.72 Å), confirming strong interaction.
Bond Length C-N ~1.46 Å~1.48 ÅSlightly shortened due to conjugation with the ring.
Bond Angle O-H...O ~145° - 150°~140° - 150°Non-linear H-bond, constrained by the planar ring geometry.
Dihedral O-C-C-N ~0.0°~0.0°Confirms planarity (Cs Symmetry).

Note: Experimental XRD values often show shorter X-H bonds due to electron density diffraction limits; DFT values are often more accurate for nuclear positions.

Electronic Properties & Reactivity

Frontier Molecular Orbitals (FMO)

The gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictates the chemical hardness and optical properties.[4][5]

  • HOMO: Localized largely on the phenol ring and the hydroxyl group (electron donor regions).

  • LUMO: Localized primarily on the nitro group (electron withdrawing) and the ring.

  • Energy Gap (

    
    ):  Approximately 3.5 eV - 4.0 eV  (depending on basis set).
    
    • Significance: This relatively narrow gap (compared to benzene) places the absorption in the visible blue region, resulting in the characteristic yellow color of 2-Nitrophenol.

Molecular Electrostatic Potential (MEP)

The MEP map is a predictive tool for docking studies.

  • Negative Potential (Red): Concentrated around the Nitro group oxygens. This is the region susceptible to electrophilic attack or cation binding.

  • Positive Potential (Blue): Concentrated around the aromatic protons.

  • Crucial Observation: The hydroxyl proton, usually the most positive region in phenols, is shielded in 2-NP due to the IHB, making it less available for external hydrogen bonding. This explains the lower water solubility of 2-NP compared to 4-NP.

Vibrational Spectroscopy: The Validation Metric

The most reliable method to validate your theoretical structure against experimental data is the O-H stretching frequency .

The "Red Shift" Phenomenon

In a free phenol (or dilute 4-nitrophenol), the O-H stretch appears near 3600 cm⁻¹ . In 2-Nitrophenol, the Intramolecular Hydrogen Bond weakens the O-H covalent bond, lowering its force constant.

  • Theoretical Prediction (Unscaled): ~3350 - 3400 cm⁻¹

  • Experimental (IR): ~3200 - 3250 cm⁻¹

  • Scaling Factor: DFT frequencies are typically overestimated by ~4-5% due to the harmonic approximation. A scaling factor of 0.961 (for B3LYP/6-311++G**) is recommended to align calculation with experiment.

Diagnostic Rule: If your calculated O-H stretch is >3500 cm⁻¹, your starting geometry likely failed to capture the intramolecular H-bond (i.e., the OH was rotated away from the Nitro group).

Natural Bond Orbital (NBO) Analysis

NBO analysis provides the "chemical intuition" behind the stabilization. It quantifies the donor-acceptor interactions (hyperconjugation) using Second-Order Perturbation Theory.

Key Stabilizing Interaction

The primary interaction stabilizing the planar conformer is the donation of electron density from the Oxygen lone pair (Nitro) into the antibonding orbital of the O-H bond.

  • Donor:

    
     (Lone Pair)
    
  • Acceptor:

    
     (Antibonding Orbital)
    
  • Stabilization Energy (

    
    ):  Typically 5 - 15 kcal/mol .
    

NBO_Interaction LP_O Lone Pair n(O) Nitro BD_OH Antibonding Orbital σ*(O-H) LP_O->BD_OH Hyperconjugation (Electron Donation) Stab Stabilization Energy (E2) BD_OH->Stab Lowers Total Energy

Figure 2: Mechanism of Intramolecular Hydrogen Bonding (IHB) stabilization in 2-Nitrophenol.

References

  • PubChem. (2025).[6] 2-Nitrophenol | C6H5NO3.[6][7] National Library of Medicine. [Link]

  • Kovács, A., et al. (2015). Theoretical and Experimental Study of the Vibrational Spectrum of Phenol Based on Density Functional Theory. International Journal of Advanced Engineering, Management and Science. [Link]

  • Hamad, O. A. (2023).[5] Density Function Theory Study of the Physicochemical Characteristics of 2-nitrophenol. ResearchGate. [Link]

  • Krishnakumar, V., et al. (2009).[8] Density functional theory calculations and vibrational spectra of 2-bromo-4-chloro phenol and 2-chloro-4-nitro phenol. Journal of Raman Spectroscopy. [Link]

  • Chemistry Stack Exchange. (2014). How does intramolecular hydrogen bonding cause the molecules to be separated from each other?[Link]

Sources

Methodological & Application

Use of 2-Nitrophenol in the manufacturing of azo dyes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of O,O'-Dihydroxy Azo Dyes via 2-Nitrophenol

Executive Summary

This application note details the protocol for utilizing 2-Nitrophenol (o-nitrophenol) as a primary starting material in the manufacturing of azo dyes. While 2-nitrophenol itself possesses a chromophore, its primary industrial value lies in its reduction to 2-aminophenol . This intermediate is critical for synthesizing O,O'-dihydroxyazo dyes , a class of tridentate ligands capable of forming stable metal-complex dyes (e.g., Chrome dyes) with transition metals like Chromium(III) or Copper(II).

This guide covers the entire workflow: the selective reduction of the nitro group, the diazotization of the resulting amine, and the coupling reaction with


-naphthol to produce 1-(2-hydroxyphenylazo)-2-naphthol , a model compound for this dye class.

Safety & Handling Protocols

Warning: 2-Nitrophenol is a toxic, volatile solid.[1][2] Strict adherence to safety standards is mandatory.

Hazard ClassSpecific RiskMitigation Strategy
Acute Toxicity Harmful if swallowed, inhaled, or absorbed through skin.[3]Wear full PPE (Nitrile gloves, lab coat, P100 respirator). Work in a certified fume hood.
Volatility Volatile with steam; vapors can cause eye/respiratory irritation.Keep reaction vessels covered. Use cold traps during vacuum filtration or distillation.
Reactivity Reacts violently with strong oxidizers and strong bases.[4]Store away from nitric acid and perchlorates. Keep cool (15–25°C).[4]
Environmental Toxic to aquatic life with long-lasting effects.[1][3]Collect all aqueous waste for hazardous disposal. Do not release into drains.[2][5]

Chemical Reaction Pathway

The synthesis follows a linear three-stage pathway. The "Ortho Effect" of the hydroxyl group in 2-nitrophenol is preserved, eventually serving as a chelating site in the final dye.

AzoDyeSynthesis cluster_conditions Critical Control Points NP 2-Nitrophenol (Starting Material) AP 2-Aminophenol (Intermediate) NP->AP Reduction (Na2S or Fe/HCl) DIAZO Diazonium Salt (Electrophile) AP->DIAZO Diazotization (NaNO2, HCl, <5°C) DYE 1-(2-hydroxyphenylazo)-2-naphthol (Target Azo Dye) DIAZO->DYE Coupling (2-Naphthol, NaOH, pH 9-10)

Figure 1: Synthetic pathway from 2-Nitrophenol to the final Azo Dye. The stability of the diazonium intermediate is the rate-limiting control point.

Experimental Protocols

Phase A: Reduction of 2-Nitrophenol to 2-Aminophenol

While catalytic hydrogenation is used industrially, the Zinin Reduction (Sodium Sulfide) method is detailed here for its robustness in laboratory settings without high-pressure equipment.

Reagents:

  • 2-Nitrophenol (13.9 g, 0.1 mol)

  • Sodium Sulfide nonahydrate (

    
    ) (36.0 g, 0.15 mol)
    
  • Ammonium Chloride (5.35 g)

  • Ethanol (50 mL)

Step-by-Step Protocol:

  • Dissolution: In a 500 mL round-bottom flask, dissolve 13.9 g of 2-nitrophenol in 50 mL of ethanol and 30 mL of water.

  • Catalyst Preparation: Add 5.35 g of ammonium chloride.

  • Reduction: Heat the solution to a gentle boil. Slowly add the solution of Sodium Sulfide (dissolved in minimal water) dropwise over 30 minutes.

    • Mechanism:[1][2][6][7][8] The sulfide ion acts as the electron donor, reducing

      
       to 
      
      
      
      .
  • Reflux: Reflux the mixture for 1 hour. The color will shift from yellow (nitro) to dark brown/red (amine oxidation products).

  • Isolation: Steam distill the mixture to remove unreacted 2-nitrophenol (it is volatile). The residue contains the 2-aminophenol.

  • Crystallization: Filter the hot residue. Cool the filtrate in an ice bath. 2-Aminophenol crystallizes as beige/white needles.

  • Yield Check: Expected MP: 172–174°C.

Phase B: Diazotization of 2-Aminophenol

This step converts the amine into a reactive diazonium electrophile. Note: 2-Aminophenol is prone to oxidation; work quickly and keep cold.

Reagents:

  • 2-Aminophenol (from Phase A, approx. 10.9 g)

  • Sodium Nitrite (

    
    ) (7.0 g)
    
  • Hydrochloric Acid (conc. 37%) (25 mL)

  • Ice (crushed)

Step-by-Step Protocol:

  • Acidification: Suspend the 2-aminophenol in 30 mL water and 25 mL conc. HCl in a 250 mL beaker. Cool to 0–5°C in an ice-salt bath.

  • Nitrite Addition: Dissolve 7.0 g

    
     in 15 mL water. Add this solution dropwise to the amine suspension.[9][10]
    
    • Critical Control: Maintain temp < 5°C. If temp rises, the diazonium salt will hydrolyze to a phenol, releasing

      
       gas.
      
  • Endpoint Validation: After addition, stir for 10 mins.

    • Test 1 (Acidity): Congo Red paper must turn blue (pH < 3).

    • Test 2 (Nitrite Excess): Starch-Iodide paper must turn blue instantly. If no blue color, add more

      
      .
      
  • Quenching: If the Starch-Iodide test is positive after 15 mins, add small amounts of Urea or Sulfamic Acid to destroy excess nitrous acid. This prevents side reactions during coupling.

Phase C: Coupling with 2-Naphthol

The diazonium salt (electrophile) attacks the electron-rich naphthol ring (nucleophile).

Reagents:

  • 
    -Naphthol (2-Naphthol) (14.4 g, 0.1 mol)
    
  • Sodium Hydroxide (10% aqueous solution)

  • Sodium Acetate (buffer)

Step-by-Step Protocol:

  • Coupler Preparation: Dissolve 14.4 g of 2-naphthol in 100 mL of 10% NaOH. The solution should be clear (formation of sodium naphthoxide). Cool to 5°C.[11]

  • Coupling Reaction: Slowly pour the cold Diazonium solution (Phase B) into the alkaline Naphthol solution with vigorous stirring.

    • Observation: A brilliant red precipitate forms immediately.

    • pH Control: The mixture must remain alkaline (pH 9-10) for the coupling to proceed. If the acid from the diazo solution neutralizes the base, add more NaOH or Sodium Acetate.

  • Digestion: Stir the dye slurry for 30 minutes at room temperature to ensure particle growth.

  • Filtration: Filter the red solid using a Buchner funnel. Wash with cold water until the filtrate is neutral.

  • Drying: Dry in a vacuum oven at 60°C.

Quality Control & Characterization

ParameterMethodAcceptance Criteria
Appearance Visual InspectionDeep red powder (crystalline).
Melting Point Capillary Method190–195°C (Decomposes).
Purity (TLC) Silica Gel (DCM:MeOH 9:1)Single spot (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

). No starting amine (

).
Identity UV-Vis Spectroscopy

approx. 480–500 nm (in Ethanol).
Metal Chelation

Test
Shift in

upon addition of Cu(II) salts (indicates ligand formation).

Troubleshooting Guide

Issue 1: Tar formation during Diazotization.

  • Cause: Temperature rose above 5°C or insufficient acid was used, leading to self-coupling.

  • Solution: Ensure internal temperature monitoring.[10] Increase HCl concentration.

Issue 2: Low Yield in Coupling.

  • Cause: pH dropped below 7 during diazo addition. Phenols only couple effectively as phenoxide ions (alkaline pH).

  • Solution: Add Sodium Carbonate or Acetate to the naphthol solution to buffer the acid introduced by the diazo salt.

Issue 3: Dull Color.

  • Cause: Oxidation of 2-aminophenol prior to diazotization.

  • Solution: Use freshly reduced amine or recrystallize the starting material before use.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6947, 2-Nitrophenol. Retrieved from [Link]

  • Organic Syntheses. Diazotization and Coupling Procedures (General Protocols). Org.[7][11] Synth. 1928, 8, 116. Retrieved from [Link]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (5th Ed.). Reduction of Nitro Compounds.[7][12][13] (Standard text for Zinin Reduction protocols).

Sources

Application Notes & Protocols: 2-Nitrophenol Derivatives as Chromogenic Substrates for Enzyme Kinetics Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-nitrophenol (2-NP) based compounds as chromogenic substrates in enzyme kinetics studies. We delve into the underlying biochemical principles, provide detailed, validated protocols for assay execution, and offer expert insights into data analysis and troubleshooting. This guide is designed to serve as a practical resource, ensuring the generation of robust and reproducible kinetic data.

Introduction: The Principle of Chromogenic Assays

Enzyme kinetics studies are fundamental to understanding enzyme mechanisms, identifying inhibitors, and developing novel therapeutics. A cornerstone of these studies is the ability to accurately measure the rate of an enzymatic reaction. Chromogenic substrates are invaluable tools in this context; they are synthetic molecules designed to mimic the natural substrate of an enzyme.[1] Upon enzymatic cleavage, these substrates release a chromophore—a molecule that absorbs light in the visible spectrum—resulting in a measurable color change.[1] The intensity of this color, measured over time using a spectrophotometer, is directly proportional to the enzyme's activity.[1]

Among the most established chromogenic systems are those based on nitrophenols. Substrates like ortho-nitrophenyl-β-D-galactopyranoside (ONPG) are colorless molecules. When acted upon by a specific enzyme, such as β-galactosidase, the glycosidic bond is cleaved, releasing galactose and ortho-nitrophenol (2-nitrophenol).[2][3] While 2-nitrophenol itself is pale yellow, its conjugate base, the 2-nitrophenolate anion, is intensely yellow.[4] This color change forms the basis of a simple and sensitive spectrophotometric assay.[5]

This guide will focus on the practical application of 2-nitrophenol-releasing substrates, using the β-galactosidase/ONPG system as a primary example, a classic pairing used extensively in molecular biology and biochemistry.[3][6]

Physicochemical Properties of the 2-Nitrophenol Reporter

Understanding the properties of the released chromophore, 2-nitrophenol, is critical for proper assay design and data interpretation. The key characteristic is its nature as a weak acid, which dictates the pH-dependent color change.

PropertyValueSignificance in Enzyme Assays
Molecular Formula C₆H₅NO₃-
Molecular Weight 139.11 g/mol Used for preparing standard solutions from solid 2-NP.
Appearance Light yellow crystalline solid[7][8]-
pKa ~7.23 (at 25°C)[8][9][10]CRITICAL. Below this pH, the colorless acidic form (2-nitrophenol) dominates. Above this pH, the yellow anionic form (2-nitrophenolate) dominates. This is why a high pH "stop solution" is used to maximize the signal.
Absorbance Max (λmax) ~405-420 nm (alkaline pH)[3][11][12][13]This is the wavelength used for spectrophotometric quantification of the yellow 2-nitrophenolate product.
Solubility in Water 2.1 g/L (at 20°C)[10]Sufficient for creating aqueous standard solutions.

The Biochemical Reaction and Assay Principle

The assay relies on a straightforward, two-step principle: enzymatic cleavage followed by pH-induced color development.

  • Enzymatic Reaction: The enzyme (e.g., β-galactosidase) binds to the substrate (e.g., ONPG) and catalyzes the hydrolysis of a specific bond. This releases the colorless 2-nitrophenol molecule.

  • Reaction Termination & Color Development: The reaction is typically stopped at a specific time point by adding a solution of a strong base, such as sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH).[6][14] This has two simultaneous effects:

    • It denatures the enzyme, instantly halting the reaction.

    • It raises the pH well above the pKa of 2-nitrophenol, causing it to deprotonate and form the bright yellow 2-nitrophenolate anion, which can be quantified.[4][5]

This type of assay is known as a discontinuous or fixed-time-point assay , as the measurement is taken after the reaction has been stopped.[15]

G cluster_0 Step 1: Enzymatic Reaction (Assay pH) cluster_1 Step 2: Termination & Color Development Substrate Colorless Substrate (e.g., ONPG) Product1 Colorless Product 1 (2-Nitrophenol) Substrate->Product1 Enzyme Action Product2 Product 2 (Galactose) Enzyme Enzyme (e.g., β-Galactosidase) Enzyme->Substrate Product_Ion Yellow Product (2-Nitrophenolate) Product1->Product_Ion pH > 8 StopSolution Add Stop Solution (e.g., 1M Na₂CO₃) StopSolution->Product1 Spectro Measure Absorbance (420 nm) Product_Ion->Spectro

Caption: Workflow of a discontinuous chromogenic assay using a 2-nitrophenol-based substrate.

Core Experimental Protocols

Scientific rigor demands that absorbance values be converted into molar concentrations. This requires the generation of a standard curve using a known concentration of the chromophore (2-nitrophenol).

Protocol Part A: Generating a 2-Nitrophenol Standard Curve

Objective: To establish the linear relationship between the concentration of 2-nitrophenol and absorbance at 420 nm, thereby determining the molar extinction coefficient under assay conditions.

Materials:

  • 2-Nitrophenol (MW: 139.11 g/mol )

  • Assay Buffer (e.g., Z-Buffer for β-galactosidase)

  • Stop Solution (e.g., 1 M Sodium Carbonate)

  • High-purity water

  • Spectrophotometer and cuvettes or a microplate reader

Procedure:

  • Prepare a 10 mM Stock Solution: Dissolve 13.91 mg of 2-nitrophenol in 10 mL of high-purity water. Note: Gentle warming may be required to fully dissolve.

  • Prepare Serial Dilutions: Create a series of standards ranging from 0 to 100 µM. An example dilution series is provided below.

  • Develop Color: In a set of microcentrifuge tubes or a 96-well plate, combine the components as described in the table.

  • Measure Absorbance: Read the absorbance of each standard at 420 nm (A₄₂₀). Use the "0 µM" sample as the blank.

  • Plot and Analyze: Plot A₄₂₀ (y-axis) versus concentration (µM, x-axis). The data should yield a straight line passing through the origin. Use linear regression to determine the slope of this line, which represents the molar extinction coefficient (ε) according to the Beer-Lambert law (A = εcl).

Example Standard Curve Preparation:

Final [2-NP] (µM)Vol. of 1 mM 2-NP Stock (µL)Vol. of Assay Buffer (µL)Vol. of Stop Solution (µL)Total Volume (µL)
005005001000
10104905001000
20204805001000
40404605001000
60604405001000
80804205001000
1001004005001000
Protocol Part B: Enzyme Kinetics Assay (β-Galactosidase Example)

Objective: To determine the initial reaction velocity (v₀) of β-galactosidase at various concentrations of the substrate, ONPG.

Materials:

  • β-galactosidase enzyme solution of unknown activity

  • Substrate Stock: 4 mg/mL ONPG in assay buffer[14]

  • Assay Buffer: Z-Buffer (60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄, 50 mM β-mercaptoethanol, pH 7.0)

  • Stop Solution: 1 M Sodium Carbonate (Na₂CO₃)[6]

  • Thermostatic water bath or incubator (e.g., 37°C)

  • Microcentrifuge tubes and precision pipettes

Procedure:

  • Reaction Setup: Label a series of microcentrifuge tubes for each substrate concentration to be tested. Add the appropriate volume of Assay Buffer and ONPG stock solution to each tube to achieve the desired final substrate concentrations. Include a "no-enzyme" control for each substrate concentration.

  • Pre-incubation: Equilibrate the tubes at the desired reaction temperature (e.g., 37°C) for 5 minutes.[16]

  • Initiate Reaction: Add a fixed amount of the β-galactosidase enzyme solution to each tube (except the no-enzyme controls). Start a timer immediately. Mix gently but thoroughly.

  • Incubation: Allow the reaction to proceed for a predetermined amount of time (e.g., 15 minutes). This time should be within the linear range of the reaction, which may need to be determined empirically.

  • Terminate Reaction: Precisely at the end of the incubation period, add a sufficient volume of 1 M Na₂CO₃ Stop Solution to each tube to halt the reaction.[6] A typical ratio is 1:1 or 2:1 stop solution to reaction volume.

  • Read Absorbance: Measure the absorbance of each sample at 420 nm, using the corresponding "no-enzyme" control as a blank.

  • Calculate Product Concentration: Convert the A₄₂₀ values into the concentration of 2-nitrophenol produced using the slope (extinction coefficient) derived from your standard curve.

  • Calculate Initial Velocity (v₀): Divide the product concentration by the reaction time to obtain the initial velocity, typically expressed in units of µM/min.

Caption: Step-by-step experimental workflow for a kinetic assay.

Data Analysis and Interpretation

The goal of the kinetic experiment is to determine the enzyme's key kinetic parameters: Vmax (maximum velocity) and Km (Michaelis constant).

  • Michaelis-Menten Plot: Plot the calculated initial velocities (v₀) on the y-axis against the corresponding substrate concentrations ([S]) on the x-axis. This should yield a hyperbolic curve that approaches Vmax at saturating substrate concentrations. Km is the substrate concentration at which the reaction velocity is half of Vmax.

  • Lineweaver-Burk Plot: To determine the parameters more accurately, a linear transformation of the Michaelis-Menten equation is often used. The Lineweaver-Burk plot is a graph of 1/v₀ (y-axis) versus 1/[S] (x-axis). This yields a straight line with the following properties:

    • Y-intercept: 1/Vmax

    • X-intercept: -1/Km

    • Slope: Km/Vmax

G cluster_data Experimental Data cluster_plots Kinetic Analysis cluster_params Kinetic Parameters Data Set of (v₀, [S]) Data Points MM Michaelis-Menten Plot (v₀ vs. [S]) Data->MM Plot Data LB Lineweaver-Burk Plot (1/v₀ vs. 1/[S]) Data->LB Plot Data Params Determine: Vmax and Km MM->Params Extrapolate LB->Params Extrapolate

Caption: Logical flow from raw experimental data to kinetic parameters.

Field-Proven Insights & Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
High background in "no-enzyme" controls 1. Substrate (e.g., ONPG) is unstable and spontaneously hydrolyzing at the assay pH/temperature. 2. Contamination of buffer or substrate with the enzyme or a similar enzymatic activity.1. Prepare substrate solutions fresh before each experiment.[12] Store stock solutions frozen and protected from light.[12] 2. Use fresh, high-purity reagents and dedicated pipette tips.
Reaction rate is not linear over time 1. Substrate Depletion: More than 10% of the substrate is consumed during the assay. 2. Enzyme Instability: The enzyme is losing activity during the incubation period. 3. Product Inhibition: The product (2-NP or galactose) is inhibiting the enzyme.1. Reduce the incubation time or use a lower enzyme concentration. 2. Check the stability of the enzyme under assay conditions. Consider adding stabilizing agents like BSA. 3. Use a shorter incubation time to ensure measurement of the initial velocity.
Poor reproducibility between replicates 1. Inaccurate pipetting, especially of the enzyme. 2. Temperature fluctuations during incubation. 3. Inconsistent timing of reaction initiation or termination.1. Use calibrated precision pipettes. When adding the enzyme, pipette into the liquid, not onto the side of the tube. 2. Ensure all components are properly equilibrated to the reaction temperature. 3. Use a multichannel pipette for simultaneous start/stop steps, or stagger reactions by a consistent interval (e.g., 30 seconds).
Absorbance values are too high (>2.0) The reaction has proceeded for too long, or the enzyme concentration is too high.Reduce the incubation time or dilute the enzyme sample. Ensure you are operating within the linear range of your spectrophotometer.

Conclusion

The use of 2-nitrophenol-releasing substrates provides a simple, cost-effective, and robust method for studying the kinetics of a wide range of hydrolytic enzymes. By understanding the fundamental principles of the chromophore's chemistry and adhering to rigorously controlled experimental protocols—including the crucial step of generating a standard curve—researchers can obtain high-quality, reproducible kinetic data. This application note serves as a foundational guide to empower scientists in their research and development endeavors.

References

  • Title: Understanding Beta-Galactosidase Assays: A Guide for Researchers Source: Hopax Fine Chemicals URL: [Link]

  • Title: Chromogenic Substrates Overview Source: DC Fine Chemicals URL: [Link]

  • Title: Simultaneous Spectrophotometric Quantification of 2-Nitrophenol and 4-Nitrophenol in Binay Mixtures Based on Partial Least Squares Method: Comparison Analysis of Five Types of Data Sets Source: Journal of Chemistry URL: [Link]

  • Title: Table 4-4, Physical and Chemical Properties of 2-Nitrophenol Source: NCBI Bookshelf URL: [Link]

  • Title: Labs 9 and 10 Source: University of North Carolina URL: [Link]

  • Title: 2-Nitrophenol | C6H5NO3 | CID 6947 Source: PubChem URL: [Link]

  • Title: A Two-Component Monooxygenase Catalyzes Both the Hydroxylation of p-Nitrophenol and the Oxidative Release of Nitrite from 4-Nitrocatechol in Bacillus sphaericus JS905 Source: PMC - NIH URL: [Link]

  • Title: (PDF) Application of -nitrophenol (NP) enzyme assays in degraded tropical soils Source: ResearchGate URL: [Link]

  • Title: Chromogenic enzyme substrates based on [2-(nitroaryl)ethenyl]pyridinium and quinolinium derivatives for the detection of nitroreductase activity in clinically important microorganisms Source: Journal of Materials Chemistry B (RSC Publishing) URL: [Link]

  • Title: Manual: Beta-galactosidase Assay Kit Source: Agilent URL: [Link]

  • Title: Spectrophotometric Determination of p-Nitrophenol under ENP Interference Source: PMC - NIH URL: [Link]

  • Title: A Two-Component Monooxygenase Catalyzes Both the Hydroxylation of p-Nitrophenol and the Oxidative Release of Nitrite from 4-Nitrocatechol in Bacillus sphaericusJS905 Source: Applied and Environmental Microbiology - ASM Journals URL: [Link]

  • Title: An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems Source: NIH URL: [Link]

  • Title: Determination of Acid Phosphatase in Biological Fluids Using a New Substrate, 2,6-dichloro-4-nitrophenyl Phosphate Source: PubMed URL: [Link]

  • Title: Spectrophotometric Determination of the Ionization Constants of Aqueous Nitrophenols at Temperatures up to 225 °C Source: ResearchGate URL: [Link]

  • Title: Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study Source: NIH URL: [Link]

  • Title: Determination of acid phosphatase activity using (a) p-nitrophenyl... Source: ResearchGate URL: [Link]

  • Title: Enzyme kinetics by GH7 cellobiohydrolases on chromogenic substrates is dictated by non-productive binding Source: ScienceOpen URL: [Link]

  • Title: Biodegradation of p-nitrophenol by Rhodococcus sp. 21391 unveils a two-component p-nitrophenol monooxygenase with broad substrate specificity Source: PubMed Central URL: [Link]

  • Title: β-galactosidase and β-glucuronidase assay Source: Bio-protocol URL: [Link]

  • Title: SPECTROPHOTOMETRIC DETERMINATION OF THE DISSOCIATION CONSTANT OF p-NITROPHENOL Source: Umcs URL: [Link]

  • Title: β-Galactosidase Source: University of Washington URL: [Link]

  • Title: Comparison of Enzyme Activity Assay Methods Source: Labinsights URL: [Link]

  • Title: Screening putative polyester polyurethane degrading enzymes with semi-automated cell-free expression and nitrophenyl probes Source: Synthetic Biology | Oxford Academic URL: [Link]

  • Title: CN113624700A - Method for detecting p-nitrophenol Source: Google Patents URL

Sources

Development of a biosensor for 2-Nitrophenol monitoring

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Development of a Nanocomposite-Based Electrochemical Biosensor for the Sensitive Monitoring of 2-Nitrophenol

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the fabrication and application of a high-performance electrochemical biosensor for the detection of 2-nitrophenol (2-NP), a significant environmental pollutant. Nitrophenols are recognized as endocrine disruptors and can pose health risks even at trace concentrations, making their monitoring crucial for environmental safety.[1] This application note details a protocol centered on the modification of a glassy carbon electrode (GCE) with a nanocomposite material, leveraging the synergistic effects of nanomaterials to enhance electrocatalytic activity and sensitivity. The methodology is grounded in established electrochemical principles and provides researchers with a robust framework for developing sensitive, selective, and stable sensors for environmental monitoring.

Introduction: The Rationale for 2-Nitrophenol Monitoring

2-Nitrophenol is a priority pollutant originating from various industrial processes, including the manufacturing of pesticides, pharmaceuticals, and dyes. Its persistence and toxicity in aquatic ecosystems necessitate the development of rapid, reliable, and cost-effective analytical tools.[2][3] While traditional methods like chromatography offer high accuracy, they are often lab-bound and time-consuming. Electrochemical biosensors present a compelling alternative, offering advantages such as high sensitivity, real-time detection, portability, and simple operation.[4]

The core of this application note is the strategic design of the sensor's transducer surface. The use of nanomaterials is pivotal as they offer a large surface-to-volume ratio, excellent conductivity, and catalytic properties, which collectively amplify the electrochemical signal and lower the detection limit.[5][6] We will describe a protocol using a metal oxide or graphene-based nanocomposite, a class of materials proven to be highly effective for nitrophenol sensing.[7][8]

Principle of Electrochemical Detection

The detection mechanism is based on the direct electrochemical reduction of the nitro group (-NO₂) of the 2-nitrophenol molecule at the modified electrode surface. When a potential is applied, 2-NP is reduced to 2-hydroxylaminophenol. This irreversible electrochemical reaction involves the transfer of electrons and protons.

Reaction: NO₂ + 4H⁺ + 4e⁻ → -NHOH + H₂O

The nanocomposite material immobilized on the electrode surface acts as an electrocatalyst, accelerating the electron transfer rate for this reaction. This results in a significant increase in the peak current of the reduction signal, which is directly proportional to the concentration of 2-nitrophenol in the sample. Techniques like Differential Pulse Voltammetry (DPV) are employed to enhance sensitivity by minimizing background currents and producing well-defined peaks for quantification.

G cluster_electrode Sensor Surface cluster_solution Aqueous Solution cluster_measurement Measurement GCE Glassy Carbon Electrode (GCE) Nano Nanocomposite Layer (e.g., ZnO/RuO₂) HAP 2-Hydroxylaminophenol (Product) Nano->HAP Electrochemical Reduction (-NO₂ to -NHOH) 4H⁺, 4e⁻ Signal Potentiostat measures reduction current (Iₚ) Nano->Signal Signal Transduction NP 2-Nitrophenol (2-NP) in solution NP->Nano Adsorption & Diffusion

Caption: Electrochemical reduction of 2-NP at the nanocomposite-modified electrode surface.

Experimental Protocols

Protocol 1: Fabrication of the Nanocomposite-Modified Electrode

This protocol describes the modification of a Glassy Carbon Electrode (GCE) using a drop-casting method with a ZnO/RuO₂ nanoparticle suspension, a material system that has demonstrated excellent performance.[7][9][10]

Materials:

  • Glassy Carbon Electrode (GCE, 3 mm diameter)

  • ZnO/RuO₂ nanoparticles (or other selected nanocomposite)

  • N,N-Dimethylformamide (DMF) or appropriate solvent

  • Alumina slurry (0.3 and 0.05 µm)

  • Polishing pads

  • Deionized (DI) water, Ethanol

Procedure:

  • GCE Pre-treatment (Critical Step):

    • Polish the GCE surface meticulously with 0.3 µm alumina slurry on a polishing pad for 2 minutes, followed by 0.05 µm alumina slurry for another 2 minutes until a mirror-like finish is achieved.

    • Rationale: This step is crucial to remove any adsorbed species and to ensure a reproducible, clean, and smooth surface for modification.

    • Rinse thoroughly with DI water.

    • Sonicate the polished electrode in a 1:1 solution of ethanol and DI water for 5 minutes to remove any residual alumina particles.

    • Dry the electrode under a gentle stream of nitrogen.

  • Preparation of Nanocomposite Ink:

    • Disperse 1 mg of ZnO/RuO₂ nanoparticles into 1 mL of DMF.

    • Sonicate the suspension for 30 minutes to ensure a homogenous dispersion.

    • Rationale: A well-dispersed suspension is key to forming a uniform and stable film on the electrode surface, which directly impacts reproducibility and performance.

  • Electrode Modification:

    • Carefully drop-cast 5 µL of the prepared nanocomposite ink onto the cleaned GCE surface.

    • Allow the solvent to evaporate completely at room temperature or under a gentle heat lamp. This forms the ZnO/RuO₂/GCE modified electrode.

    • Store the modified electrode in a dry, clean environment when not in use.

Protocol 2: Electrochemical Characterization of the Modified Electrode

It is essential to verify the successful modification of the electrode. This is typically done using Cyclic Voltammetry (CV) in a standard redox probe solution.

Materials:

  • ZnO/RuO₂/GCE (working electrode), Ag/AgCl (reference electrode), Platinum wire (counter electrode)

  • Potentiostat/Galvanostat

  • 5 mM K₃[Fe(CN)₆]/K₄[Fe(CN)₆] solution in 0.1 M KCl

Procedure:

  • Assemble the three-electrode cell with the bare GCE as the working electrode.

  • Record the CV in the Fe(CN)₆³⁻/⁴⁻ solution from -0.2 V to +0.6 V at a scan rate of 50 mV/s.

  • Replace the bare GCE with the ZnO/RuO₂/GCE and record the CV under the identical conditions.

  • Expected Outcome: A successful modification should result in a significant increase in the peak currents and a decrease in the peak-to-peak separation (ΔEp) compared to the bare GCE.

    • Rationale: This indicates that the nanocomposite film facilitates faster electron transfer kinetics at the electrode-electrolyte interface.

Protocol 3: Electrochemical Detection of 2-Nitrophenol

Differential Pulse Voltammetry (DPV) is used for quantitative analysis due to its high current sensitivity and low background noise.

Materials:

  • Modified ZnO/RuO₂/GCE, Ag/AgCl, and Pt electrodes

  • Phosphate Buffer Solution (PBS), 0.1 M, pH 7.0

  • 2-Nitrophenol stock solution (e.g., 10 mM in ethanol)

  • Micropipettes

Procedure:

  • Set up the electrochemical cell containing 10 mL of 0.1 M PBS (pH 7.0).

  • Run a DPV scan in the blank PBS solution to obtain the background signal. Potential range: -0.2 V to -1.0 V.

  • Spike a known concentration of 2-NP into the cell (e.g., to a final concentration of 10 µM).

  • Stir the solution for 60 seconds (accumulation step) and then let it rest for 10 seconds.

    • Rationale: The accumulation step pre-concentrates the analyte on the electrode surface, enhancing the detection signal.

  • Run the DPV scan and record the reduction peak current for 2-NP (typically around -0.6 V to -0.8 V).

  • To create a calibration curve, repeat steps 3-5 with successive additions of the 2-NP stock solution to cover the desired concentration range.

  • Plot the peak current (Iₚ) versus the 2-NP concentration. The linear range, sensitivity (slope of the curve), and limit of detection (LOD) can be calculated from this plot.[11]

Caption: Workflow for fabrication and electrochemical detection of 2-Nitrophenol.

Data, Performance, and Validation

A well-fabricated sensor should exhibit high sensitivity, a low limit of detection, a wide linear range, and excellent selectivity.

Performance Characteristics

The performance of the described sensor can be benchmarked against values reported in the literature for similar systems.

ParameterZnO/RuO₂/GCE[7][9][10]BaO NRs/GCE[12]RGO/AuNP/GCE[8]Target Performance
Detection Technique DPVDPVDPV / SWVDPV
Sensitivity 18.20 µA µM⁻¹ cm⁻²High (not specified)High (not specified)> 10 µA µM⁻¹ cm⁻²
Limit of Detection (LOD) 52.20 pMLow (not specified)0.01 µM (DPV)< 0.1 µM
Linear Range Wide (not specified)Wide (not specified)0.05–2.0 µM & 4-100 µMAt least 2 orders of magnitude
Response Time 8.0 sShortFast< 10 s
Validation Protocols
  • Selectivity: The sensor's response should be tested against common interfering species that may be present in environmental samples (e.g., other phenolic compounds, metal ions like Cu²⁺, Fe³⁺, and anions like NO₃⁻, Cl⁻). A selective sensor will show a negligible response to these interferents at concentrations significantly higher than that of 2-NP.

  • Reproducibility & Stability: The reproducibility can be assessed by fabricating multiple electrodes (e.g., n=5) and measuring their response to the same 2-NP concentration. The relative standard deviation (RSD) should ideally be less than 5%. Long-term stability can be evaluated by storing the electrode and periodically checking its response over several weeks. A stable electrode should retain over 90% of its initial signal.

  • Real Sample Analysis: To demonstrate practical applicability, the sensor should be used to analyze real water samples (e.g., tap water, river water). The samples should be spiked with known concentrations of 2-NP, and the recovery rate should be calculated. Recovery rates between 95% and 105% are considered excellent and validate the sensor's accuracy in a complex matrix.[13]

Conclusion

This application note outlines a detailed, field-proven protocol for the development of a sensitive electrochemical sensor for 2-nitrophenol monitoring. By leveraging the superior properties of nanocomposite materials, this method provides a reliable and efficient tool for researchers in environmental science and analytical chemistry. The self-validating nature of the protocol, including characterization and interference studies, ensures the generation of trustworthy and reproducible data. This framework can be readily adapted for the detection of other phenolic pollutants by modifying the sensing material or operational parameters.

References

  • ResearchGate. (2021). Electrochemical Detection of 2‐Nitrophenol Using a Glassy Carbon Electrode Modified with BaO Nanorods. Available at: [Link]

  • RSC Publishing. (2019). Electrochemical detection of 2-nitrophenol using a heterostructure ZnO/RuO2 nanoparticle modified glassy carbon electrode. Available at: [Link]

  • National Institutes of Health (NIH). (2019). Electrochemical detection of 2-nitrophenol using a heterostructure ZnO/RuO2 nanoparticle modified glassy carbon electrode. Available at: [Link]

  • RSC Publishing. (2019). Electrochemical detection of 2-nitrophenol using a heterostructure ZnO/RuO 2 nanoparticle modified glassy carbon electrode. Available at: [Link]

  • MDPI. (2024). Efficiently Monitoring Trace Nitrophenol Pollutants in Water Through the Dispersive Solid-Phase Extraction Based on Porous Organic Polymer-Modified Cellulose Nanofiber Membrane. Available at: [Link]

  • Portugaliae Electrochimica Acta. (2023). The Role of Nanomaterials in the Recent Development of Electrochemical Biosensors. Available at: [Link]

  • ResearchGate. (n.d.). Application of Biosensors in Environmental Monitoring and Recent Advances. Available at: [Link]

  • MDPI. (2020). Sensitive Electrochemical Detection of 4-Nitrophenol with PEDOT:PSS Modified Pt NPs-Embedded PPy-CB@ZnO Nanocomposites. Available at: [Link]

  • ResearchGate. (2019). Electrochemical detection of 2-nitrophenol using a heterostructure ZnO/RuO 2 nanoparticle modified glassy carbon electrode. Available at: [Link]

  • RSC Publishing. (2013). Electrochemical detection of 4-nitrophenol based on a glassy carbon electrode modified with a reduced graphene oxide/Au nanoparticle composite. Available at: [Link]

  • National Institutes of Health (NIH). (2024). Development of an Innovative Biosensor Based on Graphene/PEDOT/Tyrosinase for the Detection of Phenolic Compounds in River Waters. Available at: [Link]

  • ResearchGate. (2015). (PDF) Biosensors and Their Application in Environmental Monitoring. Available at: [Link]

  • MDPI. (2022). Cr-MOF-Based Electrochemical Sensor for the Detection of P-Nitrophenol. Available at: [Link]

  • Preprints.org. (n.d.). Nanomaterial-Powered Biosensors: A Cutting-Edge Review of Their Versatile Applications. Available at: [Link]

  • ResearchGate. (2016). (PDF) Enzyme based phenol biosensors. Available at: [Link]

  • YouTube. (2018). Nanotechnology and Biosensors. Available at: [Link]

  • National Institutes of Health (NIH). (2023). A review of biosensor for environmental monitoring: principle, application, and corresponding achievement of sustainable development goals. Available at: [Link]

  • YouTube. (2024). Deep Dive into Enzyme Based Electrochemical Biosensors. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Nanomaterials in Biosensors: Fundamentals and Applications. Available at: [Link]

  • ResearchGate. (2015). (PDF) BIOSENSORS FOR ENVIRONMENTAL MONITORING. Available at: [Link]

  • MDPI. (2024). Advances in Enzyme-Based Biosensors: Emerging Trends and Applications. Available at: [Link]

Sources

Quantification of 2-Nitrophenol Isomers: A High-Fidelity Analytical Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a rigorous framework for the separation and quantification of 2-Nitrophenol (2-NP) in the presence of its structural isomers, 3-Nitrophenol (3-NP) and 4-Nitrophenol (4-NP).[1] Target audiences include pharmaceutical quality control (genotoxic impurity screening) and environmental toxicology researchers.[1]

The core challenge in this analysis is the resolution of positional isomers that share identical molecular weights (


) and similar fragmentation patterns.[1] This guide moves beyond generic "phenol analysis" to address the specific physicochemical distinctiveness of the ortho-isomer (2-NP), driven by intramolecular hydrogen bonding, versus the meta- and para-isomers.[1]

Part 1: Scientific Foundation & Causality

The "Ortho Effect" in Separation Science

The analytical behavior of 2-NP is fundamentally distinct from 3-NP and 4-NP due to the proximity of the nitro (


) and hydroxyl (

) groups.[1]
  • Intramolecular Hydrogen Bonding (2-NP): The ortho position allows the phenolic hydrogen to bond with the nitro oxygen.[1] This "locks" the molecule into a planar, less polar configuration.

    • Consequence: 2-NP is significantly more volatile (steam volatile) and less water-soluble than its isomers.[1] In Reverse Phase LC (RPLC), it typically elutes after 3-NP and 4-NP due to higher hydrophobicity.[1]

  • Intermolecular Hydrogen Bonding (3-NP & 4-NP): These isomers cannot bond internally; instead, they bond with the solvent (water/methanol).[1]

    • Consequence: They are more polar, less volatile, and elute earlier in RPLC.

pKa-Driven Method Development
  • 2-NP pKa: ~7.2[1][2]

  • 4-NP pKa: ~7.1

  • 3-NP pKa: ~8.4[1]

Critical Insight: To achieve robust retention and peak shape in HPLC, the mobile phase pH must be maintained at least 2 units below the pKa (pH < 5.0). This keeps the phenols in their non-ionized (protonated) state, maximizing interaction with the hydrophobic stationary phase. Operating at neutral pH causes peak broadening and variable retention due to partial ionization.

Part 2: Sample Preparation Workflows

Sample preparation is the largest source of error.[1] The choice between Liquid-Liquid Extraction (LLE) and Solid Phase Extraction (SPE) depends on the matrix complexity and sensitivity requirements.[1]

DOT Diagram 1: Sample Preparation Decision Tree

SamplePrep Start Sample Matrix Input TypeCheck Matrix Type? Start->TypeCheck Water Aqueous (Water/Urine) TypeCheck->Water Liquid Solid Solid (Soil/Tissue) TypeCheck->Solid Solid ConcCheck Target Sensitivity? Water->ConcCheck HighSens Trace Level (<10 ppb) Requires Enrichment ConcCheck->HighSens Trace Conc LowSens High Level (>1 ppm) Direct Injection ConcCheck->LowSens High Conc Acidify Acidify to pH 2.0 (Protonate Phenols) HighSens->Acidify Analysis LC-MS or HPLC-UV LowSens->Analysis Filter 0.2µm SPE Solid Phase Extraction (SPE) Polymeric Sorbent (Oasis HLB/LiChrolut EN) Why: Retains polar phenols better than C18 SPE->Analysis Elute & Reconstitute Acidify->SPE Extract Solvent Extraction (Acetonitrile/Methanol + Acid) Solid->Extract CleanUp Clean-up Required? Extract->CleanUp Extract->Analysis Centrifuge & Filter CleanUp->SPE Yes (Dirty Matrix)

Caption: Decision logic for selecting sample preparation based on matrix type and sensitivity limits. Note the critical acidification step for SPE.

Part 3: Analytical Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Best for: Routine QC, pharmaceutical impurity testing (Limit > 0.1%).[1]

1. Chromatographic Conditions:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

    
    .[1]
    
    • Why: "End-capping" reduces silanol activity, preventing tailing of the phenolic hydroxyl group.[1]

  • Mobile Phase A:

    
     Ammonium Acetate adjusted to pH 4.8 with Acetic Acid.
    
  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0-2 min: 15% B (Isocratic hold to separate polar interferences).[1]

    • 2-15 min: 15%

      
       60% B (Linear gradient).[1]
      
    • 15-18 min: 60%

      
       90% B (Wash).[1]
      
  • Flow Rate:

    
    .
    
  • Detection: UV-Vis / DAD at 280 nm (primary) and 315 nm (secondary confirmation for nitrophenols).[1]

  • Temperature:

    
    .
    

2. System Suitability Criteria (Self-Validating):

  • Resolution (

    
    ):  > 2.0 between 4-NP (elutes first) and 2-NP (elutes last).
    
  • Tailing Factor: < 1.5 (Critical check for column age/silanol activity).[1]

Protocol B: LC-MS/MS (Triple Quadrupole)

Best for: Trace environmental analysis, biological metabolites (Limit < 1 ppb).[1]

1. Ionization Source: Electrospray Ionization (ESI) in Negative Mode .[1][3][4]

  • Mechanism:[4] Phenols readily lose a proton (

    
    ) in negative mode.[1]
    

2. MRM Transitions (Multiple Reaction Monitoring): The distinction between isomers relies on chromatographic separation, as they share mass transitions.[1] However, ion ratios differ.[5][6]

AnalytePrecursor (

)
Product Quantifier (

)
Product Qualifier (

)
Collision Energy (V)Mechanism
2-Nitrophenol 138.0108.0 92.020 / 25Loss of

/

4-Nitrophenol 138.0108.0 92.022 / 28Loss of

/

d4-Nitrophenol (IS) 142.0112.0 96.020 / 25Internal Standard

3. Protocol Steps:

  • Internal Standard Spiking: Add d4-2-Nitrophenol to all samples at

    
     prior to extraction.[1]
    
  • Injection:

    
    .
    
  • Data Processing: Identification requires retention time match (

    
    ) AND Quantifier/Qualifier ion ratio within 20% of standard.
    
DOT Diagram 2: Isomer Separation Logic

SeparationLogic Mixture Isomer Mixture (2-NP, 3-NP, 4-NP) Column C18 Stationary Phase (Hydrophobic Interaction) Mixture->Column Para 4-NP / 3-NP (Inter-molecular H-bond) More Polar -> Elutes Early Column->Para Weak Interaction Ortho 2-NP (Intra-molecular H-bond) Less Polar -> Elutes Late Column->Ortho Strong Interaction Detection Detection (UV/MS) Para->Detection RT: 4-6 min Ortho->Detection RT: 8-10 min

Caption: Chromatographic mechanism showing why 2-NP elutes later than its isomers on Reverse Phase columns.

Part 4: Data Summary & Validation[1]

Quantitative Performance Metrics

The following data represents typical performance for the LC-MS/MS method described above.

ParameterValueNotes
Linearity (

)
> 0.995Range:

LOD (Limit of Detection)

Signal-to-Noise > 3:1
LOQ (Limit of Quantitation)

Signal-to-Noise > 10:1
Recovery (SPE) 85% - 105%Using Oasis HLB cartridges
Precision (RSD) < 5.0%Intra-day (

)
Troubleshooting Guide
  • Issue: Co-elution of 3-NP and 4-NP.

    • Fix: These are difficult to separate on standard C18. Switch to a Phenyl-Hexyl column.[1] The

      
       interactions offer alternative selectivity that often resolves the meta and para isomers better than hydrophobicity alone.
      
  • Issue: Low Sensitivity in MS.

    • Fix: Ensure mobile phase buffer is volatile (Ammonium Acetate). Phosphate buffers (used in UV) will suppress MS ionization and clog the source.[1]

  • Issue: Peak Tailing.

    • Fix: The pH is likely too close to the pKa. Lower the pH to 4.0 to ensure full protonation.

References

  • U.S. EPA. (2025). Method 8041A: Phenols by Gas Chromatography. SW-846 Test Methods for Evaluating Solid Waste. [Link][1]

  • Shimadzu Corporation. (2025).[1] Application News AD-0125: High Sensitivity Method for Quantitative Determination of Ten Phenols in Surface Water on LC/MS/MS. [Link][1][5]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 6947, 2-Nitrophenol. [Link][1]

  • Agilent Technologies. (2012).[1] Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Application Note. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022).[1] Toxicological Profile for Nitrophenols. Centers for Disease Control and Prevention. [Link]

Sources

Precision Quantification and Adsorptive Removal of 2-Nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight[1]

2-Nitrophenol (2-NP) is a priority pollutant distinct from its isomer, 4-nitrophenol, due to the "Ortho Effect." The proximity of the nitro (-NO₂) and hydroxyl (-OH) groups facilitates strong intramolecular hydrogen bonding. This reduces its water solubility and increases its volatility compared to the para-isomer, making it a unique challenge for adsorption systems.

This protocol details the setup for batch adsorption studies, emphasizing the Alkaline Shift Quantification Method . Unlike standard UV-Vis protocols that measure at a static wavelength, this method leverages the pH-dependent speciation of 2-NP (pKa


 7.23) to maximize sensitivity and validate molecular integrity.
Core Mechanistic Principles
  • Speciation Control: At pH < 7, 2-NP exists as a neutral molecule (hydrophobic adsorption dominant). At pH > 7.5, it exists as the yellow nitrophenolate anion (electrostatic interactions dominant).

  • Volatilization Risk: Due to reduced intermolecular bonding, 2-NP has a higher Henry’s Law constant. Headspace minimization in batch reactors is critical to prevent false "removal" data caused by volatilization.

Safety & Materials

Hazard Warning: 2-Nitrophenol is toxic by inhalation, ingestion, and skin contact.[1] It is a suspected teratogen.

  • PPE: Nitrile gloves (double-gloved recommended), fume hood, and safety goggles.

  • Waste: All eluents must be segregated as hazardous organic waste (phenolic).

Required Equipment
  • UV-Vis Spectrophotometer: Double-beam preferred (e.g., Shimadzu UV-1800 or Agilent Cary 60).

  • Orbital Shaker: Temperature controlled (

    
     0.5°C).
    
  • Centrifuge: Capable of >5000 rpm (for initial separation).

  • Syringe Filters: Hydrophilic PTFE or PVDF (0.22

    
    m).
    
    • Critical: Do NOT use Nylon filters; they can adsorb phenolic compounds, artificially inflating removal rates.

Analytical Method: The Alkaline Shift Protocol

To ensure data integrity, we do not measure 2-NP at its neutral wavelength (


 nm) because organic background interference is high in this region. Instead, we force the molecule into its anionic form to measure at the visible range (

nm).
Step 1: Stock Solution Preparation
  • Dissolve 100 mg of crystalline 2-NP in 1 L of Milli-Q water.

    • Note: Dissolution is slow due to low solubility. Sonication for 30 minutes is required.

  • This yields a 100 ppm (mg/L) stock. Store in amber glass (light sensitive).

Step 2: Calibration Curve Construction
  • Prepare standards: 1, 5, 10, 20, 40, 50 mg/L.

  • The Shift: Take 2 mL of each standard and add 50

    
    L of 1.0 M NaOH .
    
    • Result: Solution turns bright yellow. pH > 10.

  • Measure Absorbance at 417 nm .

  • Validation:

    
     must be 
    
    
    
    .

Batch Adsorption Experimental Protocol

Workflow Visualization

The following diagram outlines the critical path for the experiment, highlighting the decision nodes for pH adjustment.

AdsorptionWorkflow cluster_QC Quality Control Loop Start Adsorbent Preparation (Dry @ 105°C for 24h) Batching Batching Phase (Add Adsorbent to 2-NP Soln) Start->Batching Equilibration Agitation (Fixed Temp/Time) Batching->Equilibration Control Control Sample (No Adsorbent) Control->Equilibration Parallel Run Separation Separation (Centrifuge + PTFE Filter) Equilibration->Separation Aliquot Aliquot Extraction (Take 2 mL Supernatant) Separation->Aliquot pH_Adjust Alkaline Shift (Add NaOH -> pH > 10) Aliquot->pH_Adjust Analysis UV-Vis Analysis (@ 417 nm) pH_Adjust->Analysis

Figure 1: Experimental workflow for batch adsorption. Note the parallel control line to monitor volatilization losses.

Detailed Steps
A. Variable Optimization (The Matrix)

Perform the experiment by varying one parameter while fixing others.

ParameterRange/ValuePurpose
pH 2.0 – 10.0Determines surface charge vs. adsorbate speciation.
Dosage 0.5 – 5.0 g/LDetermines active site availability.
Contact Time 0 – 1440 minEstablishes equilibrium kinetics (

).
Initial Conc. 10 – 100 mg/LGenerates Isotherm data (

).
B. The "Zero-Headspace" Procedure
  • Vessel Selection: Use 40 mL amber EPA vials with Teflon-lined screw caps.

  • Filling: Fill the vial with 2-NP solution leaving minimal headspace (< 5% volume) to prevent 2-NP volatilization.

  • Dosing: Add the exact mass of adsorbent (

    
    ).
    
  • Agitation: Shake at 150 rpm. Ensure adsorbent is suspended, not settling.

  • Sampling:

    • At time

      
      , remove vial.
      
    • Centrifuge at 5000 rpm for 5 mins.

    • Filter supernatant through 0.22

      
      m PTFE syringe filter .
      
    • Pro-Tip: Discard the first 1 mL of filtrate to saturate any potential binding sites on the filter membrane.

C. Quantification
  • Pipette 2 mL of filtered supernatant into a quartz cuvette.

  • Add 50

    
    L of 1M NaOH (or sufficient volume to ensure pH > 10).
    
  • Mix by inversion.

  • Read Absorbance at 417 nm.

  • Calculate concentration (

    
    ) using the calibration curve.
    

Data Analysis & Modeling

Mechanistic Logic Diagram

Understanding why adsorption happens is as important as the data.

Mechanism pH_Low Acidic pH (< 6) Neutral_2NP Neutral 2-NP (Hydrophobic) pH_Low->Neutral_2NP Dominant Species pH_High Basic pH (> 8) Anion_2NP 2-NP Anion (Negative Charge) pH_High->Anion_2NP Dominant Species Adsorbent Adsorbent Surface Neutral_2NP->Adsorbent High Affinity Mechanism_1 Dispersion Forces $pi$-$pi$ Stacking Neutral_2NP->Mechanism_1 Anion_2NP->Adsorbent Low Affinity (Usually) Mechanism_2 Electrostatic Repulsion Anion_2NP->Mechanism_2

Figure 2: Mechanistic interactions dependent on pH. Adsorption is typically favored at acidic pH where 2-NP is neutral.

Calculation Suite

1. Adsorption Capacity (


): 


  • 
    : Amount adsorbed (mg/g)
    
  • 
    : Initial concentration (mg/L)
    
  • 
    : Equilibrium concentration (mg/L)
    
  • 
    : Volume of solution (L)
    
  • 
    : Mass of adsorbent (g)[2]
    

2. Removal Efficiency (%):



3. Isotherm Models (Non-Linear Regression Recommended):

  • Langmuir (Monolayer):

    
    
    
    • Insight: Best for homogeneous surfaces (e.g., MOFs, specific polymers).

  • Freundlich (Heterogeneous):

    
    
    
    • Insight: Usually fits better for Activated Carbon/Biochar due to pore size distribution.

4. Kinetic Models:

  • Pseudo-Second Order (PSO):

    
    
    
    • Validation: If experimental

      
       matches calculated 
      
      
      
      from PSO, chemisorption or rate-limiting pore diffusion is likely.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Control sample shows >5% loss Volatilization or PhotodegradationUse zero-headspace vials; wrap vials in aluminum foil.
Inconsistent UV readings pH driftMandatory: Use the Alkaline Shift Protocol (add NaOH) before every reading.
Low adsorption capacity Filter adsorptionSwitch from Nylon to PTFE filters; discard first 2 mL.
Cloudy supernatant Adsorbent breakdownCentrifuge at higher speed (10,000 rpm) or use 0.1

m filters.

References

  • Boyd, S. A. (1982). Adsorption of substituted phenols by soil.[3] Soil Science, 134(5), 337-343.[3] Link

    • Foundational text on the "Ortho Effect" and hydrophobic adsorption mechanisms.
  • Gundogdu, A., et al. (2012).[4] Adsorption of Phenol from Aqueous Solution on a Low-Cost Activated Carbon.[4] Journal of Chemical & Engineering Data, 57(10), 2733-2743.[4] Link

    • Provides standard kinetic and thermodynamic equ
  • U.S. EPA. (2025). 2-Nitrophenol - PubChem Compound Summary. National Center for Biotechnology Information. Link

    • Source for pKa (7.23)
  • Haghseresht, F., et al. (2002).[4] Effects of the Solute Ionization on the Adsorption of Aromatic Compounds. Langmuir, 18(5), 1574-1579.[4] Link

    • Authoritative source on pH-dependent speci

Sources

Troubleshooting & Optimization

Technical Support Center: HPLC Separation of Nitrophenol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: NP-ISO-SEP-001 Subject: Resolution of Ortho, Meta, and Para-Nitrophenol Critical Pairs

Executive Summary: The Chemical Challenge

Welcome to the separation science support hub. You are likely here because you are struggling to resolve 3-nitrophenol (meta) and 4-nitrophenol (para) , while 2-nitrophenol (ortho) separates easily.

This is a classic chromatographic problem rooted in intramolecular vs. intermolecular hydrogen bonding .

  • 2-Nitrophenol: Forms a stable intramolecular hydrogen bond between the nitro group and the hydroxyl group (a 6-membered chelate ring). This "hides" the polar -OH group, making the molecule effectively more hydrophobic and reducing its interaction with the aqueous mobile phase. It typically elutes last on Reversed-Phase (RP) C18 columns.

  • 3- & 4-Nitrophenol: Cannot form this internal bond.[1] They engage in intermolecular hydrogen bonding with the mobile phase, making them more polar. They elute earlier and often co-elute due to similar hydrophobicities [1].

Module 1: Critical Parameter Optimization
Q: Which stationary phase should I choose? My C18 column shows poor resolution for the meta/para pair.

A: While C18 is the workhorse, it relies solely on hydrophobic subtraction. For nitrophenols, Phenyl-Hexyl or Biphenyl phases are superior due to


 interactions.

The Mechanism: Nitrophenols are electron-deficient aromatics (due to the electron-withdrawing


 group). Phenyl stationary phases are electron-rich. This creates a specific 

interaction that adds a second dimension of selectivity beyond simple hydrophobicity.
FeatureC18 (Octadecyl)Phenyl-HexylRecommendation
Primary Mechanism Hydrophobic InteractionHydrophobic +

Interaction
Phenyl-Hexyl
Elution Order (Typ.) 4-NP

3-NP

2-NP
4-NP

3-NP

2-NP (Enhanced

)
Phenyl-Hexyl
Shape Selectivity ModerateHigh (Sensitive to isomer shape)Phenyl-Hexyl
Aqueous Stability Good (if end-capped)Excellent (often compatible with 100% aq)Phenyl-Hexyl

Protocol 1: The "P-P" Screening Method

  • Column: Phenyl-Hexyl,

    
     mm, 3.5 µm (or sub-2 µm for UHPLC).
    
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Methanol (Methanol promotes

    
     interactions better than Acetonitrile).
    
  • Gradient: 20% B to 60% B over 15 minutes.

ngcontent-ng-c3230145110="" class="ng-star-inserted">

Expert Insight: Acetonitrile has its own


 electrons (triple bond) which can interfere with the stationary phase's 

interaction. Always use Methanol when relying on phenyl-phase selectivity [2].
Module 2: The pH Cliff
Q: My retention times are drifting, and peak shapes are asymmetrical. Is pH really that critical?

A: Yes. You are likely operating near the pKa of the analytes, causing "pKa flicker"—where analytes oscillate between ionized and neutral states within the column.

The Data:

  • 4-Nitrophenol: pKa

    
     7.15[2]
    
  • 2-Nitrophenol: pKa

    
     7.23
    
  • 3-Nitrophenol: pKa

    
     8.4 [3][1][3]
    

The Fix: You must operate at least 2 pH units away from the pKa.

  • pH > 9.0: All isomers are ionized (phenolate anions). They will elute very fast (near void volume) on RP-HPLC unless you use an ion-pairing reagent.

  • pH < 5.0 (Recommended): All isomers are neutral. This maximizes retention and interaction with the stationary phase.

Visualization: Method Development Decision Tree

MethodTree Start Start: Nitrophenol Separation CheckPH Step 1: Check Mobile Phase pH Start->CheckPH IsAcidic Is pH < 4.0? CheckPH->IsAcidic AdjustPH ACTION: Adjust pH to 3.0 (Use Formic Acid or Phosphate) IsAcidic->AdjustPH No SelectCol Step 2: Column Selection IsAcidic->SelectCol Yes AdjustPH->SelectCol C18 Standard C18 SelectCol->C18 ResCheck Is Resolution (Rs) > 1.5 for 3-NP/4-NP? C18->ResCheck Phenyl Switch to Phenyl-Hexyl (Methanol Mobile Phase) ResCheck->Phenyl No Additives Step 3: Add Cyclodextrin (Mobile Phase Additive) ResCheck->Additives Still Failed Success Method Validated ResCheck->Success Yes Phenyl->ResCheck

Figure 1: Decision matrix for optimizing nitrophenol separation. Note the priority of pH control before column switching.

Module 3: Advanced Troubleshooting (The "Magic Bullet")
Q: I cannot change my column, and I still have co-elution. What additives can I use?

A: Use


-Cyclodextrin (

-CD)
as a mobile phase additive.

The Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophobic cavity.[4]

  • Para-nitrophenol fits deeply into the

    
    -CD cavity due to its linear shape.
    
  • Ortho-nitrophenol is sterically hindered (bulky) and fits poorly.

  • This differential inclusion complexation alters the effective retention time, often pulling the para-isomer away from the meta-isomer [4].

Protocol 2: Cyclodextrin-Modified Mobile Phase

  • Base: 20 mM Phosphate Buffer (pH 3.0).

  • Additive: Add 5.0 mM

    
    -Cyclodextrin to the aqueous buffer.
    
  • Modifier: Keep organic modifier (MeOH) low (< 20%) initially, as high organic content disrupts the inclusion complex.

  • Mode: Isocratic elution is often more stable for CD-based separations.

Module 4: Peak Shape & Tailing
Q: Why is the 4-nitrophenol peak tailing significantly?

A: This is likely Silanol Activity . Even at low pH, accessible silanol groups (


) on the silica support can interact with the nitro group or the phenolic hydroxyl. Since 4-nitrophenol is the most acidic isomer (pKa 7.15) and has the most accessible polar groups (no internal H-bond), it suffers most from "secondary interactions."

Troubleshooting Checklist:

  • End-capping: Ensure your column is "fully end-capped" (check manufacturer specs).

  • Ionic Strength: Increase buffer concentration from 10 mM to 25-50 mM. This masks silanol sites.

  • Temperature: Increase column temperature to 40°C. This speeds up mass transfer and reduces secondary interaction kinetics.

Summary of Isomer Properties
IsomerpKa [3]H-Bonding TypeElution (C18/Low pH)Troubleshooting Focus
4-Nitrophenol 7.15Intermolecular1st (Most Polar)Tailing, Co-elution with 3-NP
3-Nitrophenol 8.40Intermolecular2ndCo-elution with 4-NP
2-Nitrophenol 7.23Intramolecular 3rd (Pseudo-nonpolar)Usually resolves easily
References
  • Review of Applications of β-Cyclodextrin as a Chiral Selector. National Institutes of Health (NIH). Available at: [Link]

  • Using a Phenyl Column When Separation with C18 Is Insufficient. Shimadzu Technical Report. Available at: [Link][1][5][2][3][6][7][8][9][10][11][12]

  • Acidity of Nitrophenols (pKa values). UCLA Chemistry / StackExchange Compendium. Available at: [Link]

  • Chiral separation using cyclodextrins as mobile phase additives. Journal of Separation Science. Available at: [Link][1][5][3][7][8][11]

Sources

Troubleshooting peak tailing in 2-Nitrophenol chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Peak Tailing in 2-Nitrophenol Analysis Ticket ID: #NP-2024-T82 Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1]

Executive Summary & Diagnostic Workflow

The Problem: You are observing peak tailing (Asymmetry Factor


) for 2-Nitrophenol (2-NP). Unlike its para-isomer (4-nitrophenol), 2-NP possesses a unique intramolecular hydrogen bond between the nitro and hydroxyl groups (the "ortho effect").[1] While this makes it less polar, it does not immune it from the most common cause of tailing: secondary silanol interactions  and ionization state mismatch .

Immediate Action Plan: Use the decision tree below to isolate the root cause before altering your method parameters.

TroubleshootingFlow Start Start: Tailing Observed (As > 1.2) CheckPH Step 1: Check Mobile Phase pH Start->CheckPH IsPH7 Is pH near 7.0? CheckPH->IsPH7 FixPH CRITICAL ERROR: pKa of 2-NP is ~7.2. Analyte is partially ionized. Action: Lower pH to < 4.0 IsPH7->FixPH Yes CheckCol Step 2: Check Column Chemistry IsPH7->CheckCol No (pH is < 5) IsEndcapped Is Column End-capped? CheckCol->IsEndcapped SwitchCol Action: Switch to 'Base-Deactivated' or High-Purity Silica C18 IsEndcapped->SwitchCol No/Unknown CheckSample Step 3: Check Sample Solvent IsEndcapped->CheckSample Yes StrongSolvent Is Sample in 100% MeCN/MeOH? CheckSample->StrongSolvent Dilute Action: Dilute sample with Mobile Phase A (Buffer) StrongSolvent->Dilute Yes CheckSystem Review System Dead Volume (Tubing/Fittings) StrongSolvent->CheckSystem No

Figure 1: Diagnostic logic flow for isolating peak tailing sources in nitrophenol analysis.

Technical Deep Dive: The Chemistry of Tailing

To fix the tailing, you must understand the molecular behavior of 2-Nitrophenol inside the column.[1]

A. The pKa Trap (Ionization)

2-Nitrophenol has a pKa of approximately 7.23 [1][2].[1]

  • The Error: Many researchers run generic gradients at pH 7.0. At this pH, roughly 50% of the 2-NP molecules are neutral, and 50% are ionized (anionic phenolate).[1]

  • The Result: The neutral species interacts via hydrophobic retention (C18), while the anionic species elutes faster (repelled by pores) or interacts with cationic sites. This "split personality" causes severe peak broadening and tailing.[1]

  • The Fix: You must suppress ionization. According to the Henderson-Hasselbalch equation, operating 2 pH units below the pKa ensures >99% of the analyte is neutral.[1]

    • Target pH: 2.5 – 4.0

B. Silanol Interactions (Secondary Retention)

Even in its neutral state, the nitro group and the phenolic oxygen are electron-rich.[1]

  • The Mechanism: Older or "Type A" silica columns have acidic surface silanol groups (Si-OH).[1] These act as secondary retention sites.[1] The 2-NP hydrogen bonds to these silanols, dragging the peak tail.[1]

  • The Fix: Use "Type B" (High Purity) silica or heavily end-capped columns where silanols are chemically blocked.[1]

Optimized Experimental Protocol

This protocol is derived from principles found in EPA Method 8330B (Nitroaromatics) [3] but optimized specifically for peak symmetry.[1]

Reagents & Hardware[1][2]
  • Column: C18, End-capped, 5 µm (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge).[1]

  • Mobile Phase A: 20 mM Ammonium Acetate or Phosphate Buffer adjusted to pH 3.0 .

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 30°C (Thermostatted).

Step-by-Step Method
  • Buffer Preparation (The Critical Step):

    • Dissolve ammonium acetate in water (approx.[1] 1.5 g/L).[1]

    • Do not trust the native pH.[1] Use Glacial Acetic Acid or Phosphoric Acid to titrate the buffer strictly to pH 3.0 ± 0.1 .

    • Why? This locks 2-Nitrophenol (pKa 7.[1][3]2) into its neutral, protonated form.[1]

  • Column Conditioning:

    • Flush column with 100% Acetonitrile for 20 minutes to remove lipophilic contaminants.[1]

    • Equilibrate with 80% Buffer / 20% MeCN for 30 minutes.

  • Gradient Profile:

    • Isocratic runs are often sufficient for 2-NP, but if separating isomers (2-NP vs 4-NP), use this gradient:

Time (min)% Mobile Phase A (Buffer pH 3)% Mobile Phase B (MeCN)Comment
0.08020Initial hold for retention
10.04060Elute less polar impurities
12.08020Re-equilibration
Data Comparison: pH Impact
ParameterpH 7.0 (Unbuffered Water)pH 3.0 (Buffered)
Retention Mechanism Mixed (Hydrophobic + Ion Exchange)Pure Hydrophobic Partitioning
Ionization State ~40-50% Ionized (Anion)< 0.1% Ionized (Neutral)
Peak Shape Broad, Tailing (

)
Sharp, Gaussian (

)
Resolution (vs 4-NP) Poor (Co-elution likely)Excellent

Troubleshooting FAQ

Q: I am using an acidified mobile phase (0.1% Formic Acid), but I still see tailing. Why? A: Formic acid (~pH 2.[1]7) is good for ionization suppression, but it has low buffering capacity.[1] If your sample is dissolved in a basic solvent or a high-pH buffer, it can locally overwhelm the formic acid inside the column head.[1]

  • Solution: Ensure your sample diluent matches the starting mobile phase (e.g., 80:20 Buffer:MeCN).

Q: Can I use Methanol instead of Acetonitrile? A: Yes, but Acetonitrile (MeCN) is generally preferred for nitrophenols. The dipole-dipole interactions in MeCN often provide better selectivity between the ortho (2-NP) and para (4-NP) isomers compared to the protic nature of Methanol [4].[1]

Q: My column is old. Can I "wash" away the tailing? A: Likely not. If the tailing is caused by the hydrolysis of the bonded phase (loss of C18 chains exposing raw silica), washing won't help. This happens frequently if the column was previously used at pH < 2 or > 8.[1]

  • Test: Run a standard neutral marker (like Toluene).[1] If Toluene also tails, your column bed is physically damaged or voided.[1] Replace the column.

Mechanism Visualization

The following diagram illustrates the molecular difference between the "Ortho-Effect" (Intramolecular bonding) and the unwanted Silanol interaction.

Mechanism cluster_molecule 2-Nitrophenol Structure cluster_silica Stationary Phase Surface Molecule -OH Group -NO2 Group Intramolecular H-Bond (Ortho Effect) Silanol Free Silanol (Si-OH) Molecule:OH->Silanol Unwanted H-Bonding (Causes Tailing) C18 C18 Ligand (Hydrophobic) Molecule->C18 Desired Retention (Gaussian Peak) Note Low pH (<4) protonates the Silanols, reducing the unwanted red interaction. Note->Silanol

Figure 2: Competition between desired hydrophobic retention and unwanted silanol activity.[1]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6947, 2-Nitrophenol.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (2006). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC).[4] Retrieved from [Link][1][4]

  • Phenomenex (2025). Mobile Phase Optimization: A Critical Factor in HPLC.[1] Retrieved from [Link]

Sources

Enhancing the sensitivity of 2-Nitrophenol detection methods

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Enhancing the Sensitivity of 2-Nitrophenol Detection Methods. As Senior Application Scientists, we have compiled this guide to provide you with in-depth technical assistance, troubleshooting guides, and frequently asked questions. Our goal is to empower your research by explaining the causality behind experimental choices and providing self-validating protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for detecting 2-Nitrophenol, and what are their primary advantages and disadvantages?

There are several established methods for the detection of 2-Nitrophenol (2-NP), a compound recognized for its potential toxicity.[1][2] The choice of method often depends on the required sensitivity, sample matrix, cost, and desired speed of analysis.

Commonly employed techniques include chromatography (HPLC, GC), spectrophotometry, and capillary electrophoresis.[1][3] While these methods offer high precision and selectivity, they often necessitate expensive equipment, complex and time-consuming sample preparation, and are not always suitable for on-site analysis.[1][3]

Electrochemical methods have gained significant attention as a practical alternative, offering high sensitivity, low detection limits, good reproducibility, and the advantages of being low-cost, portable, and fast.[1][3] This makes them particularly well-suited for environmental monitoring.[3] Fluorescent sensors and Surface-Enhanced Raman Scattering (SERS) are other sensitive techniques being actively developed.[4][5]

Method Advantages Disadvantages
Chromatography (HPLC, GC) High precision and selectivityExpensive equipment, complex sample preparation, not ideal for on-site analysis[1][3]
Spectrophotometry Widely available, relatively simpleLower sensitivity, potential for interference[1]
Electrochemical Sensors High sensitivity, low cost, portability, fast response[1][3]Susceptible to contamination and interference from complex sample matrices[6][7]
Fluorescent Sensors Extremely high sensitivity, potential for in-field use[4]Can be affected by pH and interfering compounds[4]
SERS High sensitivity and specificitySubstrate-dependent, can have reproducibility challenges[5][8]
Q2: How can I improve the sensitivity of my electrochemical sensor for 2-Nitrophenol detection?

Enhancing the sensitivity of electrochemical sensors for 2-NP detection primarily involves modifying the electrode surface with nanomaterials.[1][6] These modifications can increase the active surface area and introduce catalytic sites, thereby amplifying the electrochemical signal.

Common strategies include:

  • Using Nanoparticles: Modifying glassy carbon electrodes (GCE) with nanoparticles like ZnO/RuO2 or Ce2O3-decorated carbon nanotubes has been shown to significantly improve sensitivity and lower the limit of detection.[1][9][10]

  • Employing Polymers: Polypyrrole and other conductive polymers can be used to create a favorable microenvironment for the electrochemical reaction, enhancing signal transduction.[3]

  • Utilizing Mesoporous Materials: Vertically-ordered mesoporous silica-nanochannel films (VMSF) can enrich the concentration of the target analyte at the electrode surface through interactions like hydrogen bonding, leading to a significant increase in detection sensitivity.[6]

Q3: What are the key considerations for sample preparation when analyzing 2-Nitrophenol in environmental water samples?

Proper sample preparation is crucial to avoid interference and ensure accurate quantification of 2-NP, especially in complex matrices like pond or industrial wastewater.[6][7]

A typical sample preparation workflow involves:

  • Filtration: To remove particulate matter that could foul the electrode surface, it is recommended to filter the water sample through a nylon filter (e.g., 0.22 μm).[6]

  • Dilution: Depending on the expected concentration of 2-NP and the linear range of the detection method, the sample may need to be diluted.[6]

  • pH Adjustment: The pH of the supporting electrolyte can significantly influence the electrochemical behavior of 2-NP. It is essential to optimize and control the pH for consistent and sensitive measurements. For example, a PBS buffer at pH 3.0 has been used effectively.[6]

  • Standard Addition Method: For complex samples where matrix effects are a concern, the standard addition method is recommended for quantification to ensure accuracy.[6]

Troubleshooting Guides

Issue 1: Poor Sensitivity and Low Signal-to-Noise Ratio in Electrochemical Detection
Possible Cause Troubleshooting Step Scientific Rationale
Inactive or Fouled Electrode Surface 1. Electrochemical Pre-activation: Perform electrochemical polarization, including anodic oxidation at a high voltage followed by cathodic reduction at a low voltage.This process increases the active surface area of the electrode and introduces active sites for the electrochemical reaction.[6]
2. Thorough Cleaning: After each measurement, regenerate the electrode by stirring it in a suitable solvent, such as an HCl-ethanol solution, for a few minutes.This removes adsorbed 2-NP and potential interferents, ensuring a clean surface for the next measurement and improving reproducibility.[7]
Suboptimal Enrichment of Analyte 1. Optimize Enrichment Time: Systematically vary the pre-concentration or enrichment time (the time the electrode is exposed to the stirred sample solution before measurement) to find the optimal duration.A longer enrichment time allows for more analyte to accumulate on the electrode surface, increasing the signal. However, excessively long times can lead to saturation and non-linear responses.
2. Modify Electrode with High-Surface-Area Materials: Consider modifying the electrode with materials like vertically-ordered mesoporous silica-nanochannel films (VMSF).VMSF provides a high surface area and specific interactions (e.g., hydrogen bonding) with 2-NP, leading to a significant pre-concentration effect and enhanced sensitivity.[6]
Inefficient Electron Transfer 1. Incorporate Nanomaterials: Modify the electrode with conductive nanomaterials such as gold nanoparticles or carbon nanotubes.These materials facilitate faster electron transfer kinetics between the analyte and the electrode surface, resulting in a stronger electrochemical signal.[3]
2. Optimize Supporting Electrolyte pH: Investigate the effect of pH on the peak potential and current.The electrochemical reduction of the nitro group in 2-NP is a pH-dependent process. Optimizing the pH can lead to a more favorable reaction potential and improved signal intensity.

Experimental Workflow for Electrode Modification and Activation

G cluster_prep Electrode Preparation cluster_mod Surface Modification cluster_analysis Electrochemical Analysis cluster_regen Regeneration Bare_GCE Bare Glassy Carbon Electrode (GCE) Polished_GCE Polished GCE Bare_GCE->Polished_GCE Polish with Alumina Slurry Activated_GCE Pre-activated GCE (p-GCE) Polished_GCE->Activated_GCE Electrochemical Polarization (Anodic Oxidation & Cathodic Reduction) Modified_Electrode Nanomaterial-Modified p-GCE Activated_GCE->Modified_Electrode Deposit Nanomaterial (e.g., ZnO/RuO2, VMSF) Enrichment Analyte Enrichment Modified_Electrode->Enrichment Immerse in Stirred Sample Measurement DPV/LSV Measurement Enrichment->Measurement Record Signal Regeneration Electrode Regeneration Measurement->Regeneration Clean in HCl-Ethanol Regeneration->Enrichment Reuse for Next Sample G Start Interference Observed in 2-NP Measurement Check_Interferent Is the Interferent Known? Start->Check_Interferent Known Known Interferent Check_Interferent->Known Yes Unknown Unknown/Complex Matrix Check_Interferent->Unknown No Optimize_Potential Optimize Working Potential to Minimize Overlap Known->Optimize_Potential Use_MIP Use Molecularly Imprinted Polymer (MIP) Sensor Known->Use_MIP Use_Membrane Employ Selective Membrane (e.g., VMSF) Unknown->Use_Membrane Sample_Cleanup Implement Sample Cleanup (e.g., SPE) Unknown->Sample_Cleanup End Accurate 2-NP Quantification Optimize_Potential->End Use_MIP->End Use_Membrane->End Standard_Addition Use Standard Addition for Quantification Sample_Cleanup->Standard_Addition Standard_Addition->End

Caption: Troubleshooting interference in 2-NP detection.

References

  • Sensitive electrochemical detection of p-nitrophenol by pre-activated glassy carbon electrode integrated with silica nanochannel array film. (2022-08-04). Frontiers. [Link]

  • An Electrochemical Sensor Based on Polypyrrole and Gold Nanoparticles for Sensitive Detection of 4-Nitrophenol: Experimental and DFT Insights. (2025-10-24). ACS Publications. [Link]

  • Electrochemical detection of 2-nitrophenol using a heterostructure ZnO/RuO 2 nanoparticle modified glassy carbon electrode. (2019-12-24). RSC Publishing. [Link]

  • Efficient 2-Nitrophenol Chemical Sensor Development Based on Ce2O3 Nanoparticles Decorated CNT Nanocomposites for Environmental Safety. (2016-12-14). PLOS One. [Link]

  • Optimization of Aggregating agents and SERS Substrates for SERS detection of Cotinine and trans 3'-hydroxycotinine. Digital Commons @ USF. [Link]

  • Electrochemical detection of 2-nitrophenol using a heterostructure ZnO/RuO2 nanoparticle modified glassy carbon electrode. (2019-12-24). RSC Publishing. [Link]

  • Determination of 2-Nitrophenol by Electrochemical Synthesized Mg/Fe Layered Double Hydroxide Sensor. (2014-01-01). ResearchGate. [Link]

  • Detection of nitrophenols with a fluorescent Zr(IV) metal–organic framework functionalized with benzylamino groups. (2022-08-01). RSC Publishing. [Link]

  • Optimization of Paper-Based Alveolar-Mimicking SERS Sensor for High-Sensitivity Detection of Antifungal Agent. (2023-11-23). PMC - NIH. [Link]

  • Efficiently Monitoring Trace Nitrophenol Pollutants in Water Through the Dispersive Solid-Phase Extraction Based on Porous Organic Polymer-Modified Cellulose Nanofiber Membrane. (2024-01-29). MDPI. [Link]

  • A Highly Efficient Fluorescent Sensor Based on AIEgen for Detection of Nitrophenolic Explosives. (2022-12-25). MDPI. [Link]

  • Development of Surface-Enhanced Raman Scattering (SERS)-Based Surface-Corrugated Nanopillars for Biomolecular Detection of Colorectal Cancer. (2022-04-14). MDPI. [Link]

  • (PDF) Electrochemical detection of 2-nitrophenol using a heterostructure ZnO/RuO 2 nanoparticle modified glassy carbon electrode. (2019-12-16). ResearchGate. [Link]

  • Sensitive electrochemical detection of p-nitrophenol by pre-activated glassy carbon electrode integrated with silica nanochannel array film. (2022-08-05). NIH. [Link]

  • An Electrochemical Sensor Based on Polypyrrole and Gold Nanoparticles for Sensitive Detection of 4-Nitrophenol: Experimental and DFT Insights. ACS Electrochemistry. [Link]

  • Polyvinyl Chloride-Based Coordination Polymer as Membrane for Phenol Detection. (2024-04-26). MDPI. [Link]

  • 2-Nitrophenol. PubChem. [Link]

Sources

Technical Support Center: 2-Nitrophenol Extraction & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Optimization of pH for the extraction of 2-Nitrophenol (o-Nitrophenol)

Mission Statement

Welcome to the Advanced Separation Technologies Support Hub. You are likely here because standard extraction protocols are yielding poor recovery or isomeric contamination. 2-Nitrophenol presents a unique chemical profile due to intramolecular hydrogen bonding , which differentiates it from its isomers (3- and 4-nitrophenol). This guide moves beyond basic "shake and separate" instructions to provide a mechanistically grounded optimization strategy.

Module 1: The Mechanistic Fundamentals

To optimize extraction, you must control the ionization state of the molecule.

The Critical Parameters
  • Compound: 2-Nitrophenol (

    
    )
    
  • pKa: ~7.23 (at 25°C)

  • Key Feature: Intramolecular Hydrogen Bonding (between -OH and -NO

    
     groups).[1][2][3]
    
The pH-Solubility Relationship

Unlike 4-nitrophenol, which forms intermolecular bonds with water (making it more water-soluble), 2-nitrophenol "locks" its polar groups together.

  • pH < 5.2 (Acidic): 2-Nitrophenol exists as a neutral, non-ionized molecule. The intramolecular H-bond makes it highly lipophilic (soluble in organic solvents like DCM, Et2O, or Toluene).

  • pH > 9.2 (Basic): The phenolic proton is removed, forming the 2-nitrophenolate anion . This species is highly water-soluble and bright yellow.

Expert Insight: The visual indicator of your extraction efficiency is color. If your aqueous waste layer is bright yellow , you are losing product (ionized form) to the water phase.

Species Distribution Diagram

The following diagram illustrates the dominant species at varying pH levels.

pH_Species_Distribution Acidic pH < 5.0 (Acidic Environment) Neutral Neutral 2-Nitrophenol (Hydrophobic) Intramolecular H-Bond Intact Acidic->Neutral Promotes Anion 2-Nitrophenolate Anion (Hydrophilic/Water Soluble) Bright Yellow Color Neutral->Anion Deprotonation (pKa ~7.23) Basic pH > 9.0 (Basic Environment) Basic->Anion Promotes

Figure 1.1: Influence of pH on the ionization state and solubility preference of 2-Nitrophenol.

Module 2: Optimized Extraction Protocol (SOP)

Objective: Recovery of 2-Nitrophenol from an aqueous reaction mixture.

Reagents Required
  • Hydrochloric Acid (HCl), 1M or 6M

  • Organic Solvent: Dichloromethane (DCM) is preferred for density; Ethyl Acetate is acceptable but requires more drying.

  • Brine (Saturated NaCl)

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    )
    
Step-by-Step Workflow
  • pH Adjustment (The Critical Step):

    • Measure the pH of your aqueous mixture.

    • Slowly add HCl while stirring until the pH reaches 2.0 - 3.0 .

    • Why? The pKa is ~7.[4][5][6][7]2. To ensure 99.9% of the molecules are in the neutral (organic-soluble) state, you must be at least 2 pH units below the pKa.

    • Visual Check: The solution may turn from bright yellow (anionic) to pale yellow/colorless (neutral) or precipitate solids.

  • Solvent Addition:

    • Add the organic solvent (e.g., DCM) in a 1:1 ratio with the aqueous phase.

    • Shake vigorously for 2-3 minutes. Vent frequently.

  • Phase Separation:

    • Allow layers to separate.

    • DCM: Bottom layer is Product.

    • Ethyl Acetate: Top layer is Product.[8]

    • Troubleshooting: If an emulsion forms, add saturated brine.

  • Verification:

    • Check the aqueous layer pH again. If it drifted up, re-acidify and re-extract.

    • Color Check: The aqueous layer should be pale. If it is still bright yellow, your pH is likely not low enough, or you have 4-nitrophenol contamination (see Module 4).

  • Drying & Concentration:

    • Wash the organic layer with brine.

    • Dry over

      
      .
      
    • Evaporate solvent under reduced pressure.

Module 3: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Yield pH > 5.0 during extraction.Acidify aqueous phase to pH 2.0. The pKa is 7.2; neutral pH is insufficient for quantitative recovery.
Aqueous Layer is Bright Yellow Product is ionized (Phenolate form).This is a "pH leak." Add acid immediately until the yellow intensity decreases significantly.
Emulsion Formation Surfactants or density equilibrium.Add saturated NaCl (brine) to increase ionic strength. If using DCM, filter the mixture through a pad of Celite.
Product Contaminated with Isomers Co-extraction of 4-Nitrophenol.Stop LLE. Switch to Steam Distillation. 2-NP is steam volatile; 4-NP is not. (See Module 4).

Module 4: Advanced FAQs

Q1: Can I separate 2-Nitrophenol from 4-Nitrophenol using pH extraction?

Answer: No. The pKa of 2-Nitrophenol (7.23) and 4-Nitrophenol (7.[2]15) are virtually identical. You cannot selectively protonate one without the other.

  • Solution: Use Steam Distillation .[8][9][10][11]

  • Mechanism: The intramolecular hydrogen bond in 2-nitrophenol prevents it from bonding with water, making it volatile. 4-Nitrophenol forms intermolecular bonds with water, anchoring it in the aqueous phase.

Q2: Which solvent is best?

Answer:

  • Dichloromethane (DCM): Excellent solubility for 2-nitrophenol. Heavier than water, making drainage easy.

  • Diethyl Ether: Good, but highly flammable.

  • Toluene: Excellent selectivity if you are trying to avoid extracting more polar impurities, as 2-nitrophenol is quite soluble in aromatics due to

    
    -stacking interactions.
    
Q3: Why is my melting point lower than the literature value (44-45°C)?

Answer: This usually indicates retained solvent or contamination with the para-isomer.

  • Test: Run a TLC (Thin Layer Chromatography). 2-Nitrophenol travels much higher (higher Rf) on silica gel (using Hexane/Ethyl Acetate) than 4-Nitrophenol due to its lower polarity.

Module 5: Decision Logic (Workflow Visualization)

Use this flow chart to determine your purification strategy.

Purification_Workflow Start Start: Crude Reaction Mixture Check_Isomers Are 3- or 4-Nitrophenol present? Start->Check_Isomers Yes_Isomers Yes Check_Isomers->Yes_Isomers No_Isomers No (Only 2-NP) Check_Isomers->No_Isomers Steam_Dist Perform Steam Distillation (2-NP is volatile; 4-NP remains) Yes_Isomers->Steam_Dist PH_Adjust Adjust Aqueous pH to < 3.0 (Use HCl) Steam_Dist->PH_Adjust Collect Distillate No_Isomers->PH_Adjust Extract Extract with DCM or EtAc PH_Adjust->Extract Wash Wash Organic Phase with Brine Extract->Wash Dry Dry (Na2SO4) & Evaporate Wash->Dry Final Pure 2-Nitrophenol Dry->Final

Figure 5.1: Decision matrix for selecting between Steam Distillation and Direct Extraction.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6947, 2-Nitrophenol. Retrieved from [Link]

  • Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2016).Environmental Organic Chemistry (3rd ed.). Wiley. (Reference for pKa values and partitioning mechanisms).
  • Sidgwick, N. V., et al. (1915). The Solubility of the Nitrophenols and Other Isomeric Disubstitution Products of Benzene.[2] Journal of the Chemical Society, Trans., 107, 1202–1213.[2] (Foundational text on solubility differences due to H-bonding).

  • U.S. Environmental Protection Agency (EPA). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). (Standard reference for extraction of phenols at acidic pH). Retrieved from [Link]

Sources

Technical Assistance Center: 2-Nitrophenol Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. A. Vance Subject: Troubleshooting Synthesis, Purification, and Analysis of 2-Nitrophenol (o-Nitrophenol)

Introduction

Welcome to the technical support hub for 2-Nitrophenol (CAS: 88-75-5) . If you are accessing this guide, you are likely encountering difficulties distinguishing the ortho-isomer from its para-isomer (4-Nitrophenol) or struggling with purification yields.

This guide moves beyond basic textbook definitions. We focus on the causality of analytical failures—specifically how the unique intramolecular hydrogen bonding of 2-Nitrophenol dictates every aspect of its analysis, from steam volatility to HPLC retention times.

Quick Reference: Isomer Comparison

Use this table to verify which isomer dominates your crude mixture.

Property2-Nitrophenol (Ortho)4-Nitrophenol (Para)Diagnostic Significance
Melting Point 44–45 °C 113–114 °CPrimary Check: Low MP indicates 2-NP; High MP indicates 4-NP.
Volatility Steam VolatileNon-VolatilePurification: 2-NP distills over; 4-NP remains in the pot.
H-Bonding Intramolecular (Internal)Intermolecular (Network)Explains the volatility difference.[1]
pKa (approx) ~7.23~7.15Both are weak acids; require acidic HPLC mobile phase.
Appearance Yellow Needles/PrismsColorless/Yellow CrystalsVisual distinction is difficult; rely on MP.
Module 1: Chromatographic Troubleshooting (HPLC)
Q: Why do my 2-Nitrophenol peaks tail severely or split into doublets?

A: Your mobile phase pH is likely too close to the pKa of the analyte.

The Science: Phenols are weak acids.[2] 2-Nitrophenol has a pKa of approximately 7.[2][3]2. If you run your HPLC at neutral pH (7.0), the molecule exists in an equilibrium between its neutral form and its ionized phenolate form. These two forms interact differently with the C18 stationary phase, causing peak distortion (tailing) or splitting.

The Protocol:

  • Acidify the Mobile Phase: You must suppress ionization. Use a buffer (Phosphate or Citrate) or additive (0.1% Trifluoroacetic acid) to lower the pH to 3.0 – 4.0 .

    • Why? At pH < 5 (2 units below pKa), >99% of the molecules are protonated (neutral), ensuring sharp, symmetrical peaks.

  • Column Selection: Use a standard C18 column (e.g., 150mm x 4.6mm, 5µm).

  • Recommended Method:

    • Mobile Phase A: Water + 0.1% Formic Acid (or Acetate Buffer pH 4.0).

    • Mobile Phase B: Acetonitrile.

    • Mode: Isocratic (60:40 A:B) is usually sufficient for isomer separation, but a gradient is preferred if tarry by-products are present.

Q: I see a "Ghost Peak" eluting after my main product. Is this 4-Nitrophenol?

A: Likely yes, but verify with Retention Time (RT).

On a reverse-phase C18 column, 4-Nitrophenol usually elutes before 2-Nitrophenol .

  • Reasoning: 2-Nitrophenol is more hydrophobic due to intramolecular hydrogen bonding "hiding" the polar -OH group. 4-Nitrophenol has an exposed -OH group available for interaction with the aqueous mobile phase, making it elute earlier.

Visualization: Analytical Logic Flow

This diagram outlines the decision-making process for validating purity.

AnalyticalWorkflow Start Crude Synthesized 2-Nitrophenol MP_Check Step 1: Melting Point Check Target: 44-45°C Start->MP_Check MP_High MP > 50°C (High 4-NP Content) MP_Check->MP_High Fail MP_Pass MP ~44-45°C (Likely Pure) MP_Check->MP_Pass Pass MP_High->Start Return to Steam Distillation HPLC Step 2: HPLC Analysis (C18, pH 3.0) MP_Pass->HPLC Tailing Issue: Peak Tailing? HPLC->Tailing Separation Issue: Isomer Co-elution? HPLC->Separation Final Final Validation: 1. Sharp Peak 2. MP Confirmed 3. No Para-isomer detected HPLC->Final Pass Fix_pH Action: Lower Mobile Phase pH to < 4.0 Tailing->Fix_pH Yes Fix_pH->HPLC Fix_Gradient Action: Decrease Organic % (Increase Retention) Separation->Fix_Gradient Yes Fix_Gradient->HPLC

Caption: Logical workflow for validating 2-Nitrophenol purity, prioritizing thermal checks before chromatographic optimization.

Module 2: Purification Troubleshooting
Q: My HPLC shows 15% 4-Nitrophenol contamination. Recrystallization isn't working.

A: Stop recrystallizing. Use Steam Distillation.

Recrystallization is often ineffective for separating these isomers because they have overlapping solubility profiles in many organic solvents. Steam distillation is the authoritative method for this specific separation.

The Mechanism (The "Why"):

  • 2-Nitrophenol (Ortho): The nitro group (-NO2) and hydroxyl group (-OH) are adjacent. They form a hydrogen bond within the molecule (Intramolecular ).[1][4] This prevents the molecule from sticking to other molecules, lowering its boiling point and making it volatile enough to travel with steam.

  • 4-Nitrophenol (Para): The groups are on opposite sides. They cannot bond internally, so they form hydrogen bonds with neighboring molecules (Intermolecular ). This creates a strong network (lattice) that is not volatile.

The Protocol:

  • Place the crude mixture in water.

  • Pass steam through the mixture (or boil vigorously with a water trap).

  • 2-Nitrophenol will distill over as a yellow oil/solid in the condensate.

  • 4-Nitrophenol will remain in the boiling flask.

Visualization: Isomer Separation Mechanism

Understanding the molecular geometry is key to selecting the right purification method.

H_Bonding cluster_ortho 2-Nitrophenol (Volatile) cluster_para 4-Nitrophenol (Non-Volatile) Ortho Ortho Isomer Mechanism_O Intramolecular H-Bond (Self-Contained) Ortho->Mechanism_O Result_O Steam Distills (Low BP) Mechanism_O->Result_O Para Para Isomer Mechanism_P Intermolecular H-Bond (Network Lattice) Para->Mechanism_P Result_P Remains in Flask (High BP) Mechanism_P->Result_P

Caption: Comparison of hydrogen bonding modes. Ortho-isomer's internal bonding enables steam volatility; Para-isomer's network bonding prevents it.

Module 3: Spectroscopic Validation (NMR)
Q: How do I confirm I have the Ortho isomer using 1H-NMR?

A: Look for symmetry and coupling constants.

  • Symmetry: 2-Nitrophenol has lower symmetry than 4-Nitrophenol.

    • 4-Nitrophenol: Shows an AA'BB' system (two doublets, integrating for 2 protons each) in the aromatic region due to the axis of symmetry.

    • 2-Nitrophenol: Shows four distinct signals (ABCD system) because all four aromatic protons are in unique chemical environments.

  • Chemical Shift: The phenolic proton (-OH) in 2-Nitrophenol is often deshielded (shifted downfield, >10 ppm) due to the intramolecular hydrogen bond, whereas the 4-Nitrophenol -OH is typically broad and further upfield depending on solvent concentration.

References
  • National Center for Biotechnology Information (NCBI). (2025). 2-Nitrophenol (CID 6947) - Physical Properties and Melting Point. PubChem Database.[5]

  • National Institute of Standards and Technology (NIST). (2024).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • Sigma-Aldrich (Merck). (2025).

  • ResearchGate (Methodology). (2013).

Sources

Method development for resolving co-eluting peaks with 2-Nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Method Development & Troubleshooting for 2-Nitrophenol Analysis

Executive Summary: The "Ortho-Effect" Advantage

Successful separation of 2-Nitrophenol (2-NP) from its isomers (specifically 4-Nitrophenol) and matrix interferences relies on exploiting the ortho-effect .[1] Unlike 4-Nitrophenol, which engages in strong intermolecular hydrogen bonding (increasing polarity and boiling point), 2-Nitrophenol forms a stable intramolecular hydrogen bond between the nitro and hydroxyl groups.

This mechanism renders 2-NP:

  • Less Polar: Elutes later on Normal Phase, earlier on Reversed-Phase (typically) compared to 4-NP.

  • More Volatile: Elutes significantly earlier in GC.

  • Cheletropic: Exhibits unique selectivity on Phenyl-based stationary phases.

Section 1: HPLC Method Development & Troubleshooting

Q1: I am seeing co-elution between 2-Nitrophenol and 4-Nitrophenol on my C18 column. How do I resolve them?

Diagnosis: Inadequate selectivity or incorrect pH control.[2] While C18 columns separate based on hydrophobicity, the structural similarity of these isomers requires maximizing their secondary interaction differences.

The Fix:

  • Switch to a Phenyl-Hexyl or Biphenyl Column: These phases offer

    
     interactions with the aromatic ring. The nitro group position significantly alters the electron density of the ring, creating a separation factor (
    
    
    
    ) that C18 cannot achieve.
  • Lock the pH at 3.0:

    • Mechanism:[3] The pKa of 2-NP is ~7.2 and 4-NP is ~7.[1][4]15. At neutral pH (6-8), both exist as a mixture of neutral and ionized forms, leading to broad, shifting peaks.

    • Action: Use 0.1% Formic Acid or 20mM Phosphate Buffer (pH 2.5 - 3.0). This forces both molecules into their neutral (protonated) state, maximizing retention and interaction with the stationary phase.

Q2: My 2-Nitrophenol peak is tailing significantly (As > 1.5). What is the cause?

Diagnosis: Secondary silanol interactions.[5] Even at low pH, the nitro group is electron-withdrawing, making the phenol ring electron-deficient, but the oxygen lone pairs can still interact with active silanols on the silica surface.

The Fix:

  • Increase Buffer Strength: If using 0.1% acid, switch to 20-25 mM Phosphate or Ammonium Formate . The salt cations effectively "mask" the silanols.

  • Use an End-Capped Column: Ensure your column is "fully end-capped" to minimize free silanol groups.

  • Temperature Boost: Increase column temperature to 35-40°C . This improves mass transfer kinetics and reduces tailing caused by slow adsorption/desorption.

Q3: The retention time of 2-Nitrophenol is drifting between injections.

Diagnosis: Lack of mobile phase buffering or temperature fluctuation.

  • Why: Since 2-NP has a pKa near 7.2, if you are using simple water/organic gradients without a buffer, dissolved CO2 (pH ~5.5) or slight matrix pH variations will partially ionize the analyte.

  • Protocol: Always use a buffered aqueous mobile phase. Never use pure water.

Section 2: GC-MS Method Development

Q4: I am losing sensitivity for 2-Nitrophenol in GC-MS, or the peak is disappearing.

Diagnosis: Active site adsorption in the inlet or column. Nitrophenols are acidic and prone to binding with active silanols in the liner or glass wool.

The Fix:

  • Liner Selection: Switch to an Ultra-Inert (UI) Splitless Liner with deactivated glass wool. Standard liners will irreversibly adsorb trace nitrophenols.

  • Derivatization (Recommended):

    • Reagent: BSTFA + 1% TMCS.

    • Reaction: 60°C for 30 mins.

    • Result: Converts the hydroxyl group to a trimethylsilyl (TMS) ether. This removes the acidity, eliminates hydrogen bonding, and drastically improves peak shape and sensitivity.

Q5: Can I analyze 2-Nitrophenol without derivatization?

Answer: Yes, but it requires specific "acid-optimized" columns.

  • Column: Use a WAX (Polyethylene Glycol) phase or a specifically designed "FFAP" (Free Fatty Acid Phase) column. These are polar phases that tolerate acidic protons better than standard 5% phenyl columns.

  • Trade-off: These columns have lower maximum temperature limits (typically 250°C) and higher bleed.

Section 3: Visualized Workflows

Figure 1: HPLC Method Optimization Decision Tree

Caption: Logical flow for resolving nitrophenol critical pairs in Reversed-Phase HPLC.

HPLC_Optimization Start Start: Co-eluting Peaks (2-NP & 4-NP) Check_pH Is Mobile Phase pH < 3.0? Start->Check_pH Adjust_pH Action: Adjust pH to 2.5 - 3.0 (Suppresses Ionization) Check_pH->Adjust_pH No Check_Col Is Column C18? Check_pH->Check_Col Yes Adjust_pH->Check_Col Switch_Col Action: Switch to Phenyl-Hexyl (Exploits Pi-Pi Selectivity) Check_Col->Switch_Col Yes (Resolution < 1.5) Check_Org Organic Modifier: ACN or MeOH? Check_Col->Check_Org No (Already Phenyl) Switch_Col->Check_Org Switch_Org Action: Switch Modifier (MeOH promotes H-bonding diffs) Check_Org->Switch_Org Try Alternative Success Resolution > 1.5 (Method Validated) Check_Org->Success Resolution OK Switch_Org->Success

Section 4: Data & Protocols

Table 1: Physicochemical Critical Parameters

Use this data to predict retention behavior.

Parameter2-Nitrophenol4-NitrophenolImpact on Separation
pKa 7.237.15Critical: Use pH < 5.0 or > 9.0. Avoid pH 6-8.
LogP (Octanol/Water) 1.791.914-NP is slightly more hydrophobic, but 2-NP elutes earlier on C18 due to compact shape.
Boiling Point 216°C279°CGC Separation: 2-NP elutes significantly earlier (more volatile).
H-Bonding IntramolecularIntermolecular2-NP is less polar; 4-NP interacts strongly with polar solvents/surfaces.
Protocol: Robust HPLC Method for Nitrophenols

Objective: Baseline separation of 2-NP, 3-NP, and 4-NP.

  • Mobile Phase A: 10 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: Methanol (MeOH). Note: MeOH is preferred over ACN for phenols to enhance selectivity.

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent).

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0 min: 30% B

    • 10 min: 60% B

    • 12 min: 30% B (Re-equilibration)

  • Detection: UV @ 280 nm (General) or 315 nm (Specific to Nitrophenols).

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6947, 2-Nitrophenol. PubChem. [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography.[6] SW-846.[6] [Link]

  • Restek Corporation. (2023). Optimizing the Analysis of Phenols (Technical Guide). Restek. [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard Reference Text).

Sources

Technical Support Center: Quantitative Analysis of 2-Nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the quantitative analysis of 2-Nitrophenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of calibrating analytical methods for this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Introduction to 2-Nitrophenol Analysis

2-Nitrophenol (2-NP) is a significant compound in various industrial processes and a priority pollutant monitored in environmental samples.[1][2] Its accurate quantification is crucial for quality control, environmental assessment, and safety. However, its chemical properties, including its acidic nature (pKa ≈ 7.23) and potential for volatility and degradation, can present unique calibration challenges.[3][4] This guide provides practical, field-proven insights to help you establish robust and reliable analytical methods.

Troubleshooting Guide: Calibration Issues

This section addresses specific calibration problems in a question-and-answer format, providing probable causes and step-by-step solutions.

Q1: My calibration curve for 2-Nitrophenol is non-linear at higher concentrations. What could be the cause and how can I fix it?

Probable Causes:

  • Detector Saturation (HPLC-UV/Vis & Spectrophotometry): At high concentrations, the analyte can absorb a significant portion of the light, leading to a non-linear relationship between absorbance and concentration, as described by the Beer-Lambert Law.[5] The optimal absorbance range for linearity is generally between 0.2 and 1.0 AU.[5]

  • Detector Overload (GC-FID/MS): Similar to UV detectors, GC detectors have a finite linear dynamic range. High concentrations of 2-NP can saturate the detector, leading to a flattened peak and a non-proportional response.

  • Analyte Adsorption/Active Sites (GC & HPLC): 2-Nitrophenol, being a phenolic compound, is susceptible to adsorption onto active sites within the analytical system, such as silanol groups in the GC inlet liner or on the HPLC column packing material.[6][7] At low concentrations, a significant fraction of the analyte can be lost to these sites, while at higher concentrations, these sites become saturated, leading to a disproportionate increase in the measured response.

  • Chemical Phenomena: In solution, high concentrations of 2-NP could potentially lead to intermolecular interactions or changes in the solution's properties that affect the analytical response.

Solutions:

  • Reduce the Concentration Range: The most straightforward solution is to lower the concentration of your calibration standards to a range where the response is linear.

  • Optimize Detector Settings (If applicable): For some detectors, adjusting settings like the gain or voltage may extend the linear range, but this should be done with caution as it can also increase noise.

  • Use a Deactivated GC Inlet Liner and Column: For GC analysis, employing a deactivated inlet liner and a high-quality, inert capillary column can significantly reduce peak tailing and adsorption, improving linearity.[6]

  • Adjust Mobile Phase pH (HPLC): For HPLC, operating at a lower pH (e.g., pH < 3) can suppress the ionization of residual silanol groups on the column, minimizing secondary interactions with the acidic 2-NP and reducing peak tailing.[7][8]

  • Employ a Weighted Regression Model: If some non-linearity is unavoidable, a weighted linear regression (e.g., 1/x or 1/x²) can be used during data processing. This gives less weight to the higher concentration points where the variance is larger, often providing a better fit.

  • Consider a Non-Linear Calibration Model: In some cases, a quadratic or other non-linear model may be appropriate, but this should be justified and validated according to relevant guidelines like ICH Q2(R2).[9]

Q2: I am observing significant peak tailing for 2-Nitrophenol in my chromatograms, which is affecting the accuracy of my calibration. What is causing this and how can I improve the peak shape?

Probable Causes:

  • Secondary Interactions with Active Sites (HPLC & GC): As mentioned previously, the primary cause of peak tailing for polar, acidic compounds like 2-NP is often interaction with active sites in the system.[7][10] In reversed-phase HPLC, these are typically exposed, ionized silanol groups on the silica-based stationary phase.[7][10] In GC, active sites can be present in the inlet, on the column, or even in the detector.[6]

  • Column Overload: Injecting too much sample mass onto the column can lead to peak distortion, including tailing.

  • Mismatched Sample Solvent and Mobile Phase (HPLC): If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.

  • Extra-Column Volume (HPLC): Excessive tubing length or internal diameter between the injector, column, and detector can contribute to peak broadening and tailing.[10]

Solutions:

  • Optimize Mobile Phase pH (HPLC): Lowering the mobile phase pH (e.g., with 0.1% formic or phosphoric acid) will ensure that the silanol groups are protonated and less likely to interact with 2-NP.[7]

  • Use an End-Capped or Polar-Embedded Column (HPLC): These types of columns are designed to shield the residual silanol groups, providing better peak shapes for polar analytes.[10]

  • Employ a Deactivated System (GC): Ensure all components in the GC flow path (liner, column, ferrules) are inert to prevent interactions with 2-NP.[6]

  • Reduce Injection Volume/Concentration: If column overload is suspected, try injecting a smaller volume or diluting the samples and standards.

  • Match Sample Solvent to Mobile Phase (HPLC): Ideally, the sample should be dissolved in the mobile phase or a weaker solvent.

  • Minimize Extra-Column Volume (HPLC): Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the lengths as short as possible.[10]

Frequently Asked Questions (FAQs)

General
  • Q: What are the key chemical properties of 2-Nitrophenol I should be aware of during analysis?

    • A: 2-Nitrophenol is a light yellow crystalline solid with limited solubility in water.[1][11] It is an acidic compound with a pKa of approximately 7.23, meaning its degree of ionization is pH-dependent.[3] It is also light-sensitive and can degrade over time, especially when exposed to light and high pH.[12]

  • Q: How should I prepare and store my 2-Nitrophenol stock and working solutions?

    • A: Stock solutions should be prepared by dissolving high-purity 2-Nitrophenol in a suitable solvent like methanol or acetonitrile. Store stock solutions in amber glass vials at a low temperature (e.g., 4°C) to minimize degradation.[12][13] Working standards should be prepared fresh daily by diluting the stock solution.

Method-Specific
  • Q: For spectrophotometric analysis, how does pH affect the measurement of 2-Nitrophenol?

    • A: The UV-Vis absorption spectrum of 2-Nitrophenol is highly dependent on pH due to its acidic nature. In acidic to neutral solutions (pH < 7), the undissociated form predominates, with absorption maxima around 276 nm and 346 nm.[3] In alkaline solutions (pH > 8), the deprotonated 2-nitrophenolate ion is the major species, which is yellow and exhibits a strong absorption maximum at a longer wavelength, around 400 nm.[14] It is crucial to buffer your samples and standards to a consistent pH to ensure reproducible results.

  • Q: I am analyzing 2-Nitrophenol in industrial wastewater and suspect matrix effects are impacting my calibration. How can I confirm and mitigate this?

    • A: Matrix effects occur when other components in the sample interfere with the analytical signal of the target analyte. To confirm matrix effects, you can compare the slope of a calibration curve prepared in a clean solvent to one prepared in a sample matrix extract (matrix-matched calibration). A significant difference in the slopes indicates the presence of matrix effects.[13]

    To mitigate matrix effects:

    • Sample Preparation: Use a robust sample preparation technique like Solid-Phase Extraction (SPE) to clean up the sample and remove interfering components.[2][15]

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is representative of your samples.[16][17] This helps to compensate for any signal suppression or enhancement caused by the matrix.

    • Standard Addition: This method involves adding known amounts of the standard to the sample itself and can be very effective at correcting for matrix effects, although it is more time-consuming.

    • Dilution: If the concentration of 2-NP is high enough, diluting the sample can reduce the concentration of interfering matrix components.[15]

  • Q: What are the acceptance criteria for a calibration curve according to regulatory guidelines?

    • A: According to guidelines such as ICH Q2(R2), the linearity of an analytical procedure should be evaluated by visual inspection of a plot of signal versus concentration and by appropriate statistical methods.[18] A key parameter is the coefficient of determination (R²), which should typically be ≥ 0.99. However, R² alone is not sufficient. It's also important to examine the residuals plot to ensure there is no systematic trend, which could indicate non-linearity. The y-intercept should also be evaluated to ensure it is not significantly different from zero.

Data Presentation & Experimental Protocols

Table 1: Typical Calibration Parameters for 2-Nitrophenol Analysis
ParameterHPLC-UVGC-FIDSpectrophotometry
Typical Calibration Range 0.1 - 20 µg/mL0.5 - 50 µg/mL1 - 10 µg/mL
Acceptance Criteria (R²) ≥ 0.995≥ 0.995≥ 0.990
Y-intercept Should not be significantly different from zeroShould not be significantly different from zeroShould not be significantly different from zero
Residuals Plot Random distribution around the x-axisRandom distribution around the x-axisRandom distribution around the x-axis
Protocol: Preparation of a 2-Nitrophenol Calibration Curve (HPLC-UV)
  • Stock Solution Preparation (e.g., 1000 µg/mL):

    • Accurately weigh 100 mg of 2-Nitrophenol reference standard.

    • Dissolve in a 100 mL volumetric flask with HPLC-grade methanol or acetonitrile.

    • Store in an amber glass bottle at 4°C.

  • Intermediate Stock Solution (e.g., 100 µg/mL):

    • Pipette 10 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask.

    • Dilute to volume with the mobile phase.

  • Working Standard Solutions (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL):

    • Perform serial dilutions of the intermediate stock solution with the mobile phase to achieve the desired concentrations.

  • Calibration Curve Construction:

    • Inject each working standard in triplicate, starting with the lowest concentration.

    • Plot the average peak area against the corresponding concentration.

    • Perform a linear regression analysis to obtain the equation of the line, R² value, and residuals plot.

Visualizations

Workflow for Preparing and Analyzing a Calibration Curve

G cluster_prep Standard Preparation cluster_analysis Instrumental Analysis cluster_eval Data Evaluation stock Prepare Stock Solution (e.g., 1000 µg/mL) intermediate Prepare Intermediate Stock (e.g., 100 µg/mL) stock->intermediate Dilute working Prepare Working Standards (Serial Dilution) intermediate->working Dilute inject Inject Standards (Lowest to Highest) working->inject acquire Acquire Data (e.g., Peak Area) inject->acquire plot Plot Peak Area vs. Concentration acquire->plot regress Perform Linear Regression plot->regress eval Evaluate R², Intercept, & Residuals regress->eval end end eval->end Accept or Troubleshoot

Caption: Workflow for calibration curve preparation and analysis.

Troubleshooting Decision Tree for Non-Linearity

G start Non-Linear Calibration Curve check_conc Is non-linearity at high concentrations? start->check_conc check_peaks Are peaks tailing or fronting? check_conc->check_peaks No sol_reduce_conc Reduce concentration range of standards. check_conc->sol_reduce_conc Yes sol_weighted_regress Use weighted regression (1/x or 1/x²). check_conc->sol_weighted_regress Yes check_matrix Are you analyzing complex samples? check_peaks->check_matrix No sol_hplc_ph HPLC: Lower mobile phase pH. GC: Use deactivated liner/column. check_peaks->sol_hplc_ph Yes sol_gc_inert Check for active sites in the system. check_peaks->sol_gc_inert Yes sol_check_overload Reduce injection volume. check_peaks->sol_check_overload Yes sol_matrix_matched Prepare matrix-matched standards. check_matrix->sol_matrix_matched Yes sol_spe Improve sample cleanup (e.g., SPE). check_matrix->sol_spe Yes end end check_matrix->end No, consult further.

Caption: Decision tree for troubleshooting non-linear calibration curves.

References

  • U.S. National Library of Medicine. (n.d.). 2-Nitrophenol. PubChem. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2007, February). Method 8041A: Phenols by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). Retrieved from [Link]

  • MDPI. (n.d.). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. Retrieved from [Link]

  • International Labour Organization. (n.d.). ICSC 0523 - 2-NITROPHENOL. INCHEM. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Efficiently Monitoring Trace Nitrophenol Pollutants in Water Through the Dispersive Solid-Phase Extraction Based on Porous Organic Polymer-Modified Cellulose Nanofiber Membrane. Retrieved from [Link]

  • MDPI. (n.d.). Polyvinyl Chloride-Based Coordination Polymer as Membrane for Phenol Detection. Retrieved from [Link]

  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Biotage. (2020, December 10). Why are my phenol recoveries low on my EPA Method 8270/625.1 extractions? Retrieved from [Link]

  • LCGC. (2014, August 26). The UV Detector for HPLC — An Ongoing Success Story. Retrieved from [Link]

  • Agilent Technologies. (n.d.). The Inert Flow Path Story for GC and GC–MS: Eliminating the Weakest Links. Retrieved from [Link]

  • OneLab. (2024, May 19). Matrix-Matched Pesticide Standard Curve Preparation. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of for matrix matched calibration, with corresponding sample concentrations. Retrieved from [Link]

  • MDPI. (n.d.). Efficiently Monitoring Trace Nitrophenol Pollutants in Water Through the Dispersive Solid-Phase Extraction Based on Porous Organic Polymer-Modified Cellulose Nanofiber Membrane. Retrieved from [Link]

  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Retrieved from [Link]

Sources

Validation & Comparative

Analytical Guide: Accuracy and Precision of Methods for 2-Nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

2-Nitrophenol (2-NP) is a critical intermediate in the synthesis of dyes, rubber chemicals, and fungicides, but it is also a US EPA Priority Pollutant due to its toxicity and persistence. For researchers and drug development professionals, the analytical challenge lies in distinguishing 2-NP from its isomers (3-NP, 4-NP) and quantifying it in complex matrices (wastewater, biological fluids, or reaction mixtures) with high fidelity.

This guide moves beyond basic textbook descriptions to evaluate the accuracy (recovery) and precision (repeatability/reproducibility) of three dominant analytical methodologies: HPLC-UV , GC-MS , and Voltammetry .

Decision Matrix: Method Selection
  • Choose HPLC-UV for routine quality control (QC) and environmental compliance where robustness and separating isomers are paramount.

  • Choose GC-MS for definitive identification in forensics or unknown complex mixtures, despite the potential need for derivatization.

  • Choose Voltammetry for cost-effective, high-sensitivity screening in aqueous samples without extensive pretreatment.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

Status: The Industry Gold Standard for Robustness.

Mechanistic Insight

HPLC separates 2-NP from its isomers based on polarity differences. 2-NP is capable of intramolecular hydrogen bonding (between the nitro and hydroxyl groups), making it less polar than 4-Nitrophenol (which forms intermolecular bonds). This distinct physical property allows for baseline separation on Reverse Phase (C18) columns without exotic conditions.

Performance Metrics
  • Accuracy (Recovery): 85.35% – 113.55% (Spiked water samples) [1].[1]

  • Precision (RSD): < 2.0% (Intra-day and Inter-day) [1].

  • Limit of Quantitation (LOQ): 0.5 – 1.0 µg/L [1].[1]

Validated Protocol: SPE-Coupled HPLC

This protocol integrates Solid Phase Extraction (SPE) to maximize accuracy in complex matrices.

Step 1: Sample Preparation (SPE Enrichment)

  • Conditioning: Activate SPE cartridge (e.g., C18 or specialized polymer like COP-99) with 5 mL methanol followed by 5 mL deionized water.

  • Loading: Pass 100 mL of aqueous sample (pH adjusted to 2.0 with HCl to suppress ionization) through the cartridge at 2 mL/min. Why: Acidic pH ensures 2-NP is neutral, maximizing retention on the hydrophobic stationary phase.

  • Washing: Wash with 5 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute 2-NP with 2 mL of methanol.

Step 2: Chromatographic Separation

  • Column: C18 Reverse Phase (150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution, Methanol:Water (containing 0.1% Phosphoric Acid) at 60:40 v/v.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV-Vis diode array at 280 nm (characteristic absorption maximum).

  • Temperature: 30°C.

Visualization: HPLC-SPE Workflow

HPLC_Workflow Sample Aqueous Sample (pH adjusted to 2.0) SPE_Load SPE Loading (Hydrophobic Retention) Sample->SPE_Load Wash Wash Step (Remove Polar Impurities) SPE_Load->Wash Elute Elution (Methanol) Wash->Elute HPLC HPLC Separation (C18 Column) Elute->HPLC Detector UV Detection (280 nm) HPLC->Detector

Figure 1: Workflow for Solid Phase Extraction coupled with HPLC analysis.

Method 2: Voltammetry (Electrochemical Detection)

Status: The High-Sensitivity, Low-Cost Alternative.

Mechanistic Insight

2-Nitrophenol undergoes an irreversible reduction of the nitro group (-NO2) to a hydroxylamine (-NHOH) or amine (-NH2) group at the electrode surface. This process is highly pH-dependent. Modified electrodes (e.g., using bentonite or conductive polymers) significantly enhance the signal-to-noise ratio by pre-concentrating the analyte on the surface.

Performance Metrics
  • Accuracy (Recovery): 96% – 107% (Seawater samples) [2].

  • Precision (CV): ~1.3% (at 5 mg/L) [2].

  • Limit of Detection (LOD): 0.03 mg/L (Bentonite-modified) [2]; 0.23 µM (Polymer-modified) [3].

Validated Protocol: Differential Pulse Voltammetry (DPV)

Step 1: Electrode Modification

  • Prepare a Carbon Paste Electrode (CPE) by mixing graphite powder and paraffin oil (70:30 w/w).

  • Modify by adding 5% w/w Bentonite or electropolymerizing a conductive monomer (e.g., diaminobenzophenone) onto the surface.

Step 2: Measurement

  • Electrolyte: 0.1 M Acetate Buffer (pH 4.0). Why: Protonation facilitates the reduction mechanism.

  • Accumulation: Immerse electrode in sample (stirred) at open circuit for 120 seconds to allow adsorption.

  • Scan: Perform DPV from 0.0 V to -1.0 V.

  • Signal: Measure the reduction peak current at approximately -0.6 V to -0.8 V (vs. Ag/AgCl).

Method 3: Spectrophotometry (Derivative Method)

Status: Rapid Screening for Binary Mixtures.

Mechanistic Insight

Direct UV-Vis suffers from severe spectral overlap between 2-NP, 3-NP, and 4-NP. Derivative Spectrophotometry (using the first or second derivative of the absorbance spectra) resolves these overlapping bands by enhancing inflection points, allowing simultaneous quantification without physical separation.

Performance Metrics
  • Accuracy (Recovery): 95.0% – 100.5% (for o-nitrophenol in water) [4].

  • Precision (RMSEP): 0.4779 [4].[3]

  • Linear Range: 1.0 – 25.0 µg/mL [4].[3]

Protocol Note

While simpler, this method is strictly for samples where the matrix is relatively clean. Turbid samples or those with unknown UV-absorbing contaminants require the HPLC method described above.

Comparative Analysis Summary

The following table synthesizes data from recent validation studies to provide a direct comparison.

ParameterHPLC-UV (w/ SPE) [1]Voltammetry (Modified CPE) [2][3]Derivative Spectrophotometry [4]
Primary Utility Robust Quantification & SeparationTrace Analysis & Cost EfficiencyRapid Screening
Accuracy (Recovery) 85.4% – 113.6%96% – 107%95.0% – 100.5%
Precision (RSD) < 2.0%1.3%N/A (RMSEP used)
LOD 0.08 – 0.1 µg/L0.03 mg/L~1.0 µg/mL
Selectivity High (Physical separation)Medium (Redox potential dependent)Low (Mathematical resolution)
Sample Prep High (SPE required)Low (Direct immersion)Low (Filtration only)
Analytical Decision Pathway

Decision_Matrix Start Select Analytical Method for 2-Nitrophenol Trace Is detection limit < 1 µg/L required? Start->Trace Matrix Is the matrix complex? (e.g., Blood, Sludge) Trace->Matrix No Volt Method: Voltammetry (High Sensitivity/Low Cost) Trace->Volt Yes (Trace) Isomers Are other nitrophenol isomers present? Matrix->Isomers No (Clean) HPLC Method: HPLC-UV (High Accuracy/Selectivity) Matrix->HPLC Yes (Complex) Isomers->HPLC Yes UV Method: Derivative UV-Vis (Rapid Screening) Isomers->UV No

Figure 2: Decision matrix for selecting the optimal analytical technique based on sensitivity and matrix constraints.

References

  • Efficiently Monitoring Trace Nitrophenol Pollutants in Water Through the Dispersive Solid-Phase Extraction Based on Porous Organic Polymer-Modified Cellulose Nanofiber Membrane Source: MDPI (2026) [Link]

  • Voltammetric determination of 2-nitrophenol at a bentonite-modified carbon paste electrode Source: University of Cadiz / Springer [Link]

  • Investigation and voltammetric determination of the electrochemical behavior of 2-nitrophenol on a graphite pencil electrode surface modified with 4,4'-diaminobenzophenone molecule Source: ResearchGate (2022) [Link]

  • Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples Using First Derivative of the Density Ratio Spectra Source: ResearchGate [Link]

Sources

A Senior Application Scientist's Guide to Inter-laboratory Comparison of 2-Nitrophenol Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of analytical methodologies for the quantification of 2-Nitrophenol, a significant compound in pharmaceutical development and environmental monitoring. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of establishing a robust analytical framework through inter-laboratory comparison, ensuring data integrity and comparability across different analytical platforms.

Introduction: The Importance of Standardized 2-Nitrophenol Analysis

2-Nitrophenol (2-NP) is a critical intermediate and potential impurity in various chemical syntheses, including the manufacturing of dyes, pharmaceuticals, and pesticides. Its presence, even at trace levels, can have significant implications for product safety, efficacy, and environmental impact. Consequently, accurate and precise quantification of 2-NP is paramount.

An inter-laboratory comparison, also known as a proficiency test, is a cornerstone of quality assurance in analytical chemistry.[1] It provides an objective means to assess the performance of different laboratories and analytical methods, thereby ensuring that the data generated is reliable and comparable, regardless of where the analysis is performed. This guide will explore the design and execution of an inter-laboratory study for 2-NP analysis, comparing three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

Overview of Analytical Methodologies for 2-Nitrophenol

The choice of analytical method for 2-Nitrophenol depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.

2.1 High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a widely used technique for the analysis of non-volatile or thermally labile compounds like 2-Nitrophenol.[2] Separation is typically achieved on a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.[2] UV detection is well-suited for 2-NP due to its strong chromophore.

  • Principle: The sample is dissolved in a suitable solvent and injected into the HPLC system. The components of the sample are separated based on their differential partitioning between the mobile phase and the stationary phase. The concentration of 2-NP is determined by comparing the peak area of the analyte to that of a calibration curve.

2.2 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it a powerful tool for the analysis of volatile and semi-volatile compounds. For less volatile compounds like 2-Nitrophenol, derivatization may be employed to improve its volatility and chromatographic behavior.

  • Principle: The sample is vaporized and introduced into the gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.

2.3 UV-Vis Spectrophotometry

Spectrophotometry is a simpler and more accessible technique that can be used for the quantification of 2-Nitrophenol, particularly at higher concentrations.[3][4] The method relies on the principle that 2-NP absorbs light in the ultraviolet-visible region of the electromagnetic spectrum.

  • Principle: The absorbance of a solution containing 2-Nitrophenol is measured at a specific wavelength. The concentration of 2-NP is then determined using the Beer-Lambert law, which states that the absorbance is directly proportional to the concentration of the analyte and the path length of the light through the solution.

Designing an Inter-laboratory Comparison Study

A well-designed inter-laboratory study is crucial for obtaining meaningful and reliable data. The following diagram illustrates the key steps in the workflow.

InterLab_Study_Workflow cluster_methods Analytical Methods A Study Design & Protocol Development B Preparation & Distribution of Homogeneous Samples A->B  Define analytes, concentrations, matrices C Analysis by Participating Laboratories B->C  Blinded samples to ensure objectivity D Data Submission & Compilation C->D  Adherence to the established protocol HPLC HPLC-UV C->HPLC GCMS GC-MS C->GCMS UVVIS UV-Vis C->UVVIS E Statistical Analysis of Data D->E  Centralized data collection F Performance Evaluation & Reporting E->F  Calculation of z-scores and other metrics

Caption: Workflow for an Inter-laboratory Comparison Study.

3.1 Key Considerations for Study Design

  • Test Material: A homogeneous and stable sample of 2-Nitrophenol in a relevant matrix (e.g., purified water, process stream simulant) should be prepared and distributed to all participating laboratories.

  • Concentration Levels: The study should include samples at multiple concentration levels to assess the performance of the methods across a range of interest.

  • Number of Laboratories: A sufficient number of participating laboratories is required to ensure statistically significant results.

  • Protocol: A detailed analytical protocol should be provided to all participants to minimize variability arising from procedural differences. However, in this comparative study, laboratories will be instructed to use their own validated in-house methods for HPLC, GC-MS, and UV-Vis.

  • Data Reporting: A standardized format for data reporting should be established to facilitate data analysis.

Illustrative Inter-laboratory Comparison: Experimental Protocols & Results

To demonstrate the comparison process, this guide presents a simulated inter-laboratory study involving ten laboratories. Each laboratory was provided with two aqueous samples of 2-Nitrophenol at different concentrations (Sample A: ~5 mg/L, Sample B: ~20 mg/L) and asked to perform triplicate analyses using their designated method.

Experimental Protocols

4.1.1 HPLC-UV Analysis Protocol (Based on a validated method[2])

  • Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 40:60 v/v) at a flow rate of 1.0 mL/min.

  • Detection: UV detection at 275 nm.

  • Calibration: Prepare a series of 2-Nitrophenol standards in the mobile phase and construct a calibration curve.

  • Sample Preparation: Dilute the provided samples as necessary with the mobile phase.

  • Analysis: Inject the prepared samples and standards into the HPLC system and record the peak areas.

4.1.2 GC-MS Analysis Protocol (Adapted from EPA Method 604[5])

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with a capillary column suitable for phenol analysis (e.g., DB-5ms).

  • Sample Preparation (Liquid-Liquid Extraction):

    • Adjust the pH of 100 mL of the water sample to <2 with sulfuric acid.

    • Extract the sample three times with 20 mL of dichloromethane.

    • Dry the combined extracts with anhydrous sodium sulfate and concentrate to 1 mL.

  • GC Conditions:

    • Injector temperature: 250°C.

    • Oven temperature program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.

  • MS Conditions: Electron ionization (EI) mode with a scan range of m/z 40-300.

  • Quantification: Use a suitable internal standard (e.g., 2-chlorophenol-d4) and monitor the characteristic ions of 2-Nitrophenol (e.g., m/z 139, 109, 65).

4.1.3 UV-Vis Spectrophotometry Protocol

  • Instrumentation: UV-Vis spectrophotometer.

  • Reagents: 0.1 M Sodium Hydroxide solution.

  • Sample Preparation:

    • Pipette an aliquot of the sample into a volumetric flask.

    • Add 0.1 M NaOH to make the solution alkaline (this shifts the absorption maximum to a longer wavelength, reducing interference).

    • Dilute to the mark with deionized water.

  • Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax) for the 2-nitrophenolate anion (approximately 400 nm).

  • Calibration: Prepare a series of 2-Nitrophenol standards and treat them in the same manner as the samples to construct a calibration curve.

Data Presentation and Statistical Analysis

The reported results from the ten participating laboratories are summarized in the table below. The assigned value for each sample was determined as the robust mean of the results from all laboratories.

Table 1: Reported Concentrations of 2-Nitrophenol (mg/L) from the Inter-laboratory Study

LaboratoryMethodSample A (Assigned Value: 5.12 mg/L)Sample B (Assigned Value: 20.35 mg/L)
Lab 1HPLC-UV5.0520.15
Lab 2HPLC-UV5.1820.42
Lab 3HPLC-UV4.9819.98
Lab 4GC-MS5.2520.85
Lab 5GC-MS5.3121.02
Lab 6GC-MS5.1520.55
Lab 7UV-Vis4.8519.50
Lab 8UV-Vis5.4021.50
Lab 9UV-Vis4.9519.82
Lab 10HPLC-UV5.1020.28

4.2.1 Performance Evaluation using Z-Scores

A z-score is a statistical measure that indicates how many standard deviations a laboratory's result is from the assigned value.[6] It is a widely accepted metric for evaluating performance in proficiency testing schemes.[6] The z-score is calculated as follows:

z = (x - X) / σ

where:

  • x is the laboratory's result

  • X is the assigned value

  • σ is the standard deviation for proficiency assessment (target standard deviation)

A common interpretation of z-scores is:

  • |z| ≤ 2: Satisfactory performance

  • 2 < |z| < 3: Questionable performance

  • |z| ≥ 3: Unsatisfactory performance

Table 2: Z-Scores for the Inter-laboratory Study Data

(Assuming a target standard deviation of 0.25 mg/L for Sample A and 1.0 mg/L for Sample B, based on typical method performance)

LaboratoryMethodZ-Score (Sample A)Z-Score (Sample B)
Lab 1HPLC-UV-0.28-0.20
Lab 2HPLC-UV0.240.07
Lab 3HPLC-UV-0.56-0.37
Lab 4GC-MS0.520.50
Lab 5GC-MS0.760.67
Lab 6GC-MS0.120.20
Lab 7UV-Vis-1.08-0.85
Lab 8UV-Vis1.121.15
Lab 9UV-Vis-0.68-0.53
Lab 10HPLC-UV-0.08-0.07

Comparison of Method Performance

The results of this illustrative inter-laboratory study provide valuable insights into the performance of the three analytical methods for 2-Nitrophenol analysis.

Method_Comparison cluster_hplc HPLC-UV cluster_gcms GC-MS cluster_uvvis UV-Vis hplc_pros Pros: - Good precision and accuracy - Relatively fast analysis time - Lower cost than GC-MS hplc_cons Cons: - Potential for matrix interference gcms_pros Pros: - High sensitivity and selectivity - Confirmatory identification gcms_cons Cons: - More complex sample preparation - Longer analysis time - Higher instrument cost uvvis_pros Pros: - Simple and rapid - Low cost uvvis_cons Cons: - Lower sensitivity and selectivity - Prone to interference from other absorbing species

Caption: Comparison of HPLC-UV, GC-MS, and UV-Vis for 2-NP analysis.

5.1 HPLC-UV:

  • Performance: The HPLC-UV method demonstrated excellent performance in this study, with all participating laboratories achieving satisfactory z-scores. The results were tightly clustered around the assigned values, indicating good precision and accuracy.

  • Advantages: This method offers a good balance of sensitivity, selectivity, and speed. It is a robust and reliable technique for routine analysis of 2-Nitrophenol in relatively clean matrices.

  • Limitations: In complex matrices, co-eluting compounds may interfere with the quantification of 2-NP, necessitating more rigorous sample preparation or method development.

5.2 GC-MS:

  • Performance: The GC-MS method also yielded satisfactory results, with low z-scores for all participating laboratories. The inherent selectivity of mass spectrometry provides a high degree of confidence in the identification and quantification of 2-Nitrophenol.

  • Advantages: GC-MS is the gold standard for confirmatory analysis and for the determination of trace levels of 2-NP in complex matrices.

  • Limitations: The requirement for sample extraction and potential derivatization makes this method more time-consuming and labor-intensive than HPLC or UV-Vis. The instrumentation is also more expensive to purchase and maintain.

5.3 UV-Vis Spectrophotometry:

  • Performance: While all laboratories using UV-Vis obtained satisfactory z-scores in this study with a clean matrix, the data shows a slightly wider spread compared to the chromatographic methods.

  • Advantages: This method is simple, rapid, and cost-effective, making it suitable for rapid screening or for the analysis of samples with higher concentrations of 2-Nitrophenol.

  • Limitations: UV-Vis spectrophotometry is less sensitive and significantly more susceptible to interference from other compounds that absorb at the same wavelength. Its application is generally limited to simpler sample matrices.

Conclusion and Recommendations

This guide has provided a comprehensive overview of the inter-laboratory comparison of 2-Nitrophenol analysis. The choice of the most appropriate analytical method depends on the specific requirements of the analysis.

  • For routine, high-throughput analysis of 2-Nitrophenol in relatively clean sample matrices, HPLC-UV is a highly recommended technique, offering a good balance of performance, speed, and cost.

  • For confirmatory analysis or the determination of trace levels of 2-Nitrophenol in complex matrices, GC-MS is the method of choice due to its superior sensitivity and selectivity.

  • UV-Vis Spectrophotometry can be a valuable tool for rapid screening or for applications where high sensitivity and selectivity are not critical and the sample matrix is simple.

Regardless of the method chosen, participation in regular inter-laboratory comparison studies is essential for any laboratory performing 2-Nitrophenol analysis. Such participation provides a continuous and objective assessment of analytical performance, ensuring the generation of high-quality, reliable, and comparable data, which is fundamental to scientific integrity and regulatory compliance.

References

  • Apex Instruments. (2017, January 27). Intro to EPA Method 2 and Flow Measurement. YouTube. [Link]

  • LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 604: Phenols. [Link]

  • Shapypro.com. (2025, June 12). Z-Score in Proficiency Testing: Understanding ISO 13528. [Link]

  • Horwitz, W. (2003). The Horwitz Ratio (HorRat): A Useful Index of Method Performance with Respect to Precision.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6947, 2-Nitrophenol. [Link]

  • Analytical Chemistry Group. (n.d.). Proficiency testing and interlaboratory comparisons. [Link]

  • Scribd. (n.d.). Phenol Detection in Water. [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 2-nitro-. In NIST Chemistry WebBook. [Link]

  • ResearchGate. (n.d.). Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples Using First Derivative of the Density Ratio Spectra. [Link]

  • iTeh Standards. (n.d.). EN ISO 17495:2003 - Water quality - Determination of selected nitrophenols - Method by solid-phase. [Link]

  • Theseus. (2010, May 3). DETERMINATION OF PHENOLS IN WATER BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY WITH A UV-DETECTOR. [Link]

  • ResearchGate. (n.d.). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. [Link]

  • ResearchGate. (n.d.). Simultaneous Determination of 2-Nitrophenol and 4-Nitrophenol in Pharmaceutical Industrial Wastewater by Electromembrane Extraction Coupled with HPLC-UV Analysis. [Link]

  • Occupational Safety and Health Administration. (n.d.). 2-NITROPROPANE. [Link]

  • Lab Stats. (n.d.). Z-SCORE CALCULATOR. [Link]

  • SpringerLink. (n.d.). Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. [Link]

  • Office of Justice Programs. (n.d.). LABORATORY PROFICIENCY TESTING PROGRAM. [Link]

  • Bii. (n.d.). Horwitz Equation as Quality Benchmark In ISO/IEC 17025 Testing Laboratory. [Link]

  • Wageningen University & Research. (n.d.). Evaluation of the z-score assessment used by Quasimeme. [Link]

  • YouTube. (2024, February 28). What are the purposes of Interlaboratory Comparisons ? ISO 17043 - 5725. [Link]

  • PubMed. (n.d.). 2-(4-diethylaminophenyl)-1-ethenyl]-1,3,3-trimethyl-3H-indolium as a new highly sensitive reagent for the spectrophotometric determination of nitrophenols. [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

  • National Center for Biotechnology Information. (2021, January 7). Spectrophotometric Determination of p-Nitrophenol under ENP Interference. [Link]

  • ExamSIDE.Com. (n.d.). Some Basic Concepts of Organic Chemistry. [Link]

Sources

Evaluation of different catalysts for 2-Nitrophenol reduction

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Intelligence — The "Ortho" Challenge

While 4-nitrophenol (4-NP) reduction is the ubiquitous "fruit fly" reaction for testing nanoparticle catalytic activity, 2-nitrophenol (2-NP) presents a more rigorous kinetic challenge. This guide evaluates catalyst performance specifically for the ortho-isomer, providing researchers with the data needed to select high-efficiency systems for pollutant degradation and aminophenol synthesis.

Why 2-Nitrophenol is Different

Unlike its para-isomer, 2-nitrophenol possesses strong intramolecular hydrogen bonding between the nitro and hydroxyl groups. This stabilizes the molecule and creates steric hindrance, typically resulting in higher activation energies (


) and lower apparent rate constants (

) compared to 4-NP. An effective catalyst for 2-NP must therefore overcome this additional thermodynamic barrier.

Part 2: Mechanistic Architecture

The reduction of 2-NP by sodium borohydride (


) follows the Langmuir-Hinshelwood (L-H)  mechanism.[1][2] Both the borohydride ions and the nitrophenol molecules must adsorb onto the catalyst surface for the electron transfer to occur.
The Catalytic Cycle (L-H Model)

The reaction is surface-controlled. The rate-determining step is often the surface reaction between the adsorbed hydrogen species (from


) and the adsorbed nitrophenolate.

LH_Mechanism Substrate 2-Nitrophenol + NaBH4 (Solution Phase) Adsorption Competitive Adsorption (Surface) Substrate->Adsorption Diffusion SurfaceRxn Electron Transfer & Hydrogenation Adsorption->SurfaceRxn Rate Determining Step Desorption Product Desorption (2-Aminophenol) SurfaceRxn->Desorption Fast Desorption->Substrate Regeneration (Catalyst)

Figure 1: The Langmuir-Hinshelwood kinetic pathway for nitroarene reduction. The catalyst surface mediates the transfer of hydride ions to the nitro group.

Part 3: Experimental Protocol (Self-Validating System)

To ensure reproducibility and data integrity, the following spectrophotometric monitoring protocol is recommended. This system is self-validating because the formation of the phenolate ion (color change to deep yellow) confirms the deprotonation step before reduction begins.

Workflow: UV-Vis Kinetic Monitoring

Reagents:

  • Substrate: 2-Nitrophenol (

    
     M aqueous solution).
    
  • Reductant: Freshly prepared

    
     (0.1 M, ice-cold).
    
  • Catalyst: Nanoparticle suspension (concentration optimized to 0.1–1.0 mol%).[1]

Step-by-Step Procedure:

  • Baseline: Place 2.5 mL of 2-NP solution in a quartz cuvette. Record absorbance at

    
     nm.
    
  • Activation: Add 0.5 mL of

    
    .
    
    • Validation Check: Solution must turn deep yellow.

      
       shifts to 415 nm  (2-nitrophenolate ion).[1] If no shift, 
      
      
      
      is degraded.
  • Catalysis: Add specific volume of catalyst suspension. Invert cuvette 3 times (do not shake vigorously to avoid bubbles).

  • Monitoring: Immediately record spectra every 30–60 seconds.

    • Target: Decay of 415 nm peak; emergence of 280–300 nm peak (2-aminophenol).

  • Data Processing: Plot

    
     vs. time. The slope is 
    
    
    
    .

Experimental_Workflow Prep Prepare Reagents (2-NP + Fresh NaBH4) Mix Mix in Cuvette (Formation of Phenolate) Prep->Mix Check Visual Check: Deep Yellow Color? Mix->Check Check->Prep No (Retry) AddCat Add Catalyst (Start Timer t=0) Check->AddCat Yes (415 nm peak) Measure UV-Vis Scanning (Every 30s) AddCat->Measure Analyze Plot ln(At/A0) vs Time Calculate kapp Measure->Analyze

Figure 2: Operational workflow for kinetic evaluation. The "Visual Check" node is a critical control point to ensure reductant viability.

Part 4: Catalyst Performance Matrix

The following table compares distinct catalyst classes for 2-Nitrophenol reduction. Note that


 values are normalized where possible, but experimental conditions (catalyst loading, [NaBH4]) vary between studies.
Catalyst ClassMaterial Compositionngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

(2-NP)

(kJ/mol)
Performance Insight
Noble Metal (Ionic Liquid) Au@[C4C16Im]Br

100.59High Stability: The ionic liquid shell prevents aggregation but slows mass transfer.[1] 2-NP reduction is slower than 4-NP due to steric hindrance [1].
Green Synthesis Cynomorium songaricum-AuNPs Not listed4.88 Lowest Barrier: Exceptionally low activation energy suggests a highly active surface or diffusion-controlled regime. Excellent for low-temp applications [2].
Hydrogel Composite p(AMPS)-Cu(0)

*
39.2Cost-Effective: Copper nanoparticles embedded in hydrogel offer high activity comparable to noble metals.[3] *Note: Rate cited is for 4-NP; 2-NP

is higher (39.2 vs 28.2 kJ/mol) [3].[3]
Supported Oxide Au/mAAO (Membrane)

*
N/AStructure Dependent: Membrane support (mAAO) yields 10x faster rates than wire support (wAAO) due to better pore diffusion.[1] *Rate for 4-NP [4].[2][3][4][5][6][7]
Bimetallic Au-Pd Dendrites ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

*
N/ASynergistic: Alloy structure provides electronic effects that drastically enhance electron transfer rates.[1] *Rate for 4-NP [5].[2][3][4][5][6][7]

*Note: Where direct 2-NP rate constants are absent, 4-NP rates are provided as a benchmark, with the understanding that 2-NP rates are typically 20-40% lower due to the ortho-effect.

Part 5: Critical Analysis & Recommendations

The "Ortho-Effect" is Real

Data consistently shows that 2-nitrophenol is more difficult to reduce than 3- or 4-nitrophenol. For instance, in the Au@[C4C16Im]Br system, the rate constant for 2-NP (


) is significantly lower than for 4-NP (

).
  • Root Cause: The intramolecular hydrogen bond in 2-NP locks the nitro group in a planar conformation, reducing its ability to twist and adsorb effectively onto the metal surface.

  • Implication: When screening catalysts for general nitroarene reduction, do not rely solely on 4-NP data . A catalyst that excels at 4-NP may struggle with 2-NP if the active sites are sterically crowded.

Noble vs. Non-Noble
  • Gold (Au) & Silver (Ag): Remain the gold standard for activity. Ag-based catalysts often show better recyclability, while Au shows higher initial activity per atom.[1][8]

  • Copper (Cu): Recent advances in hydrogel-stabilized Cu(0) (e.g., p(AMPS)-Cu) show that earth-abundant metals can achieve activation energies (< 40 kJ/mol) competitive with noble metals. This is the recommended path for cost-sensitive industrial scaling.

Recommendation for Researchers
  • For Kinetic Studies: Use Au nanoparticles (approx. 3-5 nm) as they provide the most consistent, well-defined surface for modeling L-H kinetics.

  • For Industrial Application: Prioritize Cu-Hydrogel composites or Ag on Magnetite (Fe3O4) . These offer the best balance of cost, magnetic separability, and turnover frequency.

References

  • Thawarkar, S. R., et al. "Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles."[1] RSC Advances, 2018. Link

  • Author Unknown. "Kinetic analysis of nitrophenol reduction... based on gold nanoparticles catalyst biosynthesised from Cynomorium songaricum."[6] ResearchGate, 2025.[4] Link

  • Sahiner, N., et al. "Enhanced Catalytic Activity in the Reduction of 4-Nitrophenol and 2-Nitrophenol by p(AMPS)-Cu(0) Hydrogel Composite Materials." ResearchGate, 2025.[4] Link

  • Author Unknown. "Enhanced Catalytic Reduction of p-Nitrophenol Using Anodic Aluminum Oxide-Supported Gold Nanoparticles." IKM, 2024. Link

  • Author Unknown. "Fabrication of Au–Pd bimetallic dendrites and their catalytic application for 4-nitrophenol reduction." TÜBİTAK Academic Journals, 2025. Link

Sources

Method comparison for the determination of 2-Nitrophenol in industrial effluent

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Context

2-Nitrophenol (2-NP) is a persistent organic pollutant (POP) frequently detected in effluents from pesticide, dye, and rubber manufacturing. Its high toxicity and stability necessitate rigorous monitoring, typically in the low


 (ppb) to 

(ppt) range.

For researchers and drug development professionals dealing with environmental impact assessments, the choice of analytical method is rarely binary. It requires balancing matrix complexity against sensitivity requirements .[1] This guide compares the three dominant methodologies:

  • GC-MS (EPA Method 8270): The regulatory gold standard for definitive identification.[1]

  • HPLC-DAD: The robust workhorse for routine, high-throughput monitoring.[1]

  • Nano-Electrochemical Sensing: The emerging technique for ultra-trace, rapid screening.[1]

The Critical Pre-Analytical Phase: Sample Preparation

Regardless of the detection method, industrial effluent—rich in organic matter, surfactants, and isomeric interferences (e.g., 4-nitrophenol)—requires rigorous cleanup. Direct injection is analytically negligent.

Recommendation: Solid Phase Extraction (SPE) over Liquid-Liquid Extraction (LLE).[1][2] LLE often results in intractable emulsions with effluent matrices.[3]

Protocol: SPE Workflow for Nitrophenols

Based on modified EPA Method 8270 protocols.

  • Pre-treatment: Adjust sample pH to < 2.0 using

    
     to protonate the phenol (
    
    
    
    ), ensuring retention on hydrophobic sorbents.
  • Sorbent Selection: Polymeric divinylbenzene (e.g., LiChrolut EN or Oasis HLB) is superior to C18 for polar nitrophenols.

  • Elution: Methanol or Acetonitrile.

SPE_Workflow Start Effluent Sample (pH Adjusted < 2) Condition Conditioning (MeOH -> H2O) Start->Condition Load Loading (Flow: 5 mL/min) Condition->Load Wash Washing (5% MeOH in H2O) Load->Wash Waste Dry Drying (Vacuum 10 min) Wash->Dry Elute Elution (100% MeOH) Dry->Elute Analysis Ready for HPLC / GC-MS Elute->Analysis Analyte Recovered

Figure 1: Optimized Solid Phase Extraction (SPE) workflow for retaining polar phenolic compounds.

Method A: HPLC-DAD (The Routine Workhorse)[1]

Best For: Routine QA/QC, high-concentration effluents (>10 ppb), and laboratories avoiding derivatization.

Technical Principle

High-Performance Liquid Chromatography (HPLC) separates 2-NP based on polarity.[1][4] Because 2-NP has a distinct UV absorption profile, a Diode Array Detector (DAD) provides sufficient specificity without the cost of Mass Spectrometry.

Validated Protocol
  • Column: Monolithic RP-18e or C18 (150 mm × 4.6 mm).[1] Monolithic columns resist clogging from effluent particulates better than packed columns.

  • Mobile Phase: Isocratic elution. 50 mM Acetate Buffer (pH 5.0) : Acetonitrile (80:20 v/v).[2]

    • Why pH 5.0? It ensures the analyte remains in a consistent ionization state, preventing peak tailing.

  • Detection: UV at 280 nm and 350 nm (Max absorbance for nitrophenols).

  • Flow Rate: 1.0 - 3.0 mL/min (higher speeds possible with monolithic columns).[1]

Performance Profile
  • LOD: ~1.0 – 3.5 ng/mL (ppb).

  • Linearity: Excellent (

    
    ) in the 10–1000 ppb range.
    
  • Limitation: Co-elution of isomers (e.g., 3-nitrophenol) can occur if the gradient is not optimized.

Method B: GC-MS (The Regulatory Gold Standard)[1]

Best For: Regulatory compliance (EPA), definitive structural identification, and complex matrices requiring mass spectral deconvolution.

Technical Principle

Gas Chromatography-Mass Spectrometry (GC-MS) utilizes the volatility of 2-NP.[1] While 2-NP is semi-volatile and can be analyzed directly, derivatization is often employed to improve peak shape and sensitivity by reducing polarity.

Validated Protocol (EPA Method 8270 Context)
  • Injection: Splitless (for trace analysis) at 250°C.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m × 0.25mm ID.[1]

  • Carrier Gas: Helium (1.0 mL/min).

  • Derivatization (Optional but Recommended): Silylation with BSTFA + 1% TMCS.

    • Reaction: Replaces the active proton on the hydroxyl group with a trimethylsilyl (TMS) group, significantly improving volatility and reducing tailing.

  • MS Source: Electron Impact (EI) at 70 eV. Monitor ions m/z 139 (parent) and 122 (loss of OH).

Performance Profile
  • LOD: 0.1 – 5.0 ng/mL (ppb) depending on extraction ratio.

  • Selectivity: Unmatched.[1] Mass spectral fingerprinting eliminates false positives from matrix interference.

  • Limitation: "Dirty" effluent samples rapidly contaminate the GC inlet liner, requiring frequent maintenance.

Method C: Nano-Electrochemical Sensing (The Emerging Contender)[1]

Best For: In-situ screening, ultra-trace research, and rapid kinetics studies.

Technical Principle

Voltammetry relies on the electro-reduction of the nitro group (


) to a hydroxylamine (

) or amine (

).[1] Standard electrodes (Glassy Carbon) suffer from fouling. The breakthrough lies in Nanomodified Electrodes (e.g., ZnO/RuO2 or Graphene), which catalyze the reaction and prevent surface passivation.
Mechanism & Workflow

The reduction signal is proportional to concentration.

  • Electrode: Glassy Carbon Electrode (GCE) modified with ZnO/RuO2 nanoparticles.[5]

  • Technique: Differential Pulse Voltammetry (DPV).[6]

  • Electrolyte: Phosphate Buffer Solution (PBS), pH 7.0.

Electrochem_Mechanism Analyte 2-Nitrophenol (in Solution) Surface Modified Electrode Surface (ZnO/RuO2 Nanoparticles) Analyte->Surface Diffusion Reaction Reduction Reaction (-NO2 + 4e- + 4H+ -> -NHOH) Surface->Reaction Catalysis Signal Current Peak (Measured by Potentiostat) Reaction->Signal Electron Transfer

Figure 2: Electrochemical reduction mechanism of 2-Nitrophenol on a nanomodified surface.[1]

Performance Profile
  • LOD: 52 pM (~7 pg/mL) for advanced nanocomposites (State-of-the-Art).[1] Standard modified electrodes typically achieve ~0.5 µM (~70 ppb).

  • Speed: < 1 minute per scan.

  • Limitation: Single-use sensors are often required due to eventual electrode fouling; selectivity is lower than GC-MS if other nitro-aromatics are present.[1]

Comparative Data Analysis

The following table synthesizes performance metrics from recent experimental comparisons.

FeatureHPLC-DADGC-MS (EPA 8270)Nano-Electrochemical (ZnO/RuO2)
Primary Mechanism Polarity SeparationVolatility + Mass/ChargeRedox Potential
Limit of Detection (LOD) 1.0 – 3.5 ng/mL0.1 – 1.0 ng/mL0.007 – 70 ng/mL*
Linear Range 10 – 5000 ng/mL5 – 500 ng/mL0.01 – 100 ng/mL
Selectivity Moderate (UV Spectra)High (Mass Fingerprint)Low/Moderate (Redox Potential)
Sample Throughput High (Automated)Moderate (Cool-down cycles)Very High (Rapid scan)
Matrix Tolerance High (with Guard Column)Low (Inlet contamination)Low (Electrode fouling)
Cost per Sample


$
$

*Note: Electrochemical LOD is highly dependent on the specific nanomaterial modifier used. 70 ng/mL is typical for standard modifications; 0.007 ng/mL is achievable with advanced heterostructures.

Conclusion & Method Selection Guide

For industrial effluent analysis, there is no single "perfect" method. The choice is dictated by the data's intended use.

  • Choose GC-MS if you are submitting data to regulatory bodies (EPA/ISO) or need to prove the absence of the compound in a complex legal dispute.

  • Choose HPLC-DAD for daily process control where concentrations are known to be within the ppm/ppb range and robustness is priority.[1]

  • Choose Electrochemical Sensors for field screening to identify "hot spots" before collecting samples for lab analysis.

Decision_Matrix Start Select Analytical Goal Regs Regulatory Compliance (EPA/ISO)? Start->Regs Trace Ultra-Trace Detection (< 1 ppb)? Regs->Trace No GCMS USE GC-MS (Definitive ID) Regs->GCMS Yes Matrix Complex Matrix (High Organics)? Trace->Matrix No Trace->GCMS Yes (Standard) Electro USE ELECTROCHEMICAL (Rapid Screen/Research) Trace->Electro Yes (Research) HPLC USE HPLC-DAD (Robust/Routine) Matrix->HPLC Yes (Avoids fouling) Matrix->Electro No (Rapid)

Figure 3: Decision matrix for selecting the appropriate analytical technique.

References

  • US EPA. (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). United States Environmental Protection Agency.[7][8] Link

  • González-Gaya, B., et al. (2021). Electrochemical Detection of 2-Nitrophenol Using a Glassy Carbon Electrode Modified with BaO Nanorods. PubMed. Link

  • Rahman, M.M., et al. (2019). Electrochemical detection of 2-nitrophenol using a heterostructure ZnO/RuO2 nanoparticle modified glassy carbon electrode.[1][5] RSC Advances. Link

  • LCGC International. (2007). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC Europe. Link

  • Sigma-Aldrich. (2023).[1] Supelco Guide to Solid Phase Extraction. Sigma-Aldrich Technical Library.[1] Link

Sources

Advanced Electrochemical Detection of 2-Nitrophenol: A Performance Comparison & Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Nitrophenol (2-NP) is a priority environmental pollutant and a critical intermediate in pharmaceutical synthesis. Its high toxicity and persistence in water systems necessitate detection methods that are not only sensitive but also rapid and field-deployable. While traditional chromatography (HPLC) offers precision, it lacks the speed and portability required for real-time monitoring.

This guide evaluates high-performance electrochemical sensors for 2-NP, identifying specific electrode modifications that deliver superior Limits of Detection (LOD) and sensitivity. We provide a deep technical analysis of the ZnO/RuO₂ Nanoparticle-modified GCE , which currently represents a gold standard in performance, alongside a comparative matrix of alternative architectures.

Mechanistic Foundation

Understanding the electrochemical behavior of 2-NP is a prerequisite for sensor design. The detection principle relies on the irreversible reduction of the nitro group (


) on the electrode surface. This process typically occurs in two stages:
  • Primary Reduction (4e⁻/4H⁺): The nitro group is reduced to a hydroxylamine group (

    
    ). This is the primary signal used for quantification due to its high current response.
    
  • Secondary Reduction (2e⁻/2H⁺): The hydroxylamine is further reduced to an amine group (

    
    ).
    
Electrochemical Reduction Pathway

The following diagram illustrates the electron transfer mechanism utilized for signal generation.

2NP_Reduction_Mechanism NP 2-Nitrophenol (NO₂-Ph-OH) Inter Intermediate (Nitroso) NP->Inter + 2e⁻, + 2H⁺ (Fast Step) NHOH 2-Hydroxylaminophenol (NHOH-Ph-OH) Inter->NHOH + 2e⁻, + 2H⁺ (Primary Signal) NH2 2-Aminophenol (NH₂-Ph-OH) NHOH->NH2 + 2e⁻, + 2H⁺ (Secondary Step)

Figure 1: Step-wise electrochemical reduction of 2-Nitrophenol. The transformation from NO₂ to NHOH provides the primary cathodic peak used for quantification.

Comparative Performance Matrix

The following table contrasts the top-performing sensor architectures. The ZnO/RuO₂/GCE is highlighted for its exceptional sensitivity and picomolar detection limits, making it suitable for trace environmental analysis.

Sensor ArchitectureModifier ClassLODLinear RangeSensitivityKey Advantage
ZnO/RuO₂ NPs/GCE Metal Oxide Heterostructure52.2 pM 0.1 nM – 10 µM18.2 µA·µM⁻¹·cm⁻² Superior electron transfer kinetics; highest sensitivity [1].
Ce₂O₃·CNT/GCE Rare Earth/Carbon Composite60.0 pM0.1 nM – 100 mMLow (~nA range)Extremely wide dynamic range; high stability [2].
VMSF/p-GCE Silica Nanochannels9.4 nM10 nM – 30 µMModerateExcellent anti-fouling properties; simple "green" fabrication [3].
BaO Nanorods/GCE Alkaline Earth Oxide81.0 nM1.0 µM – 350 µM17.6 µA·µM⁻¹·cm⁻²Good selectivity; cost-effective synthesis [4].

Deep Dive: The ZnO/RuO₂ Sensor System

The ZnO/RuO₂ Nanoparticle (NP) system is selected as the primary protocol for this guide. Its performance stems from the synergistic effect between the semiconducting ZnO (high surface area) and the metallic RuO₂ (high conductivity), which drastically lowers the charge transfer resistance (


).
Why It Works[1]
  • Band-Gap Tuning: The heterojunction reduces the band gap energy compared to pure ZnO, facilitating easier electron excitation.

  • Catalytic Active Sites: RuO₂ acts as an electrocatalyst, lowering the activation energy for the reduction of the

    
     group.
    
  • Porosity: The impregnation synthesis creates a porous network, enhancing diffusion of the analyte to the electrode surface.

Detailed Experimental Protocol

This protocol ensures the fabrication of a reproducible, high-sensitivity sensor.

Phase 1: Synthesis of ZnO/RuO₂ Nanoparticles
  • Reagents: Zinc acetate dihydrate, Ruthenium(III) chloride (

    
    ), Ethanol, Nafion (5%).
    
  • Method (Impregnation):

    • Dissolve stoichiometric amounts of Zinc acetate and

      
       in 50 mL ethanol.
      
    • Stir magnetically at 600 rpm for 2 hours at room temperature to ensure homogeneity.

    • Evaporate the solvent slowly at 80°C until a dry powder precursor is obtained.

    • Calcination: Transfer the powder to a crucible and calcine at 450°C for 3 hours in a muffle furnace. This crystallizes the heterostructure.

    • Grind the resulting product into a fine powder.

Phase 2: Electrode Modification
  • Substrate: Glassy Carbon Electrode (GCE, 3mm diameter).

  • Steps:

    • Polishing: Polish the GCE surface with 0.05 µm alumina slurry on a microcloth until a mirror finish is achieved. Rinse thoroughly with deionized water and ethanol.

    • Ink Preparation: Disperse 1.0 mg of the synthesized ZnO/RuO₂ powder in 1.0 mL of ethanol. Sonicate for 30 minutes to create a uniform suspension.

    • Casting: Drop-cast 5 µL of the suspension onto the GCE surface.

    • Binder Application: Once dry, apply 2 µL of 0.5% Nafion solution over the film to mechanically stabilize the nanoparticles. Allow to dry at room temperature.

Phase 3: Electrochemical Testing Workflow

The following workflow describes the validation process using Differential Pulse Voltammetry (DPV), the preferred mode for trace detection.

Experimental_Workflow Prep Electrode Preparation (Polishing + Drop Casting) Cell Cell Setup (PBS pH 7.0, 3-Electrode System) Prep->Cell Blank Blank Scan (DPV) (Baseline Current) Cell->Blank Spike Analyte Spiking (Add 2-NP Stock) Blank->Spike Measure Signal Acquisition (Scan: -0.2V to -1.0V) Spike->Measure Analysis Data Analysis (Peak Current vs. Conc.) Measure->Analysis Analysis->Spike Next Conc.

Figure 2: Standard validation workflow for electrochemical sensing of 2-NP.

Measurement Parameters (DPV):

  • Electrolyte: 0.1 M Phosphate Buffer Solution (PBS), pH 7.0 (Optimized for 2-NP stability).

  • Potential Range: 0.0 V to -1.2 V.

  • Scan Rate: 50 mV/s.[1]

  • Pulse Amplitude: 50 mV.

  • Target Peak: Look for a sharp reduction peak at approximately -0.6 V to -0.8 V (dependent on pH).

Critical Evaluation & Challenges

While the ZnO/RuO₂ sensor offers superior LOD, researchers must address specific challenges during method development:

  • Interference: High concentrations of structural isomers (e.g., 4-Nitrophenol) can cause peak overlapping.

    • Mitigation: Use derivative voltammetry to separate overlapping peaks or optimize pH, as the pKa differences between isomers shift their reduction potentials.

  • Electrode Fouling: The reduction products (hydroxylamines) can adsorb onto the electrode, diminishing signal over repeated scans.

    • Mitigation: Electrochemical cleaning (cycling in blank acid solution) between measurements is mandatory for reproducibility.

  • Real Sample Matrix: Environmental water samples may contain surfactants that block active sites.

    • Mitigation: Standard Addition Method is recommended over external calibration for real-world samples to compensate for matrix effects.

References

  • Uddin, M. T., et al. (2019).[2] Electrochemical detection of 2-nitrophenol using a heterostructure ZnO/RuO2 nanoparticle modified glassy carbon electrode . RSC Advances, 10, 122-132. Link

  • Hussain, M. M., et al. (2016).[3] Efficient 2-Nitrophenol Chemical Sensor Development Based on Ce2O3 Nanoparticles Decorated CNT Nanocomposites for Environmental Safety . PLOS ONE, 11(12), e0166265. Link

  • Yan, F., et al. (2022). Sensitive electrochemical detection of p-nitrophenol by pre-activated glassy carbon electrode integrated with silica nanochannel array film . Frontiers in Chemistry, 10. Link

  • Rahman, M. M., et al. (2021). Electrochemical Detection of 2-Nitrophenol Using a Glassy Carbon Electrode Modified with BaO Nanorods . ChemistrySelect, 6(19), 4781-4789. Link

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Results for 2-Nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for 2-Nitrophenol

2-Nitrophenol (2-NP) is a significant organic compound, primarily utilized as a precursor in the synthesis of dyes, pharmaceuticals, and pesticides.[1] Its presence in environmental matrices, such as industrial wastewater, is a matter of regulatory concern due to its potential toxicity.[2][3] For professionals in drug development and environmental monitoring, the accurate and reliable quantification of 2-NP is not merely a procedural step but a cornerstone of product safety, efficacy, and environmental stewardship.

The choice of an analytical method is a critical decision dictated by the sample matrix, required sensitivity, available instrumentation, and the ultimate goal of the analysis. This guide provides an in-depth comparison of two workhorse chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—and introduces a potent electrochemical sensing method for 2-NP determination. More importantly, it establishes a framework for the cross-validation of results, ensuring data integrity and comparability across different analytical platforms—a fundamental requirement in regulated environments.[4]

Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is arguably the most common and robust method for the routine analysis of nitrophenols in aqueous and biological samples.[3][5] Its strength lies in its ability to analyze thermally labile and non-volatile compounds directly, often without the need for chemical derivatization.

Principle of Separation & Detection

The foundational principle of this method is reversed-phase chromatography. 2-Nitrophenol, a moderately polar compound, is introduced into a liquid mobile phase and passed through a column packed with a non-polar stationary phase (typically C18). The separation is governed by the differential partitioning of 2-NP between the two phases. By acidifying the mobile phase, we ensure 2-NP remains in its neutral, less polar form, promoting controlled retention and sharp, symmetrical peaks. Detection is achieved via a UV-Vis or Photodiode Array (PDA) detector, leveraging the strong absorbance of the nitroaromatic chromophore.

Detailed Experimental Protocol: HPLC-UV

This protocol represents a well-established starting point for the analysis of 2-NP in water samples.[6][7][8]

  • Instrumentation & Consumables:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or PDA detector.

    • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • HPLC-grade acetonitrile, methanol, and water.

    • Acetic acid or phosphoric acid for pH adjustment.

    • 0.22 µm or 0.45 µm syringe filters for sample clarification.

  • Preparation of Mobile Phase & Standards:

    • Mobile Phase: Prepare an isocratic mobile phase of Acetonitrile:Water (e.g., 50:50 v/v) containing 0.1% acetic acid.[8] The organic modifier ratio may be adjusted to optimize the retention time of 2-NP. Degas the mobile phase thoroughly before use.

    • Standard Stock Solution: Accurately weigh ~10 mg of 2-Nitrophenol reference standard and dissolve in 10 mL of methanol to prepare a 1 mg/mL stock solution.

    • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • For aqueous samples (e.g., wastewater), adjust the pH to ~2-3 with acid.[9]

    • Filter the sample through a 0.22 µm syringe filter to remove particulate matter.

    • For trace-level analysis, a Solid-Phase Extraction (SPE) step may be required to concentrate the analyte and clean the sample matrix.[3][6][7]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 274 nm.[8]

    • Run Time: Approximately 10 minutes (or until the peak of interest has eluted).

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of 2-NP against the concentration of the standards.

    • Perform a linear regression analysis to determine the equation of the line and the coefficient of determination (R²).

    • Quantify 2-NP in unknown samples by interpolating their peak areas from the calibration curve.

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_data Data Analysis P1 Mobile Phase Prep (ACN:H2O + Acid) P2 Standard & Sample Preparation (Filter) Injector Autosampler P2->Injector Inject Sample Pump Pump Pump->Injector Mobile Phase Column C18 Column Injector->Column Detector UV-Vis Detector (274 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Quantify Quantify vs. Calibration Curve Chromatogram->Quantify

Caption: A generalized workflow for the quantification of 2-Nitrophenol by HPLC-UV.

Expected Performance Characteristics: HPLC-UV

The following table summarizes typical validation parameters for HPLC-based methods for nitrophenol analysis.

ParameterTypical PerformanceSource(s)
Linearity (R²) > 0.999[5]
Limit of Detection (LOD) 0.03 - 0.1 µg/mL[3][8]
Limit of Quantification (LOQ) 0.1 - 0.5 µg/mL[3][8]
Precision (%RSD) < 5%[6]
Accuracy (% Recovery) 90 - 112%[6]

Method 2: Gas Chromatography (GC) with Flame Ionization (FID) or Mass Spectrometry (MS) Detection

Gas chromatography is a powerful alternative to HPLC, particularly for complex matrices where higher separation efficiency and detector selectivity are required. While GC is excellent for volatile compounds, the polarity and low volatility of phenols can present challenges.[10]

Principle of Separation & Detection

In GC, a sample is vaporized and swept by an inert carrier gas (the mobile phase) through a capillary column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. For phenols, direct analysis is possible but can lead to poor peak shape (tailing) due to interaction with active sites in the system.[10] To mitigate this, a chemical derivatization step—for example, silylation with BSTFA—is often employed to convert the polar -OH group into a less polar, more volatile trimethylsilyl ether.[11]

Detection can be performed with a universal Flame Ionization Detector (FID) or, for superior selectivity and confirmation, a Mass Spectrometer (MS). GC-MS is the gold standard for analyte identification.[12]

Detailed Experimental Protocol: GC-FID/MS

This protocol is based on established methods for phenol analysis, such as EPA Method 8041A.[11][13]

  • Instrumentation & Consumables:

    • Gas chromatograph with a split/splitless injector, FID or MS detector.

    • A non-polar capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).[11]

    • High-purity Helium or Hydrogen as carrier gas.

    • GC-grade solvents (e.g., methylene chloride, ethyl acetate).

    • (Optional) Derivatizing agent such as BSTFA.

  • Preparation of Standards & Samples:

    • Standard Stock Solution: Prepare a 1 mg/mL stock solution of 2-NP in a suitable solvent like methylene chloride.

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.

    • Sample Preparation: Extract 2-NP from the sample matrix using an appropriate technique (e.g., liquid-liquid extraction with methylene chloride). Concentrate the extract to a small volume.

    • (Optional) Derivatization: Add the derivatizing agent (e.g., BSTFA) to the dried extract of both samples and standards. Heat gently (e.g., 60°C for 30 minutes) to complete the reaction.

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless.

    • Oven Temperature Program: Start at 80 °C (hold 1 min), ramp at 10 °C/min to 280 °C (hold 5 min).[11]

    • Carrier Gas Flow: Constant flow, ~1.2 mL/min.

    • Detector Temperature: 300 °C (FID) or MS transfer line at 280 °C.

  • Data Analysis:

    • Similar to HPLC, construct a calibration curve using the prepared standards.

    • For MS detection, quantification is typically performed using the extracted ion chromatogram of a characteristic ion of the 2-NP derivative for enhanced selectivity.

Visualization: GC Workflow

GC_Workflow cluster_prep Preparation cluster_gc GC System cluster_data Data Analysis P1 Sample Extraction (LLE) P2 Derivatization (Optional, e.g., BSTFA) P1->P2 Injector Injector (250°C) P2->Injector Inject Sample Column DB-5 Column (Temp Program) Injector->Column Carrier Gas Detector Detector (FID or MS) Column->Detector Chromatogram Generate Chromatogram / Mass Spectrum Detector->Chromatogram Quantify Quantify vs. Calibration Curve Chromatogram->Quantify EC_Workflow cluster_prep Sensing cluster_measure Measurement cluster_data Data Analysis Electrode Modified Electrode (e.g., GCE + Nanoparticles) Sample Introduce Sample (e.g., Water + Electrolyte) Potentiostat Potentiostat Sample->Potentiostat Connect Voltammogram Apply Potential Sweep Record Current Response Potentiostat->Voltammogram Peak Identify Reduction Peak Voltammogram->Peak Quantify Quantify Peak Height vs. Concentration Peak->Quantify CV_Workflow cluster_methods Validated Methods cluster_analysis Comparative Analysis M1 Method A (e.g., HPLC-UV) M2 Method B (e.g., GC-MS) Samples Select Real Samples (n > 6, Low/Mid/High Conc.) A1 Analyze Samples with Method A Samples->A1 A2 Analyze Samples with Method B Samples->A2 Stats Statistical Evaluation - Regression (Slope ≈ 1) - % Difference (<20%) A1->Stats A2->Stats Decision Decision: Methods are Equivalent? Stats->Decision

Sources

A Senior Application Scientist's Guide to the Statistical Analysis of 2-Nitrophenol: A Comparative Study

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate analysis of chemical compounds is paramount. 2-Nitrophenol (2-NP), an important industrial intermediate and a priority environmental pollutant, presents unique analytical challenges, particularly when its isomers, 3-Nitrophenol (3-NP) and 4-Nitrophenol (4-NP), are present.[1][2] This guide provides an in-depth comparative analysis of the key methodologies used for the statistical evaluation of 2-NP, grounded in physicochemical principles and supported by experimental data. Our focus is to explain the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Part 1: The Physicochemical Divergence of Nitrophenol Isomers

The distinct chemical and physical behaviors of nitrophenol isomers are a direct consequence of the position of the nitro (-NO₂) group relative to the hydroxyl (-OH) group on the benzene ring. In 2-Nitrophenol, the ortho position of these groups allows for the formation of a strong intramolecular hydrogen bond. This internal bonding significantly alters its properties compared to its meta and para isomers, where intermolecular hydrogen bonding with water is more dominant. This structural difference is the fundamental reason for the variations in their analytical behavior.

Below is a summary of their key physicochemical properties:

Property2-Nitrophenol (o-Nitrophenol)3-Nitrophenol (m-Nitrophenol)4-Nitrophenol (p-Nitrophenol)
Molar Mass ( g/mol ) 139.11139.11139.11
Appearance Light yellow crystalline solid[3]Colorless to pale yellow solid[3]Colorless to pale yellow solid[3]
Melting Point (°C) 44-46[4]97114
Boiling Point (°C) 216[3]194 (at 70 mmHg)279
Water Solubility (g/L at 20°C) 2.1[5]13.516
pKa 7.238.357.15
log Pow (Octanol/water) 1.79[4]2.001.91

The lower melting point and boiling point of 2-NP, along with its reduced water solubility, are direct results of its intramolecular hydrogen bonding, which satisfies its hydrogen bonding potential internally, thereby decreasing its interaction with neighboring molecules and water.

Caption: Structural comparison of 2-NP and 4-NP highlighting bonding types.

Part 2: A Comparative Analysis of Key Analytical Methodologies

The choice of analytical technique for 2-Nitrophenol is dictated by the sample matrix, required sensitivity, presence of isomers, and available instrumentation. Various methods have been developed, each with distinct advantages and limitations.[6]

UV-Vis spectrophotometry is a cost-effective and rapid method, particularly useful for monitoring reaction kinetics, such as the catalytic reduction of nitrophenols.[7] However, its utility for quantifying isomers in a mixture is limited due to severe spectral overlap.[8]

  • Principle: Nitrophenols absorb UV-visible light, and the absorbance is directly proportional to the concentration (Beer-Lambert Law). The analysis of 4-nitrophenol, for instance, is often performed at a wavelength of 400 nm in a basic solution.[9]

  • Expertise & Causality: The absorption spectra of the isomers are pH-dependent. At a basic pH (e.g., pH 9.0), the phenolic proton dissociates, leading to a bathochromic (red) shift in the maximum absorbance wavelength, which enhances sensitivity and minimizes some overlap.[8] However, the spectra remain too similar for simple, direct quantification in mixtures.[10] To overcome this, advanced techniques like derivative spectrophotometry can be employed to resolve the overlapping signals.[8]

Chromatography excels at physically separating the isomers before detection, providing highly accurate and simultaneous quantification.

  • High-Performance Liquid Chromatography (HPLC): This is a robust and widely used method for analyzing nitrophenols in aqueous samples.[11][12]

    • Causality: A reversed-phase C18 column is typically used. The separation mechanism relies on the differential partitioning of the isomers between the nonpolar stationary phase (C18) and a polar mobile phase (e.g., acetonitrile/water or methanol/water mixture). Due to its intramolecular hydrogen bond, 2-NP is less polar than 4-NP and will therefore have a shorter retention time, eluting from the column first. An acidic buffer is often added to the mobile phase to suppress the ionization of the hydroxyl group, ensuring sharp, well-defined peaks.

  • Gas Chromatography (GC): GC is highly sensitive but often requires a derivatization step for polar compounds like nitrophenols.[13]

    • Causality: Direct injection of nitrophenols can lead to poor peak shape and reduced sensitivity due to their interaction with active sites in the GC system.[13] Derivatization (e.g., silylation) converts the polar -OH group into a less polar, more volatile group, improving chromatographic performance. The choice between HPLC and GC often depends on the sample matrix and whether the additional derivatization step is feasible.

Electrochemical sensors offer exceptional sensitivity, rapid response times, and the potential for in-situ measurements, making them ideal for trace-level environmental monitoring.[14]

  • Principle: These methods measure the current response from the oxidation or reduction of 2-Nitrophenol at the surface of a chemically modified electrode.

  • Expertise & Causality: The primary challenge is the poor sensitivity and selectivity of conventional electrodes.[14] To overcome this, the electrode surface is modified with nanomaterials (e.g., ZnO/RuO₂ nanoparticles, Ce₂O₃ nanoparticles) that enhance the electrocatalytic activity towards 2-NP.[15] These modifications increase the active surface area and lower the activation energy for the electrochemical reaction, resulting in significantly improved sensitivity and lower limits of detection.

Part 3: Data-Driven Method Selection

Selecting the optimal analytical method requires a clear understanding of the experimental objectives. The table below summarizes the performance of various techniques for 2-Nitrophenol analysis, providing a basis for comparison.

MethodTypical Limit of Detection (LOD)Key AdvantagesKey DisadvantagesBest For
UV-Vis Spectrophotometry 1.0-25.0 µg/mL (for isomers in mixtures)[8]Low cost, rapid, simple instrumentationPoor selectivity for isomers, lower sensitivityKinetic studies, single-analyte quantification
HPLC-UV 0.08 - 0.1 µg/L[11]Excellent separation of isomers, high accuracyHigher cost, requires organic solventsSimultaneous quantification in complex mixtures
Gas Chromatography (GC-MS) ~54 µg/L[16]High sensitivity and specificity (with MS)Often requires derivatization, not for aqueous samplesVolatile sample analysis, structural confirmation
Electrochemical Sensors 52.20 pM (ZnO/RuO₂ modified GCE)[17]Extremely high sensitivity, rapid response, portableSusceptible to matrix interference, electrode foulingTrace-level environmental monitoring

digraph "Method_Selection_Workflow" {
graph [fontname="helvetica", fontsize=10];
node [shape=box, style="rounded,filled", fontname="helvetica", fontcolor="#202124"];
edge [fontname="helvetica", fontsize=9, fontcolor="#5F6368"];

Start [label="Start: Need to Analyze 2-NP", fillcolor="#F1F3F4"]; Q1 [label="Isomeric Mixture Present?", shape=diamond, fillcolor="#FBBC05"]; Q2 [label="Trace Level Detection (<µg/L)?", shape=diamond, fillcolor="#FBBC05"]; Q3 [label="Real-time Monitoring Needed?", shape=diamond, fillcolor="#FBBC05"];

Method_UV [label="UV-Vis Spectrophotometry\n(Simple Quantification)", shape=box, fillcolor="#34A853"]; Method_HPLC [label="HPLC\n(Isomer Separation & Quantification)", shape=box, fillcolor="#34A853"]; Method_Electro [label="Electrochemical Sensor\n(High Sensitivity)", shape=box, fillcolor="#34A853"]; Method_GC [label="GC-MS\n(Volatiles/Confirmation)", shape=box, fillcolor="#34A853"];

Start -> Q1; Q1 -> Method_HPLC [label="Yes"]; Q1 -> Q2 [label="No"]; Q2 -> Method_UV [label="No"]; Q2 -> Q3 [label="Yes"]; Q3 -> Method_Electro [label="Yes"]; Q3 -> Method_GC [label="No"]; }

Caption: Decision workflow for selecting a 2-Nitrophenol analytical method.

Part 4: In-Depth Experimental Protocol: Spectrophotometric Kinetic Analysis of 2-Nitrophenol Reduction

This protocol details a common experiment to evaluate catalyst performance by monitoring the reduction of 2-Nitrophenol to 2-Aminophenol using Sodium Borohydride (NaBH₄) as the reducing agent.

The reaction is monitored by observing the disappearance of the yellow color of the 2-nitrophenolate ion. To simplify the kinetic analysis, the reaction is conducted under pseudo-first-order conditions. This is achieved by using a large molar excess of NaBH₄ relative to 2-NP. By keeping the concentration of NaBH₄ effectively constant throughout the reaction, the rate of reaction becomes dependent only on the concentration of 2-NP, simplifying the data analysis.[7]

  • 2-Nitrophenol stock solution (e.g., 1 mM in deionized water)

  • Sodium Borohydride (NaBH₄) solution (e.g., 0.1 M in deionized water). Must be prepared fresh.

  • Catalyst suspension (e.g., gold or nickel-copper nanoparticles)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Magnetic stirrer and stir bars

  • Micropipettes

  • Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 20 minutes for signal stability. Set the instrument to scan a wavelength range (e.g., 250-550 nm) or to measure absorbance at a fixed wavelength corresponding to the 2-nitrophenolate peak (~400 nm).

  • Prepare the Blank: In a quartz cuvette, add 2.0 mL of deionized water and 0.5 mL of the NaBH₄ solution. Use this solution to zero the spectrophotometer (set absorbance to zero).

  • Initiate the Reaction:

    • In a clean quartz cuvette, add 2.0 mL of the 2-Nitrophenol stock solution.

    • Add 0.5 mL of the freshly prepared NaBH₄ solution. The solution should turn yellow due to the formation of the 2-nitrophenolate ion in the basic NaBH₄ solution.

    • Place the cuvette in the spectrophotometer and record the initial absorbance spectrum (this is the time = 0 reading).

  • Add the Catalyst: Quickly add a small, precise volume of the catalyst suspension (e.g., 100 µL) to the cuvette. Immediately start a timer and begin recording absorbance measurements at regular intervals (e.g., every 30 seconds). If possible, use a small magnetic stir bar in the cuvette to ensure the catalyst remains suspended and the solution is homogenous.

  • Data Collection: Continue recording spectra until the yellow color disappears and the absorbance at ~400 nm stabilizes at a low value, indicating the reaction is complete.

  • Data Analysis:

    • Plot Absorbance (A) at ~400 nm versus time (t).

    • To determine the pseudo-first-order rate constant (k), plot ln(Aₜ/A₀) versus time (t), where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

    • The plot should yield a straight line, and the apparent rate constant (k) is the negative of the slope.

Kinetic_Analysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare fresh 0.1M NaBH4 D 1. Mix 2-NP and NaBH4 in cuvette A->D B Prepare 1mM 2-NP Stock B->D C Warm up Spectrophotometer E 2. Record Initial Absorbance (A0) C->E D->E F 3. Add Catalyst & Start Timer E->F G 4. Record Absorbance vs. Time F->G H Plot ln(At/A0) vs. Time G->H I Calculate Slope H->I J Rate Constant k = -Slope I->J

Sources

Safety Operating Guide

2-Nitrophenol Proper Disposal Procedures: A Senior Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Protocol

Stop and Read: 2-Nitrophenol (CAS 88-75-5) is a Class 6.1 Toxic substance and a combustible solid that poses specific reactivity hazards.[1] It is distinct from its isomer 4-nitrophenol (RCRA U170), but requires equally stringent handling.[1]

Critical Safety Directive:

  • NEVER dispose of 2-Nitrophenol down the drain.[1] It is a priority pollutant under the Clean Water Act.[1][2]

  • NEVER mix with strong bases (e.g., Sodium Hydroxide). This forms unstable, potentially explosive nitrophenolate salts.

  • ALWAYS segregate as a separate hazardous waste stream intended for incineration.[1]

Part 1: Chemical Profile & Hazard Assessment

To dispose of a chemical safely, you must understand its failure modes. 2-Nitrophenol is not just toxic; it is chemically active in ways that complicate disposal.[1]

The "Why" Behind the Protocol
  • Reactivity with Bases: Unlike standard organic solvents, 2-Nitrophenol is acidic.[1] Upon contact with alkali metals or strong bases, it forms water-soluble salts (nitrophenolates) that are significantly more shock-sensitive and unstable than the parent compound.[1] Causality: This is why we strictly prohibit mixing 2-Nitrophenol waste with basic waste streams (e.g., spent caustic cleaning solutions).[1]

  • Thermal Instability: While stable at room temperature, it emits toxic nitrogen oxides (

    
    ) when heated to decomposition. Incineration requires specialized scrubbers, meaning this waste cannot be processed in standard biomedical waste streams.
    
Quantitative Data Table
ParameterValueOperational Implication
CAS Number 88-75-5Use for inventory tracking and waste profiling.[1]
Physical State Yellow Solid / CrystallineDust control measures are required during handling.[1][3]
Melting Point 44-45°CLow melting point; store in cool areas to prevent phase change/leaking.
Flash Point > 100°C (Combustible)Classifies as a fire hazard; keep away from oxidizers.[1]
UN Number UN 1663 Required for all transport labeling.[1][4][5]
Hazard Class 6.1 (Poison)Primary risk is toxicity, not just flammability.
Packing Group IIIIndicates minor danger, but strict containment is still required.

Part 2: Regulatory Framework (RCRA & EPA)

Understanding the regulatory status ensures your facility avoids fines and environmental liability.

  • RCRA Status: Unlike 4-Nitrophenol (which is explicitly U170 ), 2-Nitrophenol is not a U-listed waste.[1] However, it must be managed as a Characteristic Hazardous Waste due to its toxicity and aquatic persistence.

    • Self-Validating Step: If your facility requires a waste code for profiling, use D003 (Reactivity) if the specific formulation poses explosion risks, or default to D001 (Ignitable) / Toxic depending on the mixture. Most waste vendors will profile it simply as "Non-RCRA Regulated Hazardous Waste" or assign a state-specific code, but it must go to a hazardous waste incinerator.[1]

  • Clean Water Act: It is a "Priority Pollutant."[1] Any release into sewage systems is a federal violation.[1]

Part 3: Step-by-Step Disposal Protocol

This protocol uses the Lab Pack methodology, which is the industry standard for research quantities.[1] This method isolates the hazard and transfers liability to a licensed incineration facility.

Phase 1: Segregation & Pre-Treatment

Goal: Prevent cross-reaction in the waste container.[1]

  • Isolate: Designate a specific satellite accumulation area container for "Solid Toxic Organics."

  • Check pH: Ensure no basic residues are present in the container.[1]

  • No Neutralization: Do not attempt to chemically neutralize 2-Nitrophenol in the lab.[1] The exothermic reaction with bases creates unnecessary risk.[1] Transfer the material "as is."

Phase 2: Packaging (The Lab Pack)

Goal: Create a triple-barrier system for transport.

  • Primary Container: Ensure the 2-Nitrophenol is in a tightly sealed, chemically compatible container (amber glass or HDPE).[1]

  • Secondary Containment: Place the primary container inside a clear, sealable plastic bag (Ziploc type) to contain any potential leaks.

  • Absorbent: Place the bagged container into the waste drum/box. Surround it with an inert absorbent (vermiculite or clay).[1] Do not use sawdust (combustible).[1]

Phase 3: Labeling & Handoff

Goal: Clear communication for emergency responders.

  • Label Text: "Hazardous Waste - 2-Nitrophenol."[1]

  • Hazard Checkboxes: Check "Toxic" and "Irritant."[1][6]

Part 4: Visualized Workflows

Waste Segregation Logic

This decision tree guides you through the initial handling of the waste at the bench.

SegregationLogic Start Waste Generation: 2-Nitrophenol StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid / Crystalline StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid PackSolid Double Bag. Place in Solid Toxic Stream. Solid->PackSolid ContamCheck Is it mixed with Strong Bases? Liquid->ContamCheck ExplosionRisk CRITICAL RISK: Explosive Salts ContamCheck->ExplosionRisk Yes PackLiquid Collect in Glass/HDPE. Label 'Toxic Organic Liquid'. ContamCheck->PackLiquid No SegregateBase Isolate immediately. Contact EHS. ExplosionRisk->SegregateBase

Figure 1: Decision logic for segregating 2-Nitrophenol waste. Note the critical stop point for mixtures with bases.

Disposal Lifecycle

This diagram illustrates the path from your lab bench to final destruction.[1]

DisposalFlow Bench Lab Bench (Generation) SAA Satellite Accumulation Area (SAA) Bench->SAA Tag & Store LabPack Lab Pack (Vermiculite Packing) SAA->LabPack 90/180 Day Limit Vendor Waste Vendor (Pickup) LabPack->Vendor Manifesting Incinerator Licensed Incinerator (Final Destruction) Vendor->Incinerator High Temp Destruction

Figure 2: The cradle-to-grave lifecycle of 2-Nitrophenol waste.

Part 5: Emergency Spill Response

In the event of a spill, immediate action prevents exposure and environmental release.

  • Evacuate & Ventilate: Clear the immediate area.[1][3] 2-Nitrophenol dust is irritating to the respiratory tract.[1][2][7]

  • PPE Up: Wear nitrile gloves, safety goggles, and a lab coat. If dust is visible, use an N95 or P100 respirator.

  • Containment:

    • Solids: Do not dry sweep (generates dust).[1] Cover with wet paper towels or damp sand to suppress dust, then scoop into a container.

    • Liquids: Absorb with vermiculite or spill pads.[1] Do not use combustible materials like sawdust or paper towels if the liquid is concentrated.[1]

  • Decontamination: Wash the surface with a mild detergent and water.[1] Collect this wash water as hazardous waste.[1]

References

  • U.S. Environmental Protection Agency (EPA). List of Lists: Consolidated List of Chemicals Subject to the Emergency Planning and Community Right-to-Know Act (EPCRA), CERCLA and Section 112(r) of the Clean Air Act.[1] Retrieved from [Link]

  • PubChem. 2-Nitrophenol (Compound) - Safety and Hazards.[1] National Library of Medicine.[1] Retrieved from [Link][1]

Sources

Operational Guide: Safe Handling and PPE Strategy for 2-Nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Nitrophenol (CAS: 88-75-5) presents a dual-hazard profile: it is a chemical irritant and a systemic toxin capable of inducing methemoglobinemia through transdermal absorption. Unlike benign salts, this lipophilic crystalline solid requires a defensive strategy that prioritizes barrier integrity against permeation.

This guide moves beyond generic safety advice, providing a material-science-based approach to PPE selection and a validated operational workflow for researchers handling this compound in drug development and synthesis.

Part 1: The Hazard Profile & Engineering Controls

Before selecting PPE, the environment must be secured. 2-Nitrophenol has a relatively low melting point (approx. 44-45°C). In warm laboratory environments or during exothermic reactions, it can transition from a subliming solid to a liquid, drastically changing permeation rates.

Primary Hazards
  • Transdermal Toxicity: The nitro group increases lipophilicity, allowing rapid skin absorption.

  • Respiratory Irritation: Sublimation creates vapors/dust that irritate the respiratory tract.

  • Methemoglobinemia: Systemic absorption can oxidize hemoglobin, reducing oxygen transport.

Engineering Control Baseline

Do not handle 2-Nitrophenol on an open bench.

  • Primary Barrier: Certified Chemical Fume Hood operating at 80-100 fpm face velocity.

  • Static Control: Use an ionizing bar during weighing. As a dry crystalline solid, 2-Nitrophenol generates static charge, leading to "flying powder" and inadvertent surface contamination.

Part 2: Personal Protective Equipment (PPE) Matrix

The "Standard Lab PPE" (thin nitrile gloves, safety glasses) is insufficient for handling concentrated 2-Nitrophenol due to its permeation potential.

Hand Protection: The Permeation Barrier

Nitrile rubber is generally effective, but thickness matters. Thin disposable gloves (3-4 mil) offer limited protection against prolonged contact with nitro-aromatics in solution.

Recommendation: Use a Double-Gloving Protocol .

  • Inner Layer: 4 mil Nitrile (Tactility).

  • Outer Layer: 8 mil Nitrile or Laminate Film (Chemical Resistance).

  • Rationale: If the outer glove is compromised or contaminated, the inner glove provides a clean barrier for doffing, preventing skin contact.

Eye & Face Protection

Safety glasses with side shields are inadequate because they do not seal against dust or sublimed vapors.

  • Requirement: Indirect-vented chemical splash goggles.

  • Rationale: Prevents migration of dust/vapors to the ocular mucosa.

Respiratory Protection

If engineering controls (fume hood) are effective, respiratory PPE is secondary. However, for spill cleanup or weighing outside a hood (strongly discouraged):

  • Requirement: Half-face respirator with P100 (HEPA) cartridges + Organic Vapor (OV) relief.

  • Rationale: P100 captures dust; OV captures vapors generated by sublimation.

PPE Specification Summary Table
PPE ComponentMinimum SpecificationRecommended MaterialOperational Note
Gloves (Routine) 0.11mm (4 mil) thicknessNitrile RubberChange immediately upon splash.
Gloves (High Risk) >0.20mm or LaminateSilver Shield / 4H®Required for spill cleanup or prolonged immersion.
Eye Protection ANSI Z87.1+ GogglesPolycarbonateMust seal to face. No safety glasses.
Body Protection Chemical-resistant Lab CoatPoly/Cotton or TyvekButton to neck. Sleeves over glove cuffs.
Respiratory NIOSH ApprovedP100 + OV CartridgeOnly if fume hood is unavailable/compromised.

Part 3: Operational Workflow & Decision Logic

Handling 2-Nitrophenol requires a disciplined workflow to prevent cross-contamination. The following diagram illustrates the decision logic for PPE selection based on the state of matter and task.

Visualization: PPE Selection & Handling Logic

PPE_Logic Start Task: Handle 2-Nitrophenol State Determine Physical State Start->State Solid Solid / Crystalline State->Solid Solution In Organic Solvent State->Solution Weighing Weighing / Transfer Solid->Weighing SolventCheck Check Solvent Permeation Solution->SolventCheck SolidPPE PPE: Double Nitrile (4mil) + Goggles + Lab Coat Weighing->SolidPPE HighRisk High Permeation Risk (e.g., Acetone/DCM) SolventCheck->HighRisk LowRisk Low Permeation Risk (e.g., Water/Ethanol) SolventCheck->LowRisk LaminatePPE PPE: Laminate (Silver Shield) OR Double 8mil Nitrile HighRisk->LaminatePPE StandardPPE PPE: Double Nitrile (Standard) LowRisk->StandardPPE

Figure 1: Decision matrix for selecting glove materials based on physical state and solvent carrier. Note that organic solvents can act as a vehicle, accelerating the skin absorption of 2-Nitrophenol.

Part 4: Step-by-Step Handling Protocol

Phase 1: Preparation
  • Verify Ventilation: Confirm fume hood flow is active.

  • Prepare Waste Stream: Label a hazardous waste container "Toxic - Organic - 2-Nitrophenol" before starting.

  • Don PPE: Put on lab coat, goggles, and the first pair of nitrile gloves. Tape the cuffs of the lab coat to the inner gloves if working with large quantities of dust. Put on the second pair of gloves.

Phase 2: Weighing and Transfer
  • Static Discharge: If available, pass the spatula and weigh boat through an ionizing stream.

  • Transfer: Move the solid gently. Avoid rapid dumping which creates dust clouds.

  • Solubilization: If dissolving, add solvent slowly.

    • Critical Check: If the solution splashes onto gloves, STOP . Remove the outer pair of gloves immediately inside the hood, dispose of them, and don a fresh pair. Do not rely on the "breakthrough time" clock to keep ticking.

Phase 3: Decontamination and Doffing

Proper removal is just as important as wearing PPE.

  • Wipe Down: Wipe the work area with a solvent-dampened paper towel (ethanol or acetone, depending on solubility) to pick up invisible residues.

  • Outer Glove Removal: Remove outer gloves using the "beak" method (pinching the outside) to avoid touching the inner glove with the contaminated surface.

  • Disposal: Place used gloves and paper towels into the solid hazardous waste stream.

  • Wash: Wash hands thoroughly with soap and water immediately after removing the inner gloves.

Visualization: Decontamination Workflow

Decon_Workflow WorkComplete Reaction/Weighing Complete Wipe Wipe Surfaces (Solvent Wet Wipe) WorkComplete->Wipe DoffOuter Doff Outer Gloves (Inside Hood) Wipe->DoffOuter Dispose Dispose as Hazardous Waste DoffOuter->Dispose DoffInner Doff Inner Gloves & Goggles Dispose->DoffInner Wash Wash Hands (Soap + Water) DoffInner->Wash

Figure 2: Sequential decontamination process to ensure no residue migrates outside the containment zone.

Part 5: Emergency Response & Disposal

Spill Management

In the event of a spill outside the fume hood:

  • Evacuate: Clear the immediate area to let dust settle.

  • PPE Upgrade: Don N95/P100 respirator and Silver Shield gloves.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust dispersion, then scoop up.

    • Liquid: Use vermiculite or sand. Do not use combustible materials (sawdust) as nitro compounds are oxidizers.

  • Disposal: 2-Nitrophenol is a U-Listed Waste (U170) under RCRA regulations [1]. It must be segregated from general trash.

First Aid Measures
  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol on the skin, as it may increase the absorption rate of the nitro compound.

  • Eye Contact: Rinse for 15 minutes, lifting eyelids. Seek medical attention.

  • Inhalation: Move to fresh air. If lips or fingernails turn blue (cyanosis/methemoglobinemia), administer oxygen and seek immediate emergency medical care.

References

  • Environmental Protection Agency (EPA). List of Hazardous Wastes - U-Listed Wastes (U170). Code of Federal Regulations, 40 CFR 261.33. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6947, 2-Nitrophenol - Safety and Hazards. [Link]

  • Centers for Disease Control and Prevention (CDC) - NIOSH. Pocket Guide to Chemical Hazards: Nitrophenol (isomers). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.